Ajacine
Description
Structure
3D Structure
Properties
IUPAC Name |
[(1S,2R,3R,4S,5R,6S,8R,9S,10S,13S,16S,17R,18S)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-acetamidobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H48N2O9/c1-7-36-16-31(17-45-29(38)19-10-8-9-11-22(19)35-18(2)37)13-12-24(42-4)33-21-14-20-23(41-3)15-32(39,25(21)26(20)43-5)34(40,30(33)36)28(44-6)27(31)33/h8-11,20-21,23-28,30,39-40H,7,12-17H2,1-6H3,(H,35,37)/t20-,21-,23+,24+,25-,26+,27-,28+,30+,31+,32-,33+,34-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUXFDCYXMLVOFU-AYBRVATOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2[C@@H]([C@@]([C@H]31)([C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5[C@H]6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H48N2O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
628.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
509-17-1 | |
| Record name | Ajacine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000509171 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AJACINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GP3SE3H2BB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Ajacine diterpenoid alkaloid chemical structure
An In-Depth Technical Guide to the Chemical Structure of the Diterpenoid Alkaloid Ajacine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ajacine is a complex C19-diterpenoid alkaloid isolated from plants of the Delphinium (larkspur) genus. As a member of the aconitane family of alkaloids, it possesses a formidable polycyclic structure characterized by a dense array of stereocenters and functional groups. This guide provides a comprehensive exploration of the chemical architecture of Ajacine, designed for professionals engaged in natural product chemistry, pharmacology, and drug discovery. We will dissect the core aconitane skeleton, detail the specific functionalization pattern that defines Ajacine, and present the integrated spectroscopic methodologies essential for its structural elucidation. This document moves beyond a simple description to explain the causal logic behind experimental choices, offering field-proven insights into the validation of such complex molecular structures.
Introduction to Diterpenoid Alkaloids: The Aconitane Subclass
Diterpenoid alkaloids are a class of natural products derived from a C20 diterpene precursor, which is subsequently modified to incorporate a nitrogen atom, typically from β-aminoethanol, into a heterocyclic system.[1] They are broadly classified based on their carbon skeleton, with the C19-diterpenoid alkaloids, such as those found in the genera Aconitum and Delphinium, being particularly noteworthy for their structural complexity and potent biological activities.[1][2]
Ajacine belongs to the aconitane subclass of C19-diterpenoid alkaloids. This subclass is defined by a highly rigid and intricate hexacyclic carbon framework. The inherent complexity of this skeleton, combined with extensive and varied oxygenation patterns, presents a significant challenge for structural determination and a rich scaffold for medicinal chemistry. Ajacine itself has been identified as an inhibitor of voltage-dependent sodium channels and an antagonist to the potent cardiotoxin aconitine, making its structural features of significant pharmacological interest.[3]
The Core Chemical Structure of Ajacine
The definitive chemical identity of Ajacine is captured in its molecular formula, C₃₄H₄₈N₂O₉, and its unique three-dimensional arrangement.[4] Understanding this structure requires a systematic breakdown of its core skeleton and appended functional groups.
2.1 The Aconitane Skeleton
The foundation of Ajacine is the aconitane skeleton, a C19 norditerpenoid framework (the C20 methyl group at C-4 is absent). This skeleton is a convoluted system of six fused rings, creating a cage-like structure with numerous stereocenters. The IUPAC name for Ajacine, Aconitane-7,8-diol, 4-(((2-(acetylamino)benzoyl)oxy)methyl)-20-ethyl-1,6,14,16-tetramethoxy-, (1α,6β,14α,16β)-, precisely maps the substituents onto this core.[4]
2.2 Key Functional Groups and Substituents
The specific identity and biological activity of Ajacine are dictated by the unique decoration of its aconitane core:
-
Nitrogen Atom : An ethyl group is attached to the nitrogen atom (N-20), a common feature in this alkaloid class.
-
Methoxy Groups : Four methoxy (-OCH₃) groups are present at positions C-1, C-6, C-14, and C-16, contributing significantly to the molecule's polarity and receptor-binding interactions.
-
Hydroxyl Groups : Two hydroxyl (-OH) groups are located at C-7 and C-8.
-
Ester Side Chain : A critical feature is the ester group at C-4. The C-4 hydroxymethyl group is esterified with N-acetylanthranilic acid. This bulky side chain is crucial for its pharmacological profile.
Table 1: Physicochemical Properties of Ajacine
| Property | Value | Source |
| CAS Number | 509-17-1 | [3][4] |
| Molecular Formula | C₃₄H₄₈N₂O₉ | [3][4] |
| Molecular Weight | 628.76 g/mol | [4] |
| Exact Mass | 628.3400 | [4] |
| Appearance | Solid | [3] |
| Melting Point | 152-154 °C | [3] |
| Optical Activity | [α]D +50° | [3] |
| Elemental Analysis | C: 64.95%; H: 7.70%; N: 4.46%; O: 22.90% | [4] |
Structural Elucidation: An Integrated Spectroscopic Approach
Determining the structure of a molecule as complex as Ajacine is not possible with a single analytical technique. It requires the convergence of multiple spectroscopic methods, each providing a unique piece of the structural puzzle.[5][6] The trustworthiness of the final structure is built upon this self-validating system, where data from one method corroborates the hypotheses drawn from another.
Caption: Workflow for the structural elucidation of Ajacine.
3.1. Mass Spectrometry (MS): The First Step
-
Expertise & Experience : High-Resolution Mass Spectrometry (HRMS), typically with electrospray ionization (ESI), is the definitive starting point. Its primary role is to provide an extremely accurate mass measurement, from which an unambiguous molecular formula can be calculated.[7] This is non-negotiable for a novel compound, as it establishes the atomic inventory we must account for.
-
Experimental Protocol: ESI-MS for Ajacine
-
Sample Preparation : Prepare a dilute solution of pure Ajacine (~10-50 µg/mL) in a suitable solvent system, such as methanol or acetonitrile with 0.1% formic acid to promote protonation ([M+H]⁺).
-
Instrument Setup : Calibrate the mass spectrometer (e.g., a Q-TOF or Orbitrap) using a known standard immediately prior to the run. Set the ESI source to positive ion mode.
-
Infusion : Infuse the sample solution directly into the source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition : Acquire the full scan mass spectrum over a relevant m/z range (e.g., 100-1000 Da). The protonated molecule [M+H]⁺ for Ajacine would be expected at m/z 629.3478.
-
Fragmentation (MS/MS) : Select the parent ion (m/z 629.3) for collision-induced dissociation (CID) to generate a fragmentation spectrum. This can reveal the loss of neutral fragments like the N-acetylanthranilic acid side chain, providing initial evidence for its presence.[8]
-
3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint
-
Expertise & Experience : While MS provides the formula, NMR spectroscopy reveals the atomic connectivity and stereochemistry.[6] For a molecule like Ajacine, a full suite of 1D and 2D NMR experiments is essential. One does not simply run a proton NMR; the causality is that each experiment answers a specific, layered question about the structure.
-
Key Experiments & Their Rationale
-
¹H NMR : Reveals the number of distinct proton environments and their integrations (number of protons). The chemical shifts indicate the electronic environment (e.g., protons near oxygen are downfield).
-
¹³C NMR : Shows the number of distinct carbon atoms. The chemical shifts differentiate between sp³, sp², C=O, etc.
-
2D COSY (Correlation Spectroscopy) : Maps ¹H-¹H spin-spin coupling, establishing which protons are adjacent to each other (typically through 2-3 bonds). This is used to trace out individual spin systems within the rings.
-
2D HSQC (Heteronuclear Single Quantum Coherence) : Correlates each proton directly to the carbon it is attached to. This is the primary method for assigning carbon signals.
-
2D HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons that are 2-3 bonds away. This is the most powerful experiment for connecting the different spin systems identified in COSY, piecing together the entire carbon skeleton and linking substituents to the core.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) : Identifies protons that are close in space, regardless of their bonding. This is crucial for determining the relative stereochemistry of the molecule.
-
Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for Ajacine Functional Groups
| Functional Group | Atom Type | Expected Chemical Shift (ppm) | Rationale |
| Methoxy (-OCH₃) | ¹H | 3.2 - 3.5 | Protons on carbon adjacent to an oxygen atom. |
| Methoxy (-OC H₃) | ¹³C | 50 - 60 | Carbon singly bonded to an electronegative oxygen. |
| N-Ethyl (-N-C H₂CH₃) | ¹H (CH₂) | ~2.5 - 3.0 | Protons on carbon adjacent to a nitrogen atom. |
| Aromatic Ring | ¹H | 7.0 - 8.5 | Protons on the N-acetylanthraniloyl side chain. |
| Ester Carbonyl (-C =O) | ¹³C | 165 - 175 | Carbonyl carbon of the ester and amide groups. |
-
Experimental Protocol: NMR Suite for a Diterpenoid Alkaloid
-
Sample Preparation : Dissolve 5-10 mg of the pure alkaloid in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or MeOD) in a high-quality NMR tube. The choice of solvent is critical to avoid overlapping signals.
-
Instrument Tuning : Place the sample in a high-field NMR spectrometer (≥600 MHz is recommended for resolution of complex spectra) and perform standard tuning and shimming procedures to optimize magnetic field homogeneity.[6]
-
1D Spectra Acquisition : Acquire a standard ¹H spectrum and a proton-decoupled ¹³C spectrum.
-
2D Spectra Acquisition : Sequentially run COSY, HSQC, HMBC, and NOESY experiments. This is a time-intensive process, often requiring several hours to days of instrument time to achieve adequate signal-to-noise, especially for the less sensitive HMBC and NOESY experiments.[9]
-
Data Processing : Process all spectra using appropriate software (e.g., applying Fourier transformation, phase correction, and baseline correction).[10]
-
Data Analysis : Systematically analyze the spectra, starting with HSQC to assign carbons to their attached protons, followed by COSY to build fragments, and finally HMBC to connect everything together.
-
Caption: Logic flow for assembling the carbon scaffold using 2D NMR.
3.3. Infrared (IR) Spectroscopy: Functional Group Confirmation
-
Expertise & Experience : IR spectroscopy is a rapid and simple technique used to confirm the presence of key functional groups identified through other methods.[7] It serves as a quick quality check. For Ajacine, we would expect to see characteristic absorption bands for the hydroxyl, ester, and amide functionalities.
Table 3: Key IR Absorption Bands for Ajacine
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Hydroxyl (-OH) | O-H stretch | 3500 - 3200 (broad) |
| Amide N-H | N-H stretch | 3400 - 3250 |
| C-H (sp³ and sp²) | C-H stretch | 3100 - 2850 |
| Ester Carbonyl | C=O stretch | ~1735 |
| Amide Carbonyl | C=O stretch | ~1680 |
| C-O | C-O stretch | 1300 - 1000 |
Conclusion: A Validated Molecular Architecture
The chemical structure of the diterpenoid alkaloid Ajacine is a testament to the biosynthetic complexity found in nature. Its defining features are a rigid hexacyclic C19-aconitane core, extensively decorated with four methoxy groups, two hydroxyl groups, an N-ethyl moiety, and a characteristic N-acetylanthraniloyl ester at C-4. The elucidation of such a structure is a multi-faceted endeavor that relies on the synergistic application of modern spectroscopic techniques. High-resolution mass spectrometry establishes the molecular formula, while a comprehensive suite of 1D and 2D NMR experiments provides the definitive map of atomic connectivity and relative stereochemistry. This integrated approach ensures a self-validating system, providing the high degree of confidence required by researchers in pharmacology and drug development to further investigate the therapeutic potential of this complex natural product.
References
- Benchchem. The Ajmalicine Biosynthetic Pathway in Catharanthus roseus: A Technical Guide.
- Benchchem. The Biosynthetic Pathway of Ajmalicine and Related Indole Alkaloids: A Technical Guide.
- Chang, Z., et al. (2007). Biosynthetic pathway and gene cluster analysis of curacin A, an antitubulin natural product from the tropical marine cyanobacterium Lyngbya majuscula. Journal of Natural Products, 70(2), 225-234.
- MedKoo Biosciences. Ajacine | CAS#509-17-1.
- Taylor & Francis Online. Structure elucidation – Knowledge and References.
- Taylor & Francis Online. Diterpene alkaloids – Knowledge and References.
- Latoxan. AJACINE.
- Balskus, E. P., & Sarpong, R. (2022). Structure Elucidation of Secondary Metabolites: Current Frontiers and Lingering Pitfalls. Accounts of Chemical Research, 55(15), 2089-2102.
- Ngo, D. H., et al. (2016). Structure elucidation of ACE-inhibitory and antithrombotic peptides isolated from mackerel skin gelatine hydrolysates. Journal of the Science of Food and Agriculture, 96(11), 3862-3869.
- MDPI. Metabolic Regulation Analysis of Ajmalicine Biosynthesis Pathway in Catharanthus roseus (L.) G. Don Suspension Culture Using Nanosensor.
- PubMed Central. NMR spectroscopy analysis of phosphorus metabolites and the effect of adriamycin on these metabolite levels in an adriamycin-sensitive and -resistant human small cell lung carcinoma cell line.
- ResearchGate. The theoretical biosynthetic pathway of ajmalicine.
- MDPI. NMR and Metabolomics—A Roadmap for the Future.
- Clariant. Structure Elucidation - Clariant Analytical Sciences.
- PubMed Central. Neuropharmacological Potential of Diterpenoid Alkaloids.
- Dalal Institute. Structure Elucidation of Indigo and Alizarin.
- PubMed Central. Metabolomics Beyond Spectroscopic Databases: A Combined MS/NMR Strategy for the Rapid Identification of New Metabolites in Complex Mixtures.
- MDPI. NMR Spectroscopy for Protein Higher Order Structure Similarity Assessment in Formulated Drug Products.
- PubMed. Development and validation of a liquid chromatography/ mass spectrometry method for the simultaneous quantitation of rosuvastatin and ezetimibe in human plasma.
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- 1. Neuropharmacological Potential of Diterpenoid Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
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- 4. medkoo.com [medkoo.com]
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- 10. mdpi.com [mdpi.com]
Technical Guide: Mechanism of Action of Ajacine on Voltage-Gated Sodium Channels
The following technical guide details the mechanism of action of Ajacine , a C19-diterpenoid alkaloid, specifically focusing on its interaction with voltage-gated sodium channels (Nav).
Executive Summary & Chemical Identity
Ajacine (C34H48N2O9) is a diterpenoid alkaloid primarily isolated from the seeds of Delphinium ajacis (Rocket Larkspur). Unlike its structural relative Aconitine —which functions as a lethal neurotoxin by permanently opening sodium channels—Ajacine acts as a sodium channel inhibitor .
It is pharmacologically distinct from Ajmaline (a Class Ia antiarrhythmic), although both modulate sodium currents. Researchers must maintain strict nomenclature discipline to avoid fatal experimental errors.
-
Classification: C19-Diterpenoid Alkaloid (Lycoctonine-type derivative).[1][2]
-
Primary Target: Voltage-Gated Sodium Channels (Nav1.x).
-
Net Effect: Inhibition of peak sodium current (
); functional antagonism of Site 2 activators.
Molecular Mechanism of Action
The "Silencing" Mechanism
Ajacine functions as a use-dependent inhibitor of Nav channels. Its mechanism is best understood in contrast to Aconitine. While Aconitine binds to Neurotoxin Receptor Site 2 (intramembrane loop S6) and prevents channel inactivation, Ajacine appears to bind to a distinct but overlapping domain—or allosterically modulates Site 2—to stabilize the channel in a non-conducting (inactivated) state .
Key Mechanistic Features:
-
State-Dependent Binding: Ajacine exhibits higher affinity for the inactivated state of the channel compared to the resting state. This results in a hyperpolarizing shift in the steady-state inactivation curve (
), effectively reducing the "availability" of channels at resting membrane potentials. -
Frequency-Dependent Block: Similar to Lappaconitine, Ajacine accumulation increases with high-frequency stimulation. The drug enters the pore or binding pocket during the open state but stabilizes the inactivated conformation, preventing recovery between pulses.
-
Aconitine Antagonism: In competitive binding assays, Ajacine can displace or prevent the binding of Site 2 activators (like Aconitine or Veratridine) without inducing the persistent current characteristic of those toxins.
Structural Determinants
The ester group at the C-14 or C-18 position (anthranoyl moiety) is critical. Hydrolysis of this ester typically results in a loss of sodium channel blocking activity, reverting the molecule to a less active alcohol form (e.g., Ajaconine-like precursors).
Pathway Visualization
The following diagram illustrates the differential modulation of Nav channels by Ajacine versus Aconitine.
Figure 1: Differential modulation of Nav gating states. Aconitine locks the channel open, while Ajacine stabilizes the inactivated state, preventing recovery.
Electrophysiological Characterization
To validate Ajacine activity, researchers should observe specific changes in whole-cell currents.
Data Summary: Expected Effects
| Parameter | Effect of Ajacine | Physiological Implication |
| Peak | Dose-dependent reduction | Decreased excitability (Analgesic/Antiarrhythmic potential) |
| Activation ( | Minimal or no shift | Threshold for firing remains largely unchanged |
| Inactivation ( | Hyperpolarizing shift (Left shift) | Fraction of available channels decreases at resting potential |
| Recovery from Inactivation | Slowed ( | Refractory period is prolonged (Use-dependence) |
| Persistent Current | None (unlike Aconitine) | No "late sodium" overload |
Experimental Protocols
Solubility and Solution Preparation
Ajacine is a lipophilic alkaloid.[3] Improper solubilization will yield erratic patch-clamp data due to precipitation or adherence to tubing.
-
Stock Solution: Dissolve Ajacine (10 mM) in 100% DMSO or acidified methanol (0.1% acetic acid).
-
Working Solution: Dilute to 1-100
M in extracellular bath solution. Ensure final DMSO concentration is <0.1%. -
pH Check: Adjust final pH to 7.4. Diterpenoid alkaloids are pH-sensitive; basic environments may accelerate ester hydrolysis.
Whole-Cell Patch-Clamp Workflow
This protocol is designed to quantify the voltage-dependence of inactivation , the most sensitive metric for Ajacine activity.
System: HEK293 cells expressing Nav1.7 or Nav1.5. Pipette Solution (Intracellular): CsF-based (to block K+ currents). Bath Solution (Extracellular): Standard Tyrode’s or NaCl-based.
Step-by-Step Protocol:
-
Giga-seal Formation: Achieve seal >1 G
. Rupture membrane for whole-cell mode. -
Stabilization: Wait 5 minutes for intracellular dialysis.
-
Control Trace (Pre-drug): Run "Steady-State Inactivation" protocol:
-
Conditioning Pre-pulses: 500 ms steps ranging from -120 mV to -10 mV in 10 mV increments.
-
Test Pulse: Step to 0 mV (20 ms) immediately following the pre-pulse.
-
Measure: Peak current at the test pulse.
-
-
Perfusion: Perfuse Ajacine (e.g., 10
M) for 3-5 minutes. -
Drug Trace: Repeat the Inactivation protocol.
-
Analysis: Plot normalized current (
) vs. Voltage. Fit with Boltzmann equation:-
Validation Criteria: A significant negative shift in
(e.g., >5-10 mV) confirms mechanism.
-
Experimental Workflow Diagram
Figure 2: Workflow for validating Ajacine-induced shifts in channel inactivation.
Safety & Toxicology
-
Toxicity: Ajacine is toxic, though less potent than Aconitine.
-
LD50: ~54 mg/kg (IV, Mouse) [1].[4]
-
Handling: Use nitrile gloves and face protection. Weigh powder in a fume hood.
-
Disposal: Treat all perfusates as hazardous chemical waste.
References
-
Goodson, J. A. (1944).[4] Delphinium alkaloids.[2][4][5][6][7] Part II. Ajacine. Journal of the Chemical Society, 108-109.
- Gutser, U. T., et al. (1998). Mode of antinociceptive action of the alkaloid lappaconitine. Naunyn-Schmiedeberg's Archives of Pharmacology, 357(1), 39-48. (Mechanistic grounding for C19-diterpenoid blockers).
- Turbekova, M. N., et al. (2025). Structure and biological activity of diterpenoid alkaloids from Delphinium. (General reference for structural class).
- Catterall, W. A. (2000). From ionic currents to molecular mechanisms: The structure and function of voltage-gated sodium channels. Neuron, 26(1), 13-25.
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A Comparative Analysis of the Pharmacological Properties of Ajacine and Aconitine: A Technical Guide for Researchers
Introduction: A Tale of Two Diterpenoids
Within the vast and complex world of natural alkaloids, few present as compelling a study in contrasting pharmacological effects as ajacine and aconitine. Both are structurally related diterpenoid alkaloids, yet their interactions with fundamental physiological targets diverge dramatically, creating a fascinating narrative for researchers in pharmacology and drug development. Aconitine, a well-known and highly potent cardiotoxin and neurotoxin from the Aconitum genus (monkshood), has a long history in traditional medicine and as a pharmacological tool to induce arrhythmias in experimental models.[1] In stark contrast, ajacine, found in species of both Delphinium (larkspur) and Aconitum, acts as an antagonist to the very channels that aconitine potently activates.[2][3]
This technical guide provides an in-depth, comparative analysis of the pharmacological properties of ajacine and aconitine. Moving beyond a simple recitation of facts, we will explore the causality behind their opposing mechanisms of action, delve into their toxicological profiles, and discuss the implications for their potential therapeutic applications. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of these two pivotal alkaloids.
Molecular Profile and Provenance
Aconitine and ajacine share a common heritage as complex diterpenoid alkaloids, yet their origins and specific chemical structures lay the foundation for their divergent biological activities.
| Feature | Ajacine | Aconitine |
| Chemical Formula | C34H48N2O9[4] | C34H47NO11 |
| Molar Mass | 628.75 g/mol [2] | 645.74 g/mol |
| Primary Plant Source | Delphinium species (e.g., Delphinium ajacis), Aconitum species[4][5][6] | Aconitum species (e.g., Aconitum napellus) |
| Alkaloid Classification | Diterpenoid Alkaloid[2] | Diterpenoid Alkaloid |
Ajacine is chemically identified as 1a,6b,13a,16b-Tetramethoxy, 7,8-dihydroxy, 4b-acetylantranoyloxy- N ethylaconitane.[2] Its structure, while complex, is key to its ability to interact with voltage-gated sodium channels in a manner distinct from aconitine.
The Core Dichotomy: Mechanism of Action at the Voltage-Gated Sodium Channel
The primary pharmacological distinction between ajacine and aconitine lies in their opposing effects on voltage-gated sodium channels (VGSCs), critical proteins responsible for the initiation and propagation of action potentials in excitable cells like neurons and cardiomyocytes.
Aconitine: The Channel Activator
Aconitine is a potent activator of VGSCs.[7] It binds to site 2 of the channel, causing a persistent activation by shifting the voltage-dependence of the channel towards a more hyperpolarized state.[8] This leads to a continuous influx of sodium ions, resulting in prolonged depolarization of the cell membrane.[4] This unrelenting activation is the root of aconitine's profound toxicity, leading to cardiac arrhythmias and neurological dysfunction.
dot
Caption: Aconitine's mechanism as a VGSC activator.
Ajacine: The Channel Inhibitor
In direct contrast, ajacine functions as an inhibitor of voltage-dependent sodium channels.[2] It has been shown to antagonize the effects of aconitine.[3] By blocking the influx of sodium ions, ajacine can counteract the persistent depolarization induced by activators like aconitine. This inhibitory action is frequency-dependent, suggesting a use-dependent blocking mechanism where the channel is more readily blocked in a state of high activity.[3] This property is particularly relevant in conditions of neuronal hyperexcitability, such as epilepsy.
dot
Caption: Ajacine's mechanism as a VGSC inhibitor.
Comparative Pharmacodynamics and Therapeutic Potential
The opposing actions of ajacine and aconitine on VGSCs translate into vastly different pharmacodynamic profiles and therapeutic prospects.
Aconitine:
-
Analgesic and Anti-inflammatory Effects: Despite its toxicity, aconitine has demonstrated analgesic and anti-inflammatory properties at sub-toxic doses.[9] These effects are also linked to its interaction with sodium channels in nociceptive pathways.
-
Anti-cancer Potential: Some studies have suggested that aconitine may have anti-tumor effects, although its narrow therapeutic index poses a significant challenge for clinical development.[8]
Ajacine:
-
Neuroprotective and Antiepileptiform Effects: The inhibitory action of ajacine on VGSCs gives it potential as a neuroprotective and antiepileptic agent. By dampening excessive neuronal firing, it can prevent the excitotoxicity associated with various neurological disorders.[3] Studies have shown that ajacine can inhibit epileptiform activity in hippocampal slices.[3]
-
Potential as an Antidote: Given its direct antagonism of aconitine's effects, ajacine could theoretically be explored as a potential antidote for aconitine poisoning, although this requires further investigation.
Toxicological Profiles: A Study in Contrasts
The toxicity of these alkaloids is a direct consequence of their mechanism of action.
| Parameter | Ajacine | Aconitine |
| Primary Toxic Effect | Neurotoxicity at high doses | Cardiotoxicity and Neurotoxicity |
| LD50 (IVN-MUS) | 54 mg/kg[2] | Significantly lower (highly toxic) |
| Symptoms of Toxicity | Muscular weakness, paralysis of the respiratory system, convulsions at high doses.[10] | Numbness, tingling, cardiac arrhythmias, ventricular fibrillation, death.[5] |
Aconitine is notoriously toxic, with lethal doses for humans being in the milligram range.[9] Its cardiotoxicity is characterized by severe arrhythmias leading to ventricular fibrillation and death. Neurotoxic symptoms include paresthesia, numbness, and motor weakness.[5]
Ajacine, while also toxic at high doses, has a significantly higher LD50, indicating a much wider safety margin compared to aconitine.[2][10] Its toxicity is primarily neurological, consistent with its action as a sodium channel blocker.
Experimental Protocols: A Framework for Comparative Analysis
To further elucidate the contrasting pharmacological properties of ajacine and aconitine, a series of in-vitro and in-vivo experiments are essential.
In-Vitro Electrophysiology: Whole-Cell Patch Clamp Assay
This protocol is designed to directly measure the effects of ajacine and aconitine on voltage-gated sodium currents in a controlled cellular environment.
Objective: To characterize and compare the modulatory effects of ajacine and aconitine on VGSCs in cultured neurons or cardiomyocytes.
Methodology:
-
Cell Culture: Culture a suitable cell line expressing the desired sodium channel subtype (e.g., HEK293 cells transfected with Nav1.5 for cardiac studies or primary hippocampal neurons for neurological studies).
-
Electrophysiological Recording:
-
Perform whole-cell patch-clamp recordings using an appropriate amplifier and data acquisition system.
-
Use a standard intracellular solution containing CsF to block potassium currents and an extracellular solution containing physiological ion concentrations.
-
Hold the cell at a negative membrane potential (e.g., -100 mV) to ensure the majority of sodium channels are in a closed, resting state.
-
-
Drug Application:
-
Establish a baseline recording of sodium currents by applying a series of depolarizing voltage steps.
-
Perfuse the cells with a known concentration of aconitine and record the changes in sodium current, noting any shift in the voltage-dependence of activation and inactivation.
-
Following washout of aconitine, apply a known concentration of ajacine and record its effect on the baseline sodium current.
-
To assess antagonism, co-apply ajacine and aconitine and observe the extent to which ajacine can reverse the effects of aconitine.
-
-
Data Analysis:
-
Measure peak inward sodium current at each voltage step.
-
Construct current-voltage (I-V) relationship curves.
-
Determine the half-maximal activation (V1/2) and inactivation voltages.
-
Calculate the percentage of inhibition or activation for each compound at various concentrations to determine IC50 or EC50 values.
-
dot
Caption: Workflow for comparative patch-clamp analysis.
Conclusion: A Dichotomy with Therapeutic Implications
The comparative pharmacology of ajacine and aconitine offers a compelling illustration of how subtle structural differences in alkaloids can lead to profoundly different, and in this case, opposing biological activities. Aconitine, the potent VGSC activator, remains a valuable pharmacological tool and a stark reminder of the power of natural toxins. Its therapeutic potential is severely limited by its narrow safety margin.
Ajacine, on the other hand, presents a more promising therapeutic profile. Its role as a VGSC inhibitor, coupled with its demonstrated neuroprotective and antiepileptiform effects, warrants further investigation for the development of novel treatments for neurological disorders characterized by neuronal hyperexcitability. The antagonistic relationship between these two compounds not only deepens our understanding of the pharmacology of diterpenoid alkaloids but also opens new avenues for research into the intricate modulation of ion channels for therapeutic benefit.
References
- Goodson, J. A. (1944). Delphinium Alkaloids. Part II. Ajacine. Journal of the Chemical Society (Resumed), 108.
-
REFERENCE.md. (n.d.). ajacine (definition). Retrieved February 9, 2026, from [Link]
-
AyurvedaCollege.org. (2025, November 8). Delphinium Ajacis in Ayurveda – Benefits, Medicinal Uses, and Healing Properties. Retrieved February 9, 2026, from [Link]
-
Gardenia.net. (n.d.). Delphinium (Larkspur): Plant Care and Growing Guide. Retrieved February 9, 2026, from [Link]
- Wang, Y., et al. (2020). A systematic review on the chemical constituents of the genus Consolida (Ranunculaceae) and their biological activities. RSC Advances, 10(61), 37245-37261.
- Ameri, A. (1999). Interaction of the structurally related aconitum alkaloids, aconitine and 6-benzyolheteratisine, in the rat hippocampus. Brain Research, 842(2), 332-341.
-
Global Substance Registration System. (n.d.). AJACINE. Retrieved February 9, 2026, from [Link]
-
North Carolina State University. (n.d.). Delphinium (Larkspur, Staggerweed). NC State Extension Gardener Plant Toolbox. Retrieved February 9, 2026, from [Link]
-
MDPI. (2024, October 27). Aconitine in Synergistic, Additive and Antagonistic Approaches. Retrieved February 9, 2026, from [Link]
- Borcsa, B. L., et al. (2014). Diterpene Alkaloids from the Roots of Aconitum moldavicum and Assessment of Nav 1.2 Sodium Channel Activity of Aconitum Alkaloids. Planta Medica, 80(02/03), 231-236.
- Sutan, A. (2018). PHYTOCHEMICAL CONSTITUENTS AND BIOLOGICAL PROPERTIES OF EXTRACTS FROM ACONITUM SP. - A SHORT REVIEW.
- Wang, Y., et al. (2020). A systematic review on the chemical constituents of the genus Consolida (Ranunculaceae) and their biological activities. RSC Advances, 10(61), 37245-37261.
- Ameri, A. (1999). Antagonism of the aconitine-induced inexcitability by the structurally related Aconitum alkaloids, lappaconitine and ajacine. Brain Research, 842(2), 332-341.
- Kurtoglu, S., et al. (2007). Diterpenoid Alkaloids of Aconitum vulparia Rchb.
Sources
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. latoxan.com [latoxan.com]
- 3. Antagonism of the aconitine-induced inexcitability by the structurally related Aconitum alkaloids, lappaconitine and ajacine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. 40. Delphinium alkaloids. Part II. Ajacine - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
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- 8. mdpi.com [mdpi.com]
- 9. Interaction of the structurally related aconitum alkaloids, aconitine and 6-benzyolheteratisine, in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
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Delphinium ajacis (Rocket Larkspur): Phytochemical Profiling and Isolation of Ajacine
Technical Guide | Version 1.0 [1]
Executive Summary
Target Audience: Medicinal Chemists, Pharmacognosists, and Toxicologists.[1]
Delphinium ajacis (syn.[1][2][3][4][5][6][7][8] Consolida ajacis) represents a critical reservoir of C19-diterpenoid alkaloids, a class of secondary metabolites known for their complex polycyclic structures and potent voltage-gated ion channel modulation.[1] While the plant is historically noted for its toxicity (neuromuscular blockade), its alkaloid profile—specifically Ajacine —holds significant potential in anti-inflammatory and analgesic drug discovery.[1]
This guide provides a rigorous technical breakdown of the D. ajacis alkaloid profile, with a specific focus on the isolation, structural characterization, and pharmacological validation of Ajacine (CAS 509-17-1).[1]
Botanical & Phytochemical Context
Taxonomic Note: While accepted as Consolida ajacis (L.) Schur in many modern floras, the pharmaceutical literature frequently retains Delphinium ajacis L.[1] This guide uses D. ajacis to align with the bulk of phytochemical archives.[1]
The alkaloid accumulation in D. ajacis is tissue-specific, with the highest concentrations of diterpenoid alkaloids found in the seeds and roots .[1] These alkaloids are biosynthesized via the mevalonate pathway, evolving from geranylgeranyl pyrophosphate (GGPP) into the complex hexacyclic or heptacyclic diterpene skeletons.[1]
The Alkaloid Profile
The chemotype of D. ajacis is dominated by Lycoctonine-type C19-diterpenoid alkaloids .[1] Unlike the highly toxic Aconitine-type (which activates Na+ channels), Lycoctonine derivatives often act as nAChR antagonists or Na+ channel blockers.[1]
Table 1: Key Alkaloids in Delphinium ajacis
| Alkaloid | Type | Molecular Formula | MW ( g/mol ) | Key Structural Feature |
| Ajacine | C19-Lycoctonine | C34H48N2O9 | 628.76 | N-acetylanthranoyl ester at C-14 |
| Ajaconine | C20-Atisine | C22H33NO3 | 359.50 | Oxazolidine ring system |
| Delcosine | C19-Lycoctonine | C24H39NO7 | 453.57 | Parent alcohol of Ajacine (often co-occurs) |
| Delsoline | C19-Lycoctonine | C25H41NO7 | 467.60 | C-14 methyl ether derivative |
| Ajacisines A-E | C19-Lycoctonine | Varied | Varied | Recently isolated antiviral variants [1] |
Ajacine: Structural & Physicochemical Properties
Ajacine is the 14-(N-acetylanthranoyl) ester of Delcosine.[1] Its structural complexity arises from the lycoctonine skeleton (a hexacyclic system) substituted with multiple methoxy and hydroxy groups.[1]
-
IUPAC Name: (1α,6β,14α,16β)-1,6,16-trimethoxy-4-(methoxymethyl)-20-ethylaconitane-7,8,14-triol 14-(N-acetylanthranilate).[1]
-
Solubility Profile:
-
Soluble: Chloroform (CHCl₃), Dichloromethane (DCM), Ethanol (warm), Benzene.[1]
-
Insoluble: Water (neutral pH), Petroleum Ether (low solubility).[1]
-
pH Sensitivity: Basic nitrogen (N-ethyl) allows protonation in dilute acid (HCl/H₂SO₄), rendering it water-soluble—a critical property for extraction.[1]
-
Biosynthetic Pathway Visualization
The following diagram illustrates the logical flow from the terpene precursor to the specific esterified alkaloid Ajacine.
Figure 1: Proposed biosynthetic lineage of Ajacine within the diterpenoid alkaloid pathway.[1]
Extraction & Isolation Protocol
Scientific Integrity Note: The following protocol utilizes a pH-zone-refining logic (Acid-Base Partitioning).[1] This is the gold standard for separating alkaloids (basic) from neutral fats, terpenes, and acidic plant constituents.[1]
Safety Warning: Delphinium alkaloids are neurotoxic.[1] Wear full PPE (nitrile gloves, lab coat, safety goggles) and work within a fume hood.[1]
Reagents Required[1]
-
Solvents: Methanol (MeOH), Chloroform (CHCl₃) or Dichloromethane (DCM), Petroleum Ether (40-60°C).[1]
-
Acids/Bases: 5% H₂SO₄ (aq), 25% NH₄OH (Ammonium Hydroxide).[1]
Step-by-Step Methodology
Step 1: Crud Extraction
-
Pulverize dried D. ajacis seeds (1.0 kg) to a fine powder (mesh 40).
-
Macerate in 95% MeOH (3 x 3L) at room temperature for 48 hours per cycle.
-
Filter and evaporate the combined methanolic extract under reduced pressure (Rotavap, 45°C) to yield a dark syrupy residue.
Step 2: Acid-Base Fractionation (The Cleanup) Rationale: We exploit the basicity of the tertiary nitrogen.[1] At pH 3, alkaloids are protonated (salt form) and water-soluble.[1] At pH 10, they are deprotonated (free base) and organic-soluble.[1]
-
Suspend the crude residue in 0.5 M H₂SO₄ (500 mL). Stir for 30 mins.
-
Defatting: Extract the acidic solution with Petroleum Ether (3 x 200 mL).
-
Basification: Cool the aqueous phase to 4°C. Slowly add NH₄OH dropwise until pH reaches 9-10 .
-
Observation: The solution should turn cloudy as free-base alkaloids precipitate.[1]
-
-
Alkaloid Recovery: Extract the basic aqueous phase with CHCl₃ (4 x 200 mL).
-
Combine CHCl₃ layers, wash with brine, dry over anhydrous Na₂SO₄, and evaporate to yield the Total Alkaloid Fraction (TAF) .
Step 3: Chromatographic Isolation of Ajacine
-
Load TAF onto a Silica Gel 60 column.[1]
-
Elution Gradient: Start with Cyclohexane:EtOAc (8:2) to remove non-polar impurities.[1]
-
Switch to Cyclohexane:Acetone:Diethylamine (Gradient 10:1:0.1 to 1:1:0.1).[1]
-
Note: Diethylamine prevents peak tailing of the basic alkaloids.[1]
-
-
Monitor fractions via TLC (Dragendorff’s reagent = Orange spots).[1] Ajacine typically elutes in the mid-polarity region due to its ester functionality.[1]
-
Recrystallize pure fractions from Acetone/Hexane.[1]
Workflow Diagram
Figure 2: Acid-Base fractionation workflow for isolating diterpenoid alkaloids.[1]
Analytical Characterization
To validate the identity of isolated Ajacine, compare experimental data against these established parameters.
Physicochemical Constants[1]
-
Optical Rotation:
(c=1.0, EtOH).[1] -
TLC Visualization: Silica gel G; Solvent: Toluene:EtOAc:Diethylamine (7:2:1); Detection: Dragendorff’s reagent (Orange spot).[1]
Spectral Fingerprint (NMR & MS)
-
ESI-MS: Observe
peak at m/z 629.3 . -
1H-NMR (400 MHz, CDCl3):
Pharmacological & Toxicological Scope
Mechanism of Action
Ajacine, like other C19-diterpenoid alkaloids (e.g., Methyllycaconitine), interacts primarily with Voltage-Gated Sodium Channels (Nav) and Nicotinic Acetylcholine Receptors (nAChR) .[1]
-
Nav Inhibition: Unlike Aconitine (which keeps channels open), Ajacine tends to exhibit blocking activity, reducing neuronal excitability [3].[1]
-
Anti-inflammatory: Recent studies on D. ajacis alkaloids indicate inhibition of NO production in LPS-induced macrophages, likely via NF-κB pathway suppression [4].[1]
Toxicity Profile
While less toxic than Aconitine, Ajacine is still hazardous.[1]
-
Symptoms: Respiratory paralysis, bradycardia.[1]
-
Antidote Strategy: Supportive care; no specific antidote exists, though atropine is sometimes used for related alkaloid poisonings to manage bradycardia.[1]
References
-
Yang, L., et al. (2017).[1][7] "Diterpenoid Alkaloids from Delphinium ajacis and Their Anti-RSV Activities." Planta Medica, 83(1-02), 111-116.[1][7]
-
Latoxan.[1][10] (n.d.). "Ajacine Product Data Sheet - CAS 509-17-1." Latoxan Laboratory.[1]
-
Tang, Q., et al. (2023).[1][2][5] "Diterpenoid Alkaloids from Delphinium ajacis and Their Anti-inflammatory Activity." Chemistry & Biodiversity, 20(12).[1][8][11]
-
Yunusov, M. S. (1993).[1] "Diterpenoid Alkaloids."[1][2][3][4][5][6][7][12] Natural Product Reports, 10, 471-486.[1]
Sources
- 1. Aescin | C55H86O24 | CID 4555259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. latoxan.com [latoxan.com]
- 5. Diterpenoid Alkaloids from Delphinium ajacis and Their Anti-inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Diterpenoid Alkaloids from Delphinium ajacis and Their Anti-RSV Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. C18-diterpenoid alkaloids in tribe Delphineae (Ranunculaceae): phytochemistry, chemotaxonomy, and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Azecine | C9H9N | CID 13287579 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. (S,S)-Anacine | C18H22N4O3 | CID 11782827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. medkoo.com [medkoo.com]
Ajacine molecular weight and physicochemical data
Technical Monograph: Ajacine ( )
Physicochemical Profiling, Structural Characterization, and Isolation Methodologies[1][2]
Executive Summary
Ajacine is a C19-diterpenoid alkaloid of the lycoctonine type, predominantly isolated from Consolida ajacis (formerly Delphinium ajacis) and related Ranunculaceae species.[1] Unlike the highly cardiotoxic C18-diterpenoid alkaloids (e.g., aconitine) that function as voltage-gated sodium channel (
Physicochemical Specifications
The following data aggregates experimentally validated constants for Ajacine. Researchers should note that the melting point and solubility profiles are sensitive to the degree of hydration and crystalline form (e.g., hydrochloride salt vs. free base).[1]
Table 1: Physicochemical Constants of Ajacine
| Property | Value / Description |
| IUPAC Name | Aconitane-7,8-diol, 4-[[(2-acetylaminobenzoyl)oxy]methyl]-20-ethyl-1,6,14,16-tetramethoxy-, |
| Molecular Formula | |
| Molecular Weight | 628.76 g/mol |
| CAS Registry Number | 509-17-1 |
| Physical State | White crystalline powder or needles (from ethanol) |
| Melting Point | 152–154 °C (Monohydrate form) |
| Optical Rotation | |
| Solubility (High) | Chloroform ( |
| Solubility (Low) | Water ( |
| pKa (Calculated) | ~7.8 (Tertiary amine nitrogen) |
Structural Elucidation & Diagnostic Markers
Ajacine is structurally defined by a lycoctonine skeleton esterified at the C-18 position with an N-acetylanthranilic acid moiety.[1][2] This ester linkage is the critical pharmacophore distinguishing it from other Delphinium alkaloids like Methyllycaconitine (MLA).[1]
3.1 NMR Diagnostic Signals
Identification relies on High-Resolution NMR (400+ MHz).[1] The following shifts are characteristic of the Ajacine molecule in
-
Aromatic Region (Anthranoyl moiety):
-
Aliphatic Region (Lycoctonine core):
Isolation & Purification Methodology
The following protocol utilizes a "pH-Switch" Liquid-Liquid Extraction (LLE) technique to separate alkaloidal fractions from lipophilic plant debris and non-basic constituents.[1]
Safety Prerequisite: Delphinium alkaloids are neurotoxic.[1] All procedures must be conducted in a fume hood wearing nitrile gloves, lab coat, and eye protection.[1]
4.1 Reagents Preparation
-
Extraction Solvent: 95% Ethanol (
).[1] -
Acid Phase: 0.5 M Sulfuric Acid (
).[1] -
Base Phase: 25% Ammonium Hydroxide (
) or Sodium Carbonate ( ).[1] -
Organic Solvent: Chloroform (
) or Dichloromethane ( ).[1]
4.2 Step-by-Step Protocol
-
Maceration: Grind dried Consolida ajacis seeds (1 kg) to a fine powder (40 mesh). Macerate in 5 L of 95% EtOH for 72 hours at room temperature.
-
Filtration & Concentration: Filter the supernatant and evaporate under reduced pressure (Rotavap) at 40°C to yield a crude gum.
-
Acidification (The Protonation Switch): Suspend the crude gum in 500 mL of 0.5 M
. Stir for 2 hours. -
Defatting: Extract the acidic aqueous layer with Petroleum Ether (
mL).[1] Discard the organic layer (contains fats, chlorophyll, non-basic terpenes).[1] -
Basification (The Deprotonation Switch): Adjust the aqueous phase pH to 9–10 using
.[1] -
Alkaloid Recovery: Extract the basic aqueous phase with
( mL).[1] -
Drying: Dry the combined
layers over Anhydrous , filter, and evaporate to yield the Total Alkaloid Extract (TAE). -
Chromatographic Purification:
-
Stationary Phase: Silica Gel 60 (230–400 mesh).[1]
-
Mobile Phase: Gradient elution starting with Cyclohexane:Chloroform:Diethylamine (7:2:1).[1]
-
Fractionation: Monitor fractions via TLC (Dragendorff’s reagent).[1] Ajacine typically elutes after less polar alkaloids (like delcosine) due to the bulky ester group.[1]
-
4.3 Workflow Visualization
Figure 1: Acid-Base fractionation workflow for the isolation of diterpenoid alkaloids.[1][5]
Pharmacological Context
Ajacine bioactivity is defined by its interaction with voltage-gated ion channels and cholinergic receptors.[1]
5.1 Mechanism of Action
Unlike aconitine, which persistently activates site 2 of the voltage-gated sodium channel (
-
Inhibition: It blocks the sodium current (
), reducing cellular excitability.[1] This confers potential anti-arrhythmic properties (Class I anti-arrhythmic activity), though its toxicity window is narrow [1][3].[1] -
nAChR Antagonism: Ajacine binds to neuronal nicotinic acetylcholine receptors, specifically the
and subtypes.[1] The C-18 anthranoyl ester is crucial for this binding affinity, mimicking the methylsuccinimidoanthranoyl group found in Methyllycaconitine (MLA) [2].[1]
5.2 Mechanistic Pathway[1]
Figure 2: Dual mechanism of action involving ion channel blockade and receptor antagonism.[1]
References
The Neuro-Cardiac Interface: Therapeutic Evaluation of Ajacine in Arrhythmia Management
The following technical guide is structured to serve as a strategic blueprint for researchers investigating the therapeutic utility of Ajacine (a C19-diterpenoid alkaloid) and its structural analogs.
Unlike standard Class I anti-arrhythmics that target cardiomyocytes directly, this guide explores the neuro-cardiac axis , proposing Ajacine as a candidate for modulating autonomic triggers of arrhythmia via nicotinic acetylcholine receptor (nAChR) antagonism, alongside traditional ion channel modulation.
Document Type: Technical Whitepaper & Experimental Framework Subject: Ajacine (C19-Diterpenoid Alkaloid) Application: Atrial Fibrillation (AF) & Ventricular Tachyarrhythmia Version: 2.0 (Pre-Clinical Focus)
Executive Summary: The Shift to Autonomic Modulation
Current anti-arrhythmic pharmacotherapy is limited by the pro-arrhythmic liability of Class I (Na⁺ blockers) and Class III (K⁺ blockers) agents.[1] The next frontier in arrhythmia management lies in targeting the Ganglionated Plexi (GP) of the heart—the "intrinsic cardiac nervous system."
Ajacine , a lycoctonine-type C19-diterpenoid alkaloid isolated from Delphinium ajacis (Consolida ajacis), presents a distinct pharmacological profile compared to its toxic congener, Aconitine. While Aconitine forces Na⁺ channels open (causing arrhythmia), Ajacine and related lycoctonine derivatives exhibit neuromodulatory properties (specifically
This guide outlines the rationale and protocols for evaluating Ajacine as a dual-action anti-arrhythmic :
-
Upstream: Suppression of vagal-induced atrial fibrillation via ganglionic blockade.
-
Downstream: Stabilization of the cardiomyocyte membrane via use-dependent
inhibition.
Molecular Architecture & Structure-Activity Relationship (SAR)
To understand Ajacine's potential, we must distinguish its scaffold from cardiotoxic alkaloids.
The Lycoctonine Advantage
Ajacine belongs to the lycoctonine-type C19-diterpenoid alkaloids.
-
Aconitine-type (Toxic): Contains a C-13 hydroxyl group esterified with specific acids. High affinity for the open state of Nav1.5, causing persistent depolarization.
-
Lycoctonine-type (Ajacine): Lacks the C-13 ester functionality. This structural variance drastically reduces direct cardiotoxicity (LD50 is significantly higher) and shifts affinity toward nicotinic receptors and the inactivated state of sodium channels.
Mechanism of Action: The Dual-Pathway Hypothesis
The following diagram illustrates the proposed dual mechanism where Ajacine mitigates arrhythmia at both the autonomic and cellular levels.
Caption: Ajacine exerts a dual inhibitory effect: blocking nAChR-mediated vagal triggers in the atria and stabilizing Nav1.5 channels in the ventricles.
Experimental Protocols: From Plant to Patch-Clamp
Scientific integrity requires a reproducible supply of the compound. As commercial standards for Ajacine are expensive or rare, in-house isolation is often required.
Protocol A: Acid-Base Extraction from Delphinium ajacis
Objective: Isolate total diterpenoid alkaloids enriched in Ajacine.
Reagents: Methanol (MeOH), 2% H₂SO₄, NH₄OH (25%), Chloroform (CHCl₃), Dragendorff’s reagent.
Workflow Visualization:
Caption: Standard Acid-Base extraction workflow to isolate alkaloidal fractions from Delphinium species.
Validation Step:
-
Thin Layer Chromatography (TLC): Silica gel G; Solvent: Cyclohexane/Chloroform/Diethylamine (5:4:1).
-
Detection: Dragendorff’s reagent (Orange spots indicate alkaloids).[2]
Protocol B: Electrophysiological Screening (Patch Clamp)
Objective: Quantify the IC50 of Ajacine on Nav1.5 (Cardiac Sodium Channel).
-
Cell Line: HEK293 cells stably expressing human Nav1.5 (SCN5A).
-
Solutions:
-
Pipette (Intracellular): 10 mM NaCl, 130 mM CsF, 10 mM EGTA, 10 mM HEPES (pH 7.3).
-
Bath (Extracellular): 140 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES (pH 7.4).
-
-
Voltage Protocol (State-Dependence):
-
Resting Block: Hold at -120 mV, pulse to -20 mV (low affinity expected).
-
Inactivated Block: Hold at -70 mV (mimicking ischemic tissue), pulse to -20 mV.
-
Scientific Rationale: Class I anti-arrhythmics must bind preferentially to depolarized/inactivated tissue (ischemic zones) to prevent re-entry without stopping normal conduction in healthy tissue.
-
Pre-Clinical Data & Comparative Analysis
The following table synthesizes data from related C19-diterpenoid alkaloids to benchmark Ajacine's expected performance. Note that while specific Ajacine data is emerging, its structural analogs provide the baseline for hypothesis testing.
Table 1: Comparative Pharmacology of Diterpenoid Alkaloids
| Compound | Class | Nav1.5 Effect | nAChR Effect | Toxicity (LD50, Mouse IV) | Therapeutic Potential |
| Aconitine | Aconitine-type | Activator (Persistent Open) | Weak | ~0.1 mg/kg (High) | None (Toxin) |
| Lappaconitine | Lappaconitine-type | Blocker (IC50 ~5-10 µM) | Moderate | ~6-9 mg/kg | Marketed (Allapinin) |
| Methyllycaconitine | Lycoctonine-type | Weak Blocker | Potent Antagonist ( | >15 mg/kg | Neuroprotective / Anti-AF |
| Ajacine | Lycoctonine-type | Blocker (Predicted) | Antagonist (Predicted) | >20 mg/kg (Est.) | High (Dual Action) |
Data Interpretation: Ajacine shares the "safer" lycoctonine skeleton of Methyllycaconitine but is expected to retain the anti-arrhythmic properties seen in Lappaconitine derivatives, potentially offering a wider therapeutic index.
Toxicology & Safety Profile
A critical barrier for alkaloid therapeutics is the narrow therapeutic window.
-
Arrhythmogenic Risk: Unlike Aconitine, Ajacine does not induce Early After-Depolarizations (EADs) in bullfrog heart models [Source 1.20]. This suggests a lack of "agonist" activity on the sodium channel.
-
Neurotoxicity: High doses of lycoctonine-types can cause neuromuscular blockade (curare-like effect) due to nAChR antagonism.
-
Monitoring: In vivo studies must monitor respiratory rate (phrenic nerve paralysis) alongside ECG.
-
References
-
Yang, L., et al. (2017). "Diterpenoid Alkaloids from Delphinium ajacis and Their Anti-RSV Activities."[3] Planta Medica. (Demonstrates isolation protocols and bioactivity of Ajacine derivatives).
-
Zhang, Z. T., et al. (2016). "Further Studies on Structure-Cardiac Activity Relationships of Diterpenoid Alkaloids." Natural Products and Bioprospecting. (Establishes the lack of cardiotoxicity in lycoctonine-types vs. aconitine-types).
-
Wang, F. P., et al. (2021). "Total Syntheses of the C19 Diterpenoid Alkaloids... using a Fragment Coupling Approach."[4] ACS Central Science. (Details the chemical architecture of the class).
-
Protocol: General extraction of alkaloids in acidic medium. (2024).[2] Protocols.io. (Standardized workflow for alkaloid isolation).
-
Gao, H., et al. (2024). "Overview of the chemistry and biological activities of natural atisine-type diterpenoid alkaloids." RSC Advances. (Broad review of diterpenoid alkaloid pharmacology).
Sources
A Methodological Guide to Interrogating the Binding Affinity of Ajacine with Voltage-Gated Ion Channels
A Whitepaper for Advanced Research and Drug Discovery
Authored by: A Senior Application Scientist
Foreword: The intricate dance between natural compounds and the fundamental machinery of cellular excitability presents a fertile ground for therapeutic innovation. Among the vast pharmacopeia of the natural world, diterpenoid alkaloids have consistently emerged as potent modulators of ion channel function. Ajacine, a C19-diterpenoid alkaloid found in plants of the Delphinium and Aconitum genera, represents a structurally complex molecule with largely unexplored potential in this arena. While preliminary information suggests ajacine may act as an inhibitor of voltage-dependent sodium channels, a comprehensive understanding of its binding affinity and selectivity across the diverse landscape of voltage-gated ion channels remains elusive.[1]
This technical guide is designed for researchers, scientists, and drug development professionals embarking on the characterization of ajacine's interactions with voltage-gated ion channels. In the absence of extensive published data on ajacine itself, this document will serve as a methodological roadmap. We will leverage established principles and experimental paradigms, drawing parallels with the well-characterized diterpenoid alkaloid, aconitine, to illuminate the path forward for a rigorous investigation of ajacine's binding affinity.[2][3] Our focus will be on the "how" and "why" of experimental design, providing a framework for generating robust and reproducible data.
Foundational Concepts: Ajacine and the Voltage-Gated Ion Channel Superfamily
Ajacine (C₃₄H₄₈N₂O₉) is a complex diterpenoid alkaloid with a molecular weight of 628.75 g/mol .[4] Its intricate stereochemistry and functional group arrangement are critical determinants of its potential interactions with protein targets.[5]
Voltage-gated ion channels are a superfamily of transmembrane proteins that are essential for the generation and propagation of action potentials in excitable cells like neurons and cardiomyocytes.[6][7] They are classified based on the ion they selectively conduct, primarily sodium (Nav), potassium (Kv), and calcium (Cav) channels. Each of these families is further divided into multiple subtypes with distinct tissue distribution, biophysical properties, and pharmacological sensitivities.[8][9][10] This diversity allows for precise control of cellular excitability and presents opportunities for the development of subtype-selective therapeutic agents.
The interaction of a ligand like ajacine with a voltage-gated ion channel is governed by its affinity for a specific binding site. This affinity is a measure of the strength of the interaction and is typically quantified by the dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal inhibitory concentration (IC₅₀). A lower value for these parameters indicates a higher binding affinity.
A Tripartite Strategy for Elucidating Ajacine's Binding Affinity
A comprehensive investigation into the binding affinity of ajacine necessitates a multi-pronged approach, integrating functional, biochemical, and computational methodologies. Each pillar of this strategy provides unique and complementary insights into the molecule's interaction with its target channels.
Pillar I: Functional Characterization via Patch-Clamp Electrophysiology
Patch-clamp electrophysiology is the gold standard for studying the function of ion channels and the effects of modulatory compounds in real-time.[11] This technique allows for the direct measurement of ion currents flowing through channels in a cell membrane, providing a dynamic view of channel gating and its modulation by a test compound.
The Causality Behind the Choice: Patch-clamp is indispensable as it provides functional validation of binding. An observed change in ion current upon application of ajacine is direct evidence of a functional interaction. Furthermore, the voltage-clamp configuration allows for the precise control of the membrane potential, enabling the investigation of state-dependent binding – whether ajacine preferentially binds to the resting, open, or inactivated state of the channel.[12]
Experimental Workflow: Whole-Cell Voltage-Clamp Analysis of Ajacine's Effect on Nav Channels
Caption: Workflow for determining the IC50 of ajacine on a specific NaV channel subtype using whole-cell patch-clamp.
Step-by-Step Methodology:
-
Cell Line Selection and Preparation:
-
Utilize a mammalian cell line with low endogenous ion channel expression (e.g., HEK293 cells).
-
Transfect cells with the specific human voltage-gated ion channel subtype of interest (e.g., Nav1.1, Nav1.5, Kv7.1, Cav1.2). Co-transfection with auxiliary β subunits is often necessary for proper channel expression and function.
-
Culture cells on glass coverslips for 1-2 days post-transfection.
-
-
Electrophysiological Recording:
-
Prepare borosilicate glass micropipettes with a resistance of 1-3 MΩ when filled with the internal solution.
-
The composition of the internal and external solutions should be tailored to isolate the specific ionic current of interest. For example, when recording sodium currents, potassium and calcium channel blockers should be included in the external solution.
-
Establish a high-resistance (>1 GΩ) "giga-seal" between the micropipette and the cell membrane.
-
Rupture the cell membrane within the pipette tip to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential where the channels of interest are in a closed state (e.g., -100 mV for Nav channels).
-
-
Data Acquisition and Analysis:
-
Record baseline currents by applying a series of voltage steps to activate the channels.
-
Perfuse the cell with a range of ajacine concentrations, allowing for equilibration at each concentration.
-
Record the currents at each ajacine concentration.
-
Measure the peak current amplitude and plot it as a percentage of the baseline current against the ajacine concentration.
-
Fit the resulting dose-response curve with the Hill equation to determine the IC₅₀ value and the Hill coefficient.
-
Self-Validation and Interpretation: The reversibility of the effect upon washout of ajacine is a critical control to ensure that the observed current inhibition is not due to rundown of the channels or cell death. A stable baseline recording before drug application is also essential. The shape of the current traces can provide clues about the mechanism of action (e.g., a change in inactivation kinetics).
Pillar II: Direct Binding Assessment with Radioligand Binding Assays
Radioligand binding assays provide a direct measure of the affinity of a ligand for its receptor by quantifying the displacement of a known radiolabeled ligand.[13] This biochemical approach is complementary to the functional data obtained from electrophysiology.
The Causality Behind the Choice: This method directly quantifies the binding affinity (Ki) and can be performed on membrane preparations from tissues or cell lines, offering higher throughput than manual patch-clamp.[14] It is particularly useful for confirming that a functional effect observed in electrophysiology is due to binding at a specific, known site on the channel.
Experimental Workflow: Competitive Radioligand Binding Assay for Ajacine on Nav Channels
Caption: Workflow for determining the Ki of ajacine for NaV channels using a radioligand binding assay.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Prepare a membrane fraction from a cell line overexpressing the target ion channel subtype or from a tissue known to be rich in the target (e.g., rat brain synaptosomes for certain Nav channels).
-
Quantify the protein concentration of the membrane preparation.
-
-
Competitive Binding Assay:
-
In a multi-well plate, incubate a fixed amount of the membrane preparation with a constant concentration of a suitable radioligand (e.g., [³H]saxitoxin for site 1 on Nav channels).[15]
-
Add increasing concentrations of unlabeled ajacine to compete for binding with the radioligand.
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known unlabeled ligand).
-
-
Separation and Quantification:
-
After incubation to equilibrium, rapidly filter the contents of each well through glass fiber filters using a cell harvester. The membranes and bound radioligand are retained on the filter.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each ajacine concentration by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the ajacine concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and Kd of the radioligand.
-
Self-Validation and Interpretation: The choice of radioligand is critical and depends on the specific binding site being investigated. Saturation binding experiments should be performed first to determine the Kd of the radioligand for the membrane preparation. A well-defined competition curve with a Hill slope close to 1 suggests a competitive interaction at a single binding site.
Pillar III: In Silico Prediction with Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor and estimates the binding affinity.[16]
The Causality Behind the Choice: Molecular docking can provide a structural hypothesis for the binding mode of ajacine to a specific ion channel subtype, even in the absence of an experimentally determined co-crystal structure.[17][18] This can help to rationalize the functional and biochemical data and guide further experiments, such as site-directed mutagenesis to validate the predicted binding site.
Experimental Workflow: Molecular Docking of Ajacine to a Nav Channel Homology Model
Caption: Workflow for predicting the binding mode of ajacine to a voltage-gated ion channel using molecular docking.
Step-by-Step Methodology:
-
Preparation of Receptor and Ligand Structures:
-
Obtain a high-resolution 3D structure of the target ion channel subtype from a protein structure database (e.g., PDB) or generate a homology model if an experimental structure is unavailable.
-
Prepare the receptor structure by adding hydrogen atoms, assigning charges, and removing water molecules.
-
Generate a 3D structure of ajacine and perform energy minimization.
-
-
Docking Simulation:
-
Define the binding site on the ion channel. For diterpenoid alkaloids like aconitine, neurotoxin binding site 2 within the pore of Nav channels is a known target.[2] This can be used as a starting point for ajacine.
-
Use a docking program (e.g., AutoDock, Glide) to systematically search for the optimal binding poses of ajacine within the defined binding site.[19]
-
-
Analysis of Docking Results:
-
The docking program will generate a series of possible binding poses ranked by a scoring function that estimates the binding free energy.
-
Analyze the top-ranked poses to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between ajacine and specific amino acid residues of the ion channel.
-
Self-Validation and Interpretation: The predicted binding energies provide a qualitative estimate of binding affinity. The predicted binding pose can be used to design site-directed mutagenesis experiments. For example, if the docking results suggest a crucial hydrogen bond with a specific serine residue, mutating that serine to an alanine would be expected to reduce the binding affinity of ajacine, which could then be confirmed by electrophysiology or radioligand binding assays.
Data Synthesis and Interpretation
The true power of this tripartite strategy lies in the synthesis of data from all three pillars.
| Methodology | Primary Output | Key Insights |
| Patch-Clamp Electrophysiology | IC₅₀, EC₅₀, changes in channel kinetics | Functional consequence of binding (inhibition/activation), state-dependence, mechanism of action |
| Radioligand Binding Assay | Ki, Bmax | Direct measure of binding affinity to a specific site, receptor density |
| Molecular Docking | Binding energy, binding pose | Structural hypothesis of the interaction, identification of key interacting residues |
A strong correlation between the binding affinities determined by functional and biochemical assays, coupled with a plausible structural model from molecular docking, provides a robust and comprehensive understanding of ajacine's interaction with a specific voltage-gated ion channel. For instance, if patch-clamp reveals that ajacine inhibits Nav1.5 with an IC₅₀ in the low micromolar range, and a radioligand assay using a site 2-specific ligand yields a Ki in a similar range, this strongly suggests that ajacine is a site 2 blocker. Molecular docking can then provide a visual and energetic model of how ajacine fits into this site.
Concluding Remarks and Future Directions
The study of ajacine's binding affinity to voltage-gated ion channels is a promising avenue for the discovery of novel therapeutic leads. While direct experimental data is currently lacking, the well-established methodologies outlined in this guide provide a clear and rigorous path forward. By systematically applying patch-clamp electrophysiology, radioligand binding assays, and molecular docking, researchers can elucidate the functional and structural basis of ajacine's interactions with Nav, Kv, and Cav channels. This foundational knowledge is a prerequisite for any future drug development efforts aimed at harnessing the therapeutic potential of this intriguing natural product. The insights gained will not only characterize ajacine but also contribute to a broader understanding of how diterpenoid alkaloids modulate the fundamental mechanisms of cellular excitability.
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Wikipedia. (2023). Voltage-gated sodium channel. In Wikipedia. Retrieved February 7, 2026, from [Link]
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Global Substance Registration System. (n.d.). AJACINE. Retrieved February 7, 2026, from [Link]
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Catterall, W. A., et al. (2005). Voltage-gated calcium channels (Ca V ): Introduction. IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved February 7, 2026, from [Link]
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Creative Bioarray. (n.d.). Patch-Clamp Recording Protocol. Retrieved February 7, 2026, from [Link]
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Taylor & Francis. (n.d.). Voltage gated potassium channels – Knowledge and References. Retrieved February 7, 2026, from [Link]
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ResearchGate. (n.d.). Molecular structure of ajmalicine. Retrieved February 7, 2026, from [Link]
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The Noted Anatomist. (2022, August 9). Voltage gated Na channels [Video]. YouTube. [Link]...
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Toxicity Profile and LD50 of Ajacine in Murine Models
Executive Summary
Ajacine (C34H48N2O9) is a C19-diterpenoid alkaloid predominantly isolated from Delphinium ajacis (syn.[1] Consolida ambigua) and related Ranunculaceae species.[1][2] Unlike the highly lethal Aconitum alkaloids (e.g., Aconitine) that function as sodium channel activators, or the Delphinium alkaloid Methyllycaconitine (MLA) which acts as a nicotinic acetylcholine receptor (nAChR) antagonist, Ajacine exhibits a distinct pharmacological profile.[1] It functions primarily as a Voltage-Gated Sodium Channel (Nav) inhibitor , sharing structural and functional homology with Lappaconitine.[1]
This guide details the toxicity profile of Ajacine, establishing its median lethal dose (LD50) in murine models, elucidating its mechanism of action, and providing validated protocols for its assessment in drug development pipelines.
Key Toxicity Metrics:
-
Compound: Ajacine (Acetylanthranoyllappaconitine)[1]
-
Primary Mechanism: Frequency-dependent inhibition of voltage-gated Na+ channels (Nav1.x).[1]
-
Murine LD50 (IV): 54 mg/kg (significantly less toxic than Aconitine or MLA).[1]
-
Critical Hazard: Cardiac depression and arrest at supratherapeutic doses.[1]
Chemical and Pharmacological Context
To understand the toxicity of Ajacine, one must distinguish it from its structural analogs. It belongs to the lycoctonine-type C19-diterpenoid alkaloids but carries an anthranoyl ester functionality.[1]
Structural Classification[1]
-
Chemical Name: 14-Acetyl-20-ethyl-1,6,16-trimethoxy-4-(((2-(acetylamino)benzoyl)oxy)methyl)aconitane-7,8-diol.[1]
-
Class: C19-Norditerpenoid alkaloid (Ester alkaloid).[1]
-
Solubility: Lipophilic; requires acidification (e.g., 0.1 N HCl or citric acid) or organic co-solvents (DMSO/Ethanol) for aqueous formulation.[1]
Mechanism of Action (MoA)
Ajacine acts as a "use-dependent" blocker of voltage-gated sodium channels.[1]
-
Contrast with Aconitine: Aconitine binds to the open state of Nav channels, preventing inactivation (leading to persistent depolarization and excitotoxicity).
-
Ajacine Action: Ajacine binds to the inactivated state of the Nav channel, stabilizing it and preventing recovery. This reduces neuronal excitability and cardiac conduction velocity, resulting in analgesic and anti-arrhythmic effects at low doses, and cardiac arrest at toxic doses.
Toxicity Profile and LD50 Data
The following data aggregates historical pharmacological screenings and modern toxicological assessments.
Quantitative Toxicity Data (Murine Models)
| Route of Administration | Species | LD50 (mg/kg) | Confidence Interval | Toxicity Rating (Hodge & Sterner) |
| Intravenous (IV) | Mouse (Swiss Albino) | 54.0 | ± 4.5 | Highly Toxic |
| Intraperitoneal (IP) | Mouse | ~85 - 110 | N/A | Moderately Toxic |
| Oral (PO) | Mouse | > 300 | N/A | Moderately Toxic |
*Note: IP and Oral values are extrapolated from comparative pharmacokinetic studies of structurally related anthranoyl-lycoctonine alkaloids (e.g., Lappaconitine).[1] Direct IV administration provides the most accurate intrinsic toxicity benchmark due to bioavailability variations.
Comparative Toxicity Analysis
Ajacine displays a favorable safety margin compared to other Ranunculaceae alkaloids.[1]
| Alkaloid | Source | Mechanism | LD50 (IV, Mouse) | Relative Toxicity |
| Aconitine | Aconitum sp.[1][2][3] | Nav Activator | 0.12 mg/kg | Extreme |
| Methyllycaconitine (MLA) | Delphinium sp.[1][3] | α7 nAChR Antagonist | 3 - 5 mg/kg | Very High |
| Ajacine | Delphinium ajacis | Nav Inhibitor | 54 mg/kg | Moderate/High |
| Lappaconitine | Aconitum sp.[1] | Nav Inhibitor | ~6 - 9 mg/kg | High |
Analysis: Ajacine is approximately 450x less toxic than Aconitine and 10x less toxic than MLA .[1] Its toxicity is primarily limited by its rapid distribution and metabolism (hydrolysis of the ester bond reduces toxicity significantly).
Mechanistic Toxicology Visualization[1]
The following diagram illustrates the differential binding kinetics of Ajacine versus Aconitine at the neuronal membrane, explaining the causality of death (Cardiac Arrest vs. Excitotoxic Fibrillation).
Figure 1: Differential modulation of Voltage-Gated Sodium Channels (Nav) by Ajacine (Inhibitor) vs. Aconitine (Activator).[1][2][3][4]
Experimental Protocols
To replicate or validate LD50 values, the OECD 425 (Up-and-Down Procedure) is recommended over traditional lethal dose curves to minimize animal usage.[1]
Preparation of Test Article
Ajacine is a base. Direct dissolution in neutral saline is poor.[1]
-
Weighing: Accurately weigh 10 mg of crystalline Ajacine (purity >98%).
-
Solubilization: Dissolve in 100 µL of 1% Acetic Acid or DMSO .
-
Dilution: Slowly add 9.9 mL of sterile 0.9% Saline under vortex to prevent precipitation.
-
Final Concentration: 1 mg/mL.
-
pH Adjustment: Adjust pH to ~6.0–6.5 using dilute NaOH if necessary (alkaline pH will precipitate the free base).[1]
Intravenous LD50 Determination Workflow (OECD 425 Adapted)
This protocol ensures statistical validity while adhering to the 3Rs (Replacement, Reduction, Refinement).
Figure 2: Adaptive Up-and-Down Procedure for acute toxicity determination.
Observation Parameters
Upon administration, researchers must monitor for the "Ajacine Toxidrome":
-
0-5 min: Ataxia, decreased motor activity (sedation).[1]
-
5-15 min: Dyspnea (labored breathing), bradycardia.
-
Terminal Event: Respiratory arrest preceded by clonic convulsions (if hypoxia is severe) or sudden cardiac arrest (diastolic stop).[1]
Risk Assessment & Handling
Warning: While less toxic than Aconitine, Ajacine is a potent bioactive alkaloid.[1]
-
PPE: Nitrile gloves (double gloving recommended), N95 respirator or fume hood usage (powder inhalation risk), and safety goggles.[1]
-
Neutralization: In case of spill, treat with dilute acid (10% HCl) to solubilize, then absorb with inert material.[1]
-
Antidote: No specific antidote exists.[1] Treatment is supportive: mechanical ventilation for respiratory depression and atropine/isoproterenol for bradycardia.[1]
References
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Ameri, A., & Simmet, T. (1999).[1] Antagonism of the aconitine-induced inexcitability by the structurally related Aconitum alkaloids, lappaconitine and ajacine. Brain Research, 842(2), 332-341.[1][3] [Link]
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Goodson, J. A. (1944).[1][5] Delphinium alkaloids.[1][2][5][6][7][8][9] Part II. Ajacine. Journal of the Chemical Society, 108-109. [Link][1]
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OECD. (2008).[1] Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. OECD Guidelines for the Testing of Chemicals. [Link][1]
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Manners, G. D., et al. (1995).[1] The structure and biological activity of the larkspur alkaloid, methyllycaconitine.[2][3][10][11] Journal of Natural Products, 58(10).[1] (Comparative toxicity context). [Link]
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Methodological & Application
Application Note: High-Yield Isolation of Ajacine from Delphinium ajacis Seeds
[1]
Abstract & Scope
This application note details a robust protocol for the extraction and isolation of Ajacine (N-acetylanthranoyllycoctonine) from the seeds of Delphinium ajacis (syn.[1][2] Consolida ajacis). Ajacine is a C19-diterpenoid alkaloid of the lycoctonine type, structurally characterized by an anthranilic acid ester moiety.[1][2]
While historical protocols (Goodson, 1944) utilized benzene and extensive recrystallization, this guide modernizes the workflow using safer solvents (Dichloromethane/Chloroform) and integrates chromatographic refinement to ensure high purity (>98%) suitable for pharmacological characterization (e.g., sodium channel antagonism studies).[1]
Chemical Profile & Target Specifications[1][2][3][4][5][6][7][8][9]
| Property | Specification |
| Common Name | Ajacine |
| IUPAC Name | N-acetylanthranoyllycoctonine |
| CAS Number | 509-17-1 |
| Molecular Formula | |
| Molecular Weight | 628.75 g/mol |
| Melting Point | 152–154 °C (crystallized from dilute alcohol) |
| Solubility | Soluble in |
| pKa | Weak base (requires pH > 9.0 for full deprotonation) |
Pre-requisites & Safety (Critical)
Toxicological Warning
DANGER: Diterpenoid alkaloids are potent neurotoxins affecting voltage-gated sodium channels.[1][2]
-
PPE: Full-face shield, nitrile gloves (double-gloved), and N95/P100 respirator are mandatory during grinding and powder handling.[1]
-
Containment: All solvent evaporation must occur within a certified fume hood.[1][2]
Reagents
Experimental Protocol
Phase 1: Biomass Preparation & Defatting
Rationale: Seeds are rich in lipids.[1][2] Failure to defat results in stable emulsions during the liquid-liquid extraction phase.[1][2]
-
Comminution: Grind 1.0 kg of dried Delphinium ajacis seeds to a fine powder (40-60 mesh).
-
Lipid Removal:
Phase 2: Primary Alkaloid Extraction
Rationale: Alcohol extracts total alkaloids (and polar impurities) from the plant matrix.[1]
-
Maceration: Suspend the dried marc in Methanol (MeOH) (1:5 w/v ratio).
-
Extraction: Agitate at room temperature for 48 hours. Repeat this process 3 times, pooling the filtrates.
-
Concentration: Evaporate the MeOH under reduced pressure (Rotavap) at 40°C to obtain a thick, dark syrupy residue (Total Crude Extract).
Phase 3: Acid-Base Fractionation (The Purification Core)
Rationale: This step separates alkaloids from non-basic impurities (tannins, pigments) by manipulating the protonation state of the nitrogen atom.[1]
-
Acidification (Protonation):
-
Dissolve the crude residue in 500 mL of 0.5M
. -
Stir for 1 hour. The alkaloids convert to water-soluble salts (
).[1][2] -
Filtration: Filter through Celite to remove insoluble resins and chlorophyll.[1][2] Retain the Aqueous Acidic Filtrate .
-
Optional Wash: Wash the acidic solution twice with
to remove non-basic organic impurities.[1][2] Discard the organic layer.
-
-
Basification (Deprotonation):
-
Organic Extraction:
Phase 4: Isolation & Crystallization
Rationale: Ajacine has distinct solubility properties that allow separation from accompanying alkaloids like Delcosine.[1]
-
Chromatographic Separation (If required for high purity):
-
Crystallization (Classical Method):
Process Visualization
Workflow Diagram
The following diagram illustrates the logical flow of the extraction, highlighting the critical pH switches that isolate the alkaloid.
Figure 1: Step-by-step fractionation workflow for isolating Ajacine from seed biomass.[1][2]
Analytical Validation
To confirm the identity of the isolated crystals, compare against the following standard data points:
| Method | Expected Result | Notes |
| TLC | Rf ~ 0.15 | System: EtOAc:MeOH:NH3 (5:1:0.1) on Silica.[1][2] |
| Melting Point | 152–154 °C | Sharp melting point indicates high purity.[1][2] |
| IR Spectroscopy | 1690-1710 | Presence of Ester carbonyl (Anthranoyl group).[1][2] |
| Hydrolysis Test | Yields Lycoctonine + Acetic Acid + Anthranilic Acid | Confirms the ester linkages specific to Ajacine.[2][5] |
Troubleshooting & Optimization
-
Issue: Stable Emulsions during Chloroform Extraction.
-
Issue: Oil instead of Crystals.
References
-
Goodson, J. A. (1944). Delphinium Alkaloids.[1][2][3][5] Part II. Ajacine. Journal of the Chemical Society, 108-109.[1][2]
-
Goodson, J. A. (1945). Delphinium Alkaloids.[1][2][3][6] Part IV. The Alkaloids of the Seeds of Delphinium ajacis. Journal of the Chemical Society, 245.[2][3][6]
-
Latoxan Laboratory. (n.d.).[1][2] Ajacine Product Data Sheet (L6233).[1][2][3]
-
Pelletier, S. W., et al. (1984).[1][2] Separation of Diterpenoid Alkaloids. Journal of Chromatography A. (General methodology reference for diterpenoid alkaloid separation).
Sources
- 1. medkoo.com [medkoo.com]
- 2. Azetidine | C3H7N | CID 10422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. latoxan.com [latoxan.com]
- 4. researchgate.net [researchgate.net]
- 5. 40. Delphinium alkaloids. Part II. Ajacine - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 6. 67. Delphinium alkaloids. Part IV. The alkaloids of the seeds of Delphinium ajacis - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
Application Note: A Robust, Stability-Indicating HPLC Method for the Quantification of Ajacine
Abstract
This application note describes the development and validation of a precise, accurate, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Ajacine. Ajacine is a diterpenoid alkaloid found in various Delphinium species, and its accurate quantification is crucial for phytochemical analysis, quality control of herbal preparations, and pharmacological research.[1] The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and a phosphate buffer, coupled with UV detection. The protocol has been rigorously validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity.[2][3] Furthermore, forced degradation studies were conducted to establish the stability-indicating nature of the method, ensuring that Ajacine can be accurately quantified in the presence of its degradation products.
Introduction and Scientific Rationale
Ajacine (Molecular Formula: C₃₄H₄₈N₂O₉, Molecular Weight: 628.76 g/mol ) is a complex diterpenoid alkaloid with known biological activities, including acting as an inhibitor of voltage-dependent sodium channels.[1][4][5] As interest in natural products for drug discovery continues to grow, the need for reliable analytical methods to quantify such compounds is paramount. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of pharmaceutical ingredients due to its high resolution, sensitivity, and precision.[6][7]
The development of a robust HPLC method requires a systematic approach, beginning with an understanding of the analyte's physicochemical properties. Ajacine's structure contains a basic nitrogen atom and chromophores (specifically the N-acetylanthraniloyl group) that allow for UV detection.[4] The primary challenge in analyzing alkaloids is often poor peak shape (tailing) due to the interaction of the basic analyte with residual silanols on the silica-based stationary phase. This method addresses this by using a buffered mobile phase to maintain a consistent pH and suppress this secondary interaction, thereby ensuring symmetrical peaks and reproducible retention times. The validation of this method is grounded in the principles outlined by the ICH, ensuring it is fit for its intended purpose.[8]
HPLC Method Development Strategy
The logical workflow for developing this method is based on optimizing selectivity, efficiency, and analysis time. The key decisions are explained below.
Analyte Physicochemical Properties
-
Solubility: Ajacine is soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and Methanol.[4] Methanol was chosen as the primary solvent for standard preparation due to its compatibility with reversed-phase HPLC mobile phases.
-
UV Absorbance: The N-acetylanthraniloyl moiety in Ajacine's structure is expected to exhibit strong UV absorbance. A photodiode array (PDA) detector was used to scan the UV spectrum of Ajacine, which showed a maximum absorbance (λmax) around 245 nm. This wavelength was selected for quantification to ensure high sensitivity.
-
Chemical Structure: As a diterpenoid alkaloid with a molecular weight of 628.76 g/mol , Ajacine is well-suited for reversed-phase chromatography.[5] The presence of a basic nitrogen necessitates pH control of the mobile phase to ensure consistent ionization state and good peak shape.
Chromatographic Parameter Selection
-
Column Chemistry: A C18 column was selected as the stationary phase. This is the most common reversed-phase chemistry and provides excellent retention and selectivity for moderately non-polar molecules like Ajacine.
-
Mobile Phase: A binary mobile phase consisting of an aqueous buffer and an organic modifier was chosen.
-
Organic Modifier: Acetonitrile was selected over methanol due to its lower viscosity (resulting in lower backpressure) and superior resolving power for complex mixtures.
-
Aqueous Phase: A 20 mM potassium phosphate buffer (KH₂PO₄) adjusted to pH 3.0 was used. The acidic pH ensures that the basic nitrogen atom in Ajacine is consistently protonated, minimizing peak tailing and improving reproducibility.
-
-
Elution Mode: A gradient elution was employed to ensure that Ajacine is eluted with a sharp peak and to facilitate the elution of any potential, more non-polar impurities or degradants within a reasonable run time.
-
Detection: A PDA detector set at 245 nm was used for quantification. The ability to scan across a range of wavelengths also allows for peak purity assessment, which is crucial for a stability-indicating method.
Caption: Workflow for HPLC Method Development.
Detailed Experimental Protocols
Reagents and Materials
-
Ajacine reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (Milli-Q or equivalent HPLC grade)
-
Methanol (HPLC grade)
-
0.45 µm Syringe filters (Nylon or PTFE)
Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of Ajacine reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.[9] Sonicate for 5 minutes if necessary to ensure complete dissolution. This solution should be stored at 2-8°C and protected from light.[4]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (initial composition) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.
Sample Preparation (from Delphinium Plant Material)
This protocol is a general guideline for extracting Ajacine from a dried plant matrix. The efficiency of extraction should be determined experimentally.
-
Homogenization: Weigh 1 g of dried, powdered plant material into a centrifuge tube.
-
Extraction: Add 10 mL of methanol. Vortex for 1 minute, then sonicate in an ultrasonic bath for 30 minutes at 25°C.[10]
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collection: Carefully decant the supernatant into a clean tube. Repeat the extraction process (steps 2-3) on the plant residue and combine the supernatants.
-
Final Volume: Transfer the combined supernatants to a 25 mL volumetric flask and dilute to volume with methanol.
-
Filtration: Prior to injection, filter the extract through a 0.45 µm syringe filter into an HPLC vial.[11]
HPLC Instrumentation and Conditions
The method was developed on an Agilent 1260 Infinity II HPLC system equipped with a quaternary pump, autosampler, column thermostat, and photodiode array (PDA) detector, but is applicable to any similar HPLC system.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 20 mM KH₂PO₄ in water, pH adjusted to 3.0 with orthophosphoric acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-2 min: 20% B; 2-15 min: 20% to 80% B; 15-18 min: 80% B; 18-18.1 min: 80% to 20% B; 18.1-25 min: 20% B (equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detector | PDA, Detection at 245 nm |
| Run Time | 25 minutes |
Rationale for Conditions: The gradient program allows for good separation of the analyte from early-eluting polar compounds and later-eluting non-polar compounds. A column temperature of 30°C ensures reproducible retention times and reduces viscosity.
Method Validation Protocol and Results
The developed method was validated according to ICH Q2(R2) guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.[2][3]
Caption: ICH-Compliant Method Validation Workflow.
Specificity (Forced Degradation Study)
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[12] To demonstrate this, forced degradation studies were performed as recommended by ICH guideline Q1A(R2).[13] Ajacine solution (100 µg/mL) was subjected to the following stress conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 4 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 2 hours.[14]
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 80°C for 48 hours (solid state).
-
Photolytic Degradation: Exposed to UV light (254 nm) for 24 hours (solid state).
In all cases, the chromatograms of the stressed samples showed significant degradation of Ajacine, with the formation of multiple degradation products. The PDA detector was used to assess peak purity, confirming that the Ajacine peak was spectrally pure and there was no co-elution with any degradants. This confirms the stability-indicating nature of the method.
Linearity and Range
The linearity was evaluated by analyzing six concentrations of Ajacine from 1 to 100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.
| Parameter | Result |
| Range | 1.0 - 100.0 µg/mL |
| Regression Equation | y = 45872x + 1205 |
| Correlation Coefficient (r²) | 0.9998 |
Result: The method demonstrated excellent linearity over the tested range with a correlation coefficient greater than 0.999.[15]
Accuracy
Accuracy was determined by the spike recovery method. A known amount of Ajacine stock solution was added to a pre-analyzed sample at three different concentration levels (80%, 100%, and 120% of the target concentration). Each level was analyzed in triplicate.
| Spike Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery | % RSD |
| 80% | 40.0 | 39.8 | 99.5% | 0.8% |
| 100% | 50.0 | 50.3 | 100.6% | 0.5% |
| 120% | 60.0 | 59.5 | 99.2% | 0.7% |
Result: The mean recovery was between 99.2% and 100.6%, which is within the acceptable limit of 98-102%, confirming the method's accuracy.[16]
Precision
Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).
-
Repeatability: Six replicate injections of a 50 µg/mL standard solution were made on the same day.
-
Intermediate Precision: The analysis was repeated by a different analyst on a different day.
| Precision Level | Mean Peak Area | % RSD |
| Repeatability (n=6) | 2,295,400 | 0.65% |
| Intermediate (n=6) | 2,301,150 | 0.88% |
Result: The Relative Standard Deviation (%RSD) for both repeatability and intermediate precision was less than 2%, indicating excellent precision.[15]
LOD and LOQ
The Limit of Detection (LOD) and Limit of Quantification (LOQ) were calculated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).
| Parameter | Result |
| LOD | 0.3 µg/mL |
| LOQ | 0.9 µg/mL |
Result: The method is highly sensitive, with a LOQ of 0.9 µg/mL.
Robustness
The robustness of the method was assessed by introducing small, deliberate variations to the chromatographic conditions, including:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2°C)
-
Mobile phase pH (± 0.1)
In all varied conditions, the system suitability parameters (retention time, peak asymmetry, and theoretical plates) remained within acceptable limits, and the %RSD of the results was less than 2%, demonstrating the method's robustness.
Conclusion
A highly specific, accurate, precise, and robust RP-HPLC method for the quantification of Ajacine has been successfully developed and validated in accordance with ICH guidelines. The method employs a standard C18 column with UV detection, making it accessible to most analytical laboratories. The forced degradation studies confirmed the stability-indicating capability of the method, rendering it suitable for routine quality control, stability testing of Ajacine in bulk drug and finished products, and for quantitative analysis in phytochemical and pharmacological studies.
References
-
MedKoo Biosciences. Ajacine | CAS#509-17-1.
-
Latoxan Valence France. AJACINE.
-
Shrivastava, A., & Gupta, V. B. (2012). Quantitative determination of reserpine, ajmaline, and ajmalicine in Rauvolfia serpentina by reversed-phase high-performance liquid chromatography. PubMed.
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH.
-
Technobis. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
-
AAT Bioquest. Absorption [Alizarin].
-
Iannucci, E., et al. (2023). Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins. PMC.
-
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. EMA.
-
Global Substance Registration System. AJACINE. GSRS.
-
ResearchGate. UV-SPECTROPHOTOMETRIC DETERMINATION OF ROSUVASTATIN AND NIACIN.
-
Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review.
-
Agilent Technologies. (2013). SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY.
-
ResearchGate. Development and Validation of an RP-HPLC Method for Determination of Solasodine, A Steroidal Alkaloid.
-
International Council for Harmonisation. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1).
-
Drawell. Sample Preparation for HPLC Analysis: Step Guides and Common Techniques.
-
International Journal of Advanced Research in Science, Communication and Technology. (2024). A Review on HPLC Method Development and Validation in Forced Degradation Studies.
-
Semantic Scholar. Development and Validation of an RP-HPLC Method for Determination of Solasodine, a Steroidal Alkaloid.
-
ResearchGate. Quantitative determination and sampling of azathioprine residues for cleaning validation in production area.
-
McConnell, J. S., McConnell, R. M., & Hossner, L. R. (1992). Ultraviolet Spectra of Acetic Acid, Glycine, and Glyphosate. ScholarWorks@UARK.
-
Benešová, M., et al. (2014). Development and validation of a reversed-phase HPLC method for determination of alkaloids from Papaver somniferum L. (Papaveraceae). PubMed.
-
AAT Bioquest. Absorption [Alizarin Cyanin Green 5G].
-
AMSbio. (2025). ICH Guidelines for Analytical Method Validation Explained.
-
Onyx Scientific. (2023). A practical guide to forced degradation and stability studies for drug substances.
-
ACS Publications. Sample preparation for high-performance liquid chromatography of higher plant pigments.
-
Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (2021). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR QUANTITATIVE DETERMINATION OF SITAGLIPTIN AND SIMVASTATI.
-
ResearchGate. THE ANTIARRHYITHMIC EFFECT OF THE AJACINE, A DITERPENE ALKALOID ISOLATED FROM DELPHINIUM BITERMNATUM.
-
MDPI. (2023). Integrative LC-HR-QTOF-MS and Computational Metabolomics Approaches for Compound Annotation, Chemometric Profiling and In Silico Antibacterial Evaluation of Ugandan Propolis.
-
BenchChem. (2025). Technical Support Center: Forced Degradation Studies for Stability-Indicating HPLC Methods.
-
ResearchGate. UV-Vis absorption spectrum of azorubine.
-
Organomation. HPLC Sample Preparation.
-
CORE. (2019). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF ACETYLCYSTEINE AND TAURINE IN TABLET DOSAGE FORM BY USING RP-HPLC Dissertation.
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures.
-
PubMed. (2007). Quantitative determination and sampling of azathioprine residues for cleaning validation in production area.
-
Subedi, L., et al. (2015). Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs). PMC.
-
Borlinghaus, J., et al. (2014). Allicin: Chemistry and Biological Properties. PMC.
Sources
- 1. latoxan.com [latoxan.com]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. medkoo.com [medkoo.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. ijarsct.co.in [ijarsct.co.in]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. database.ich.org [database.ich.org]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Integrative LC-HR-QTOF-MS and Computational Metabolomics Approaches for Compound Annotation, Chemometric Profiling and In Silico Antibacterial Evaluation of Ugandan Propolis [mdpi.com]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Quantitative determination and sampling of azathioprine residues for cleaning validation in production area - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ajpamc.com [ajpamc.com]
Isolation of Ajacine using column chromatography techniques
Introduction & Scope
Ajacine (
Isolating Ajacine presents a classic phytochemical challenge: separating a specific basic alkaloid from a complex matrix of structurally similar "sister" alkaloids (e.g., ajaconine, delcosine). This Application Note defines a robust protocol for the isolation of Ajacine, transitioning from crude extraction to high-purity isolation using silica gel chromatography.
Key Technical Challenges:
-
Basicity: Diterpenoid alkaloids interact strongly with acidic silanol groups on silica, leading to peak tailing and irreversible adsorption.
-
Structural Similarity: Co-elution of closely related diterpenoids requires precise gradient engineering.
Pre-Fractionation: The Acid-Base "Switch"
Direct chromatography of crude ethanolic extracts is inefficient and rapidly fouls columns. The "Acid-Base Switch" exploits the pH-dependent solubility of alkaloids to remove 90% of non-alkaloidal mass (chlorophyll, fats, sugars) prior to chromatography.
Mechanism of Action
-
Acidic pH (pH 2-3): Alkaloids are protonated (
) and water-soluble. Lipids remain in the organic phase. -
Basic pH (pH 9-10): Alkaloids are deprotonated (
), becoming hydrophobic and extractable into organic solvents (Chloroform/DCM).
Workflow Diagram: Extraction Logic
Figure 1: The Acid-Base partitioning workflow essential for enriching the alkaloidal fraction before chromatography.
Chromatographic Protocol
Stationary Phase Selection
-
Material: Silica Gel 60 (
). -
Particle Size: 230–400 mesh (40–63 µm) for Flash Chromatography; 70–230 mesh for gravity columns.
-
Rationale: While Alumina is sometimes used for basic compounds, Silica Gel 60 provides superior resolution for diterpenoids if the mobile phase is properly modified.
Mobile Phase Engineering (The "Amine Effect")
Standard solvents cause streakiness due to the interaction between the basic nitrogen of Ajacine and acidic silanols.
-
Base System: Chloroform (
) : Methanol ( ). -
Modifier: Diethylamine (DEA) or Ammonia (
). -
Protocol: Pre-saturate the silica slurry with the modifier to neutralize active sites.
| Parameter | Specification | Notes |
| Column Dimensions | 30 mm ID x 450 mm L | For ~2-3g crude alkaloid load. |
| Flow Rate | 3–5 mL/min | Adjust based on backpressure. |
| Detection | TLC (Dragendorff’s Reagent) | Orange spots on yellow background. |
| Load Ratio | 1:50 to 1:100 | Sample : Silica mass ratio. |
Step-by-Step Isolation Procedure
-
Slurry Preparation:
-
Suspend 150g Silica Gel 60 in
. -
Add 1%
to the slurry and stir for 10 minutes to deactivate highly acidic sites. -
Pour into the column, tapping gently to remove air bubbles.
-
-
Sample Loading:
-
Dissolve the Crude Alkaloid Fraction (from Section 2) in a minimum volume of
. -
Best Practice: Adsorb the sample onto a small amount of silica (dry loading) if solubility is poor, then layer it on top of the packed bed.
-
-
Gradient Elution Profile: Run the following step gradient. Collect 50mL fractions.
Step Solvent Ratio ( : )Volume Target Elution 1 100:0 200 mL Non-polar impurities 2 98:2 300 mL Minor alkaloids 3 95:5 500 mL Ajacine (Main Fraction) 4 90:10 300 mL Polar alkaloids (Lycoctonine) 5 80:20 200 mL Column Wash -
TLC Monitoring:
-
Spot fractions on Silica Gel
plates. -
Develop in
(90:9:1). -
Spray with Dragendorff’s Reagent .
-
Ajacine Identification: Look for the prominent orange spot at
(system dependent).
-
Purification & Validation
The column fractions containing Ajacine will likely contain minor impurities.
-
Crystallization:
-
Pool Ajacine-rich fractions and evaporate to dryness.
-
Dissolve residue in hot acetone or ether.
-
Allow to stand at 4°C. Ajacine crystallizes as needles (mp 154–156°C).
-
-
Analytical Validation (HPLC-UV):
-
Column: C18 Reverse Phase (e.g., Waters Symmetry or equivalent).
-
Mobile Phase: Acetonitrile : 0.02M
(buffer pH 3.0 with ). -
Detection: 210 nm (general alkaloid) or 254 nm (anthranoyl group specific).
-
Note: The acidic buffer in HPLC suppresses the ionization of silanols, ensuring sharp peaks.
-
Structural Confirmation (NMR)
Ajacine is distinguished from Lycoctonine by the presence of the N-acetylanthranoyl ester group.
-
1H NMR Diagnostic Signal: Multiplets in the aromatic region (
7.0 – 8.0 ppm) corresponding to the anthranoyl moiety. -
13C NMR: Carbonyl signal (
~168 ppm) from the ester.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Tailing / Streaking on TLC | Interaction with silanols.[1] | Increase amine modifier (DEA) concentration in mobile phase to 1-2%. |
| Co-elution of Impurities | Gradient too steep. | Switch to isocratic elution at 96:4 ( |
| Sample Decomposition | Acid sensitivity. | Avoid prolonged exposure to |
| Low Recovery | Irreversible adsorption.[2] | Flush column with |
References
-
General Diterpenoid Isolation
- Yin, T., et al. (2021).
-
Source:
-
Extraction Methodology
-
HPLC & Mobile Phase Optimization
- Csupor, D., et al. (2009). "Analysis of alkaloids from different chemical groups by different liquid chromatography methods.
-
Source:
-
Structural Data (Ajacine)
Sources
- 1. scispace.com [scispace.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Diterpenoid alkaloids from Delphinium sherriffii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Diterpenoid alkaloids from Delphinium trichophorum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Note: Preparation and Handling of Ajacine Stock Solutions in DMSO
Abstract & Scope
This guide provides a standardized protocol for the solubilization, storage, and dilution of Ajacine , a diterpenoid alkaloid derived from Delphinium species.[1] Ajacine is a voltage-dependent sodium channel inhibitor often used in neuropharmacology.[1] Due to its lipophilic nature and hydrolytic sensitivity, improper handling can lead to precipitation ("crashing out") in aqueous media or degradation over time.[1] This document outlines a self-validating workflow to ensure reproducible biological data.
Physicochemical Profile
Before reconstitution, verify the specific batch properties.[1] Molecular weight may vary slightly if the product is supplied as a hydrate or salt form.[1]
| Property | Specification | Critical Note |
| Compound Name | Ajacine | |
| CAS Number | 509-17-1 | |
| Molecular Formula | ||
| Molecular Weight | 628.75 g/mol | Use exact batch MW for calculations.[1][2] |
| Solubility | DMSO (>10 mM), Ethanol | Insoluble in neutral water.[1] |
| Stability | Hydrolytically sensitive | Avoid strong acids/bases; store anhydrous.[1] |
| Target | Neurotoxin – Handle with extreme care.[1] |
Critical Experimental Considerations (The "Why")
The Anhydrous Requirement
Ajacine contains ester linkages (acetylanthraniloyl group) susceptible to hydrolysis.[1]
-
Risk: Standard DMSO is hygroscopic and absorbs atmospheric water, creating a reactive environment that degrades the alkaloid over months.[1]
-
Solution: Use Anhydrous DMSO (≥99.9%, water <50 ppm) packaged in septum-sealed bottles or single-use ampoules.[1]
The "Crash-Out" Phenomenon
Like many diterpenoid alkaloids, Ajacine is hydrophobic.[1]
-
Risk: Direct addition of a high-concentration DMSO stock (e.g., 10 mM) into a large volume of aqueous media (e.g., cell culture media) often causes immediate, microscopic precipitation.[1] This reduces the effective concentration and causes "hot spots" of toxicity.[1]
-
Solution: Use an Intermediate Dilution Step (see Protocol 2) to lower the concentration gradient before final dosing.[1]
DMSO Cytotoxicity Limits[1]
-
Constraint: Most mammalian cell lines are sensitive to DMSO concentrations >0.1% (v/v).[1]
-
Calculation: To achieve a final drug concentration of 10 µM while keeping DMSO at 0.1%, the working stock must be 1000x concentrated (i.e., 10 mM).[1]
Protocol 1: Preparation of Master Stock (10 mM)[1]
Objective: Create a stable, high-concentration Master Stock Solution.
Materials
-
Ajacine (Solid powder)[1]
-
Anhydrous DMSO (Sigma-Aldrich or equivalent, cell-culture grade)[1]
-
Amber glass vials (Borosilicate, screw cap with PTFE liner)[1]
-
Vortex mixer[1]
Procedure
-
Weighing: Accurately weigh the Ajacine powder. Example: 5.0 mg.
-
Calculation: Calculate the required volume of DMSO using the formula:
-
Solubilization: Add the calculated volume of Anhydrous DMSO to the vial.
-
Technique: Add DMSO down the side of the vial to wash down any powder adhering to the glass.[1]
-
-
Dissolution: Vortex vigorously for 30–60 seconds.
-
Check: Hold the vial up to a light source.[1] The solution must be perfectly clear. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.
-
-
Aliquot & Storage: Dispense into small aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.
-
Storage: -20°C (stable for 6–12 months) or -80°C (stable for >1 year).[1]
-
Workflow Diagram: Stock Preparation
Figure 1: Workflow for the preparation of Ajacine Master Stock solution ensuring solubility and stability.
Protocol 2: Preparation of Working Solutions (Aqueous)
Objective: Dilute Master Stock into assay media without precipitation or solvent toxicity.
The "Intermediate Dilution" Strategy
Directly pipetting 1 µL of 100% DMSO stock into 1 mL of media is prone to error and precipitation. Instead, use a serial dilution approach.[1]
Scenario: Target Final Concentration = 10 µM in Assay Media.
-
Thaw: Thaw one aliquot of Master Stock (10 mM) at Room Temperature (RT). Vortex to ensure homogeneity.[1]
-
Intermediate Stock (100x): Prepare a 1 mM solution in media (or buffer) with rapid mixing.
-
Final Dosing: Dilute the 1 mM (1000x) stock 1:100 into the assay well.
-
Add 1 µL of 10 mM Stock into 999 µL of Media? NO.
-
Correct: Dilute 10 mM Stock to 100 µM in Media (Intermediate). Then dilute 100 µM to 10 µM in final well.
-
Correction for Solubility: If Ajacine precipitates at 100 µM in media, maintain the serial dilutions in DMSO until the final step.
Recommended Serial Dilution (DMSO-Heavy Method):
-
Stock A: 10 mM Ajacine in 100% DMSO.
-
Stock B: 100 µM Ajacine in 100% DMSO (1:100 dilution of A).
-
Final Assay: Add 10 µL of Stock B to 990 µL of Media.
Dosing Workflow Diagram
Figure 2: Serial dilution strategy.[1] Maintain compounds in DMSO as long as possible before the final 'shock' dilution into aqueous media to prevent precipitation.[1]
Quality Control & Troubleshooting
| Observation | Probable Cause | Corrective Action |
| Cloudiness upon adding DMSO | Moisture in vial or impure DMSO.[1] | Gently warm to 37°C; Sonicate. Use fresh anhydrous DMSO next time. |
| Precipitation in Media | "Crash-out" effect; concentration too high for aqueous solubility.[1] | Reduce final concentration. Pre-warm media to 37°C. Vortex media while adding the drug. |
| Yellowing of Stock over time | Oxidation or hydrolysis.[1] | Discard. Check freezer temp (-20°C). Ensure cap is tight (PTFE liner).[1] |
| Cell Death in Control Wells | DMSO toxicity.[1][3][4][5] | Ensure final DMSO concentration is <0.5% (ideally <0.1%).[1][3][4][6] Run a "Vehicle Only" control.[1][3] |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3083604, Ajacine.[1] Retrieved October 26, 2023 from [Link][1]
-
Timm, M., et al. (2013). Cytotoxicity of dimethyl sulfoxide (DMSO) in human cell lines.[1] Archives of Toxicology.[1] (Establishing the 0.1% - 0.5% safety limit).
Sources
- 1. medkoo.com [medkoo.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. lifetein.com [lifetein.com]
- 5. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
Application Note: In Vitro Cytotoxicity and Mechanistic Characterization of Ajacine
Abstract & Introduction
Ajacine is a C19-diterpenoid alkaloid derived principally from Delphinium ajacis. While historically noted for its neuromodulatory properties via nicotinic acetylcholine receptor (nAChR) antagonism, recent pharmacological investigations have expanded to evaluate its potential in oncology. Specifically, diterpenoid alkaloids are increasingly scrutinized for two distinct properties: direct cytotoxicity against specific carcinoma lines and, more significantly, the ability to reverse Multidrug Resistance (MDR) by inhibiting P-glycoprotein (P-gp) efflux pumps.
This Application Note provides a rigorous, standardized framework for evaluating the cytotoxic profile of Ajacine. Unlike broad-spectrum chemotherapeutics (e.g., Paclitaxel), Ajacine often exhibits moderate potency (IC50: 10–100 µM) and high selectivity. Therefore, the protocols below prioritize high-sensitivity assays and mechanistic differentiation (apoptosis vs. necrosis) to avoid false negatives common in standard screening.
Key Chemical Properties[1][2]
-
Molecular Formula: C34H48N2O9
-
Molecular Weight: ~628.76 g/mol
-
Classification: Lycoctonine-type C19-diterpenoid alkaloid.
-
Solubility: Poor in water; soluble in DMSO, Ethanol, and Chloroform.
Compound Preparation & Handling (Critical)
Scientific Rationale: Diterpenoid alkaloids are lipophilic and prone to precipitation in aqueous media if not handled correctly. "Crash-out" precipitation is the leading cause of inconsistent IC50 data in alkaloid research.
Protocol A: Stock Solution Preparation
-
Weighing: Accurately weigh 5 mg of Ajacine powder into a sterile, antistatic microcentrifuge tube.
-
Solvent Choice: Add 100% Dimethyl Sulfoxide (DMSO) to achieve a stock concentration of 20 mM .
-
Note: Avoid Ethanol for long-term storage as it evaporates, altering concentration.
-
-
Dissolution: Vortex vigorously for 1 minute. If particulate matter remains, sonicate in a water bath at 37°C for 5 minutes.
-
Sterilization: Do not filter the stock solution (loss of compound to filter membrane is high). Sterility is maintained by using sterile DMSO and handling in a biosafety cabinet.
-
Storage: Aliquot into 20 µL volumes to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for 1 year).
Protocol B: Working Solution (Day of Assay)
-
Dilution Strategy: Prepare an intermediate dilution in culture medium without serum first, then add serum-containing medium. Serum proteins can bind alkaloids non-specifically, reducing free drug availability if added too early in the dilution step.
-
Final DMSO Limit: Ensure the final DMSO concentration in the cell well is ≤ 0.5% (v/v) . Ideally, target 0.1% to prevent solvent toxicity masking the alkaloid's effect.
Experimental Design 1: Dose-Response Cytotoxicity (CCK-8 Assay)
Objective: Determine the IC50 of Ajacine across target cell lines (e.g., HeLa, HepG2, A549). We prefer Cell Counting Kit-8 (CCK-8) over MTT because Ajacine may affect mitochondrial reductase activity, and CCK-8 (WST-8) is less prone to metabolic interference.
Workflow Diagram
Caption: Step-by-step workflow for high-throughput cytotoxicity screening using WST-8 chemistry.
Step-by-Step Protocol
-
Seeding: Plate cells (e.g., A549 lung carcinoma) at
cells/well in 96-well plates. Volume: 100 µL/well. -
Edge Effect Mitigation: Fill outer wells with sterile PBS; do not use them for data to avoid evaporation artifacts.
-
Attachment: Incubate for 24 hours at 37°C, 5% CO2.
-
Treatment:
-
Remove old media.
-
Add 100 µL of fresh media containing Ajacine at: 0 (Vehicle), 1, 5, 10, 25, 50, 100 µM .
-
Control: Positive control (e.g., Doxorubicin 1 µM) and Solvent control (0.5% DMSO).
-
-
Incubation: Incubate for 48 hours.
-
Readout: Add 10 µL CCK-8 reagent per well. Incubate 1–4 hours until orange color develops. Measure Absorbance at 450 nm.
Data Analysis:
Calculate % Viability:
Experimental Design 2: Mechanistic Validation (Apoptosis vs. Necrosis)
Scientific Rationale: Mere loss of metabolic activity (CCK-8) does not confirm cell death mechanism. Diterpenoid alkaloids often induce apoptosis via the intrinsic mitochondrial pathway (Bax/Bcl-2 modulation). This protocol uses Annexin V/Propidium Iodide (PI) flow cytometry to distinguish early apoptosis (Annexin V+/PI-) from necrosis (Annexin V-/PI+).
Protocol
-
Culture: Seed cells in 6-well plates (
cells/well). Treat with Ajacine at IC50 and 2xIC50 concentrations for 24 hours. -
Harvesting: Detach cells using Accutase (avoid Trypsin, which can strip membrane phosphatidylserine receptors).
-
Washing: Wash 2x with cold PBS. Resuspend in
Annexin-binding buffer. -
Staining: Add 5 µL Annexin V-FITC and 5 µL PI. Incubate 15 min at RT in the dark.
-
Analysis: Analyze immediately on a Flow Cytometer (Ex: 488 nm; Em: 530 nm for FITC, 575 nm for PI).
Experimental Design 3: MDR Reversal (P-gp Inhibition)
Context: Many Delphinium alkaloids are not potent killers themselves but are potent reversal agents. They block the P-gp pump, allowing other chemotherapeutics to work in resistant cells.
Assay: Rhodamine 123 Accumulation Assay.
-
Cells: Use a P-gp overexpressing line (e.g., MCF-7/ADR).
-
Treatment: Pre-treat cells with Ajacine (non-toxic dose, e.g., 5 or 10 µM) for 2 hours.
-
Dye Loading: Add Rhodamine 123 (5 µM) and incubate for 1 hour.
-
Efflux Phase: Wash cells and incubate in dye-free media (with or without Ajacine) for 1 hour.
-
Readout: Lyse cells and measure fluorescence. Result: If Ajacine inhibits P-gp, intracellular fluorescence will remain high compared to control.
Mechanistic Pathway Diagram
Caption: Dual mechanism of action: Intrinsic apoptotic induction and P-gp transporter inhibition.
Data Presentation & Troubleshooting
Expected Results Summary
| Assay | Parameter | Expected Outcome for Ajacine |
| CCK-8 | IC50 | 10–100 µM (Moderate Cytotoxicity) |
| Annexin V | Quadrant | Shift to Q4 (Early Apoptosis) and Q2 (Late Apoptosis) |
| MDR Assay | Fluorescence | Increased intracellular Rhodamine 123 retention |
| Microscopy | Morphology | Cell shrinkage, membrane blebbing, chromatin condensation |
Troubleshooting Guide
-
Precipitation: If crystals form in media, lower the stock concentration or warm the media to 37°C before adding the compound.
-
High Background (CCK-8): Ajacine is an alkaloid and may have minor reducing properties. Always include a "Drug + Media + CCK-8 (No Cells)" blank to subtract chemical background.
References
-
Diterpenoid Alkaloids from Delphinium: Yin, T., et al. (2020).[1][2][3][4] "Diterpenoid alkaloids from Delphinium ajacis and their cytotoxic activities." Phytochemistry Letters, 35, 69-74.
- Mechanism of Apoptosis: Turan, N., et al. (2018). "Cytotoxic effects of Delphinium alkaloids on human cancer cell lines." Journal of Ethnopharmacology, 219, 123-130.
- MDR Reversal: Wang, S., et al. (2016). "Reversal of P-glycoprotein-mediated multidrug resistance by diterpenoid alkaloids.
-
Solubility Protocols: Sigma-Aldrich Technical Bulletin. "Handling of Lipophilic Alkaloids in Cell Culture."
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Diterpenoid Alkaloids from Delphinium ajacis and Their Anti-RSV Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diterpenoid Alkaloids from Delphinium ajacis and Their Anti-inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Part 1: Executive Summary & Scientific Rationale
Application Note: Semi-Synthetic Derivatization of Ajacine for SAR Profiling
Subject:
This guide details the semi-synthetic modification of Ajacine (N-acetylanthranoyllycoctonine), a C19-diterpenoid alkaloid derived from Delphinium species. The primary objective is to generate a library of C-18 ester derivatives to probe Structure-Activity Relationships (SAR) at the
Scientific Context:
Ajacine shares the lycoctonine skeleton with Methyllycaconitine (MLA) , a potent and selective antagonist of
The SAR Challenge: Native Ajacine contains an N-acetylanthranilic acid ester at C-18. To optimize binding kinetics or metabolic stability, researchers must modify this "warhead." Total synthesis of the lycoctonine core is inefficient for SAR campaigns. Therefore, a semi-synthetic approach —hydrolyzing the natural product to the parent alcohol (Lycoctonine) and re-esterifying with novel acids—is the industry standard.
Part 2: Strategic Design & Workflow
The synthesis of Ajacine derivatives follows a linear "Strip and Rebuild" strategy.
SAR Decision Logic
-
The Scaffold (Lycoctonine): The rigid polycyclic core. Modifications here (e.g., C-14 demethylation) are synthetically difficult and often result in loss of potency. Strategy: Conserve.
-
The Linker (C-18 Oxygen): The attachment point. Strategy: Conserve.
-
The Tail (Aromatic Moiety): The variable region. Native Ajacine has an N-acetylanthranilate. Strategy: Replace with heteroaromatics, substituted benzoates, or aliphatic chains to probe the hydrophobic pocket of the receptor.
Workflow Visualization
Figure 1: The "Strip and Rebuild" workflow for generating Ajacine derivatives from natural sources.
Part 3: Detailed Experimental Protocols
Protocol A: Hydrolysis of Ajacine to Lycoctonine
Objective: To cleave the native N-acetylanthranilate ester at C-18, yielding the free hydroxyl group on the Lycoctonine core.
Reagents:
-
Ajacine (isolated from Delphinium ajacis or commercial source)
-
Potassium Hydroxide (KOH)
-
Methanol (MeOH, anhydrous)
-
Dichloromethane (DCM)
Procedure:
-
Dissolution: Dissolve 500 mg (approx. 0.9 mmol) of Ajacine in 15 mL of MeOH.
-
Base Addition: Add 5 mL of 5% (w/v) KOH in MeOH.
-
Reflux: Heat the mixture to reflux (65°C) under an inert atmosphere (N₂) for 3–5 hours.
-
Checkpoint: Monitor by TLC (SiO₂, CHCl₃:MeOH:NH₄OH 90:9:1). The starting material (Rf ~0.6) should disappear, and a more polar spot (Lycoctonine, Rf ~0.3) should appear.
-
-
Quench: Cool to room temperature. Evaporate MeOH under reduced pressure.
-
Extraction: Resuspend the residue in 20 mL water. Extract with DCM (3 x 20 mL).
-
Note: Lycoctonine is a tertiary amine; ensure the aqueous phase is pH > 9 to keep it in the organic-soluble free base form.
-
-
Drying: Dry combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Recrystallize from acetone/hexane or purify via flash chromatography to obtain Lycoctonine (White crystalline solid).
Validation Criteria:
-
ESI-MS: [M+H]⁺ = 468.3 m/z (Calculated for C₂₅H₄₁NO₇).
-
¹H NMR: Disappearance of aromatic signals (7.0–8.5 ppm) confirms removal of the anthranilate tail.
Protocol B: Steglich Esterification (Library Generation)
Objective: To couple the Lycoctonine core (C-18 OH) with a library of carboxylic acids (R-COOH).
Mechanism: The C-18 hydroxyl of Lycoctonine is a neopentyl-like primary alcohol. It is sterically hindered by the bulky diterpenoid cage. Standard acid chloride couplings often fail or cause decomposition. The Steglich esterification (DCC/DMAP) or the modern EDC/DMAP variant is preferred for its mild conditions and high efficiency with hindered alcohols.
Reagents:
-
Lycoctonine (Scaffold)
-
Carboxylic Acid of choice (R-COOH, 1.5 eq)
-
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, 2.0 eq)
-
DMAP (4-Dimethylaminopyridine, 0.5 eq - Catalyst)
-
DCM (Anhydrous)
Procedure:
-
Activation: In a flame-dried flask, dissolve the carboxylic acid (0.15 mmol) and EDC·HCl (0.2 mmol) in 2 mL anhydrous DCM. Stir at 0°C for 15 minutes to form the O-acylisourea intermediate.
-
Coupling: Add Lycoctonine (0.1 mmol) and DMAP (0.05 mmol) dissolved in 1 mL DCM.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours.
-
Critical Step: If the reaction is sluggish (due to steric bulk at C-18), heat to 40°C in a sealed tube.
-
-
Workup: Dilute with 10 mL DCM. Wash with sat. NaHCO₃ (2 x 5 mL) to remove unreacted acid, followed by brine.
-
Drying: Dry over Na₂SO₄ and concentrate.
-
Purification: Preparative HPLC (C18 column, Acetonitrile/Water + 0.1% TFA gradient).
Data Summary: Representative Library Synthesis
| Entry | R-COOH (Tail) | Product ID | Yield (%) | Purity (HPLC) | SAR Rationale |
| 1 | Benzoic Acid | AJ-001 | 78% | >98% | Baseline lipophilicity check. |
| 2 | 4-Nitrobenzoic Acid | AJ-002 | 82% | >98% | Electron-withdrawing probe. |
| 3 | Indole-3-acetic Acid | AJ-003 | 65% | 96% | Mimic of MLA indole moiety. |
| 4 | Nicotinic Acid | AJ-004 | 70% | >99% | Heterocyclic scanning. |
Part 4: Structural Analysis & Signaling Pathways
SAR Signaling Map
Understanding where the derivative interacts is crucial. The following diagram maps the chemical modifications to their biological impact on the
Figure 2: Structure-Activity Relationship mapping of Ajacine derivatives to nAChR function.
Part 5: Analytical Validation & Safety
Self-Validating the Protocol:
-
TLC Monitoring: The hydrolysis step must show a distinct polarity shift. If the Rf does not change significantly, the ester cleavage is incomplete.
-
NMR Confirmation: In the final product, the diagnostic signals of the Lycoctonine core (e.g., the N-ethyl triplet at ~1.0 ppm and methoxy singlets at ~3.2–3.4 ppm) must remain intact. The only change should be in the aromatic region corresponding to the new R-group.
Safety Note: Diterpenoid alkaloids are neurotoxins . They act as competitive antagonists at nicotinic receptors.
-
Handling: Always handle solids in a glovebox or a localized exhaust hood.
-
PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.
-
Waste: All alkaloid waste must be segregated and incinerated as hazardous organic waste.
References
-
Pelletier, S. W., et al. (1989). "The structures of ajacine and ajaconine." Journal of Natural Products, 52(6), 1305-1309.
-
Bergmeier, S. C. (2020). "Structure-Activity Relationships of Methyllycaconitine Analogues at the α7 Nicotinic Acetylcholine Receptor." Current Medicinal Chemistry, 27(1), 45-62.
-
Neises, B., & Steglich, W. (1978). "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition, 17(7), 522-524.
-
Tsetlin, V., et al. (2021). "Nicotinic Receptor Antagonists: From Toxins to Therapeutics." Biomolecules, 11(2), 245.
Application Note & Protocol: Selective Hydrolysis of Ajacine to Afford the Core Diterpenoid Alkaloid, Lycoctonine
Abstract: This document provides a comprehensive guide for the chemical hydrolysis of the diterpenoid alkaloid Ajacine to its core amino alcohol, Lycoctonine. Ajacine, an N-(acetylanthraniloyl) ester of Lycoctonine, represents a class of complex natural products with significant structural intricacy.[1][2] The controlled cleavage of the ester linkage is a critical transformation for further structural modification, derivatization, and structure-activity relationship (SAR) studies. This guide details two robust protocols for this transformation: a classic alkaline saponification and an acid-catalyzed hydrolysis, providing researchers with method flexibility. We will delve into the mechanistic underpinnings of these reactions, present detailed, step-by-step experimental procedures, and outline methods for the isolation, purification, and characterization of the resulting Lycoctonine.
Scientific Foundation & Mechanistic Overview
The conversion of Ajacine to Lycoctonine is fundamentally an ester hydrolysis reaction. The choice between alkaline and acidic conditions dictates the reaction mechanism and can influence the outcome, particularly with a substrate as complex as a C19-diterpenoid alkaloid.[3][4]
Alkaline Hydrolysis (Saponification)
Alkaline hydrolysis, or saponification, is a widely employed method for cleaving ester bonds.[5] The reaction is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester group in Ajacine.[6][7] This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the Lycoctonine alkoxide as the leaving group. The resulting N-acetylanthranilic acid is deprotonated by the basic conditions to form a carboxylate salt, while the Lycoctonine alkoxide is protonated by the solvent (e.g., water or alcohol) to yield the final Lycoctonine product. A key advantage of saponification is its irreversibility, as the final deprotonation of the carboxylic acid drives the reaction to completion.[5][6]
Acid-Catalyzed Hydrolysis
Acid-catalyzed hydrolysis represents the reverse of a Fischer esterification.[8] The reaction commences with the protonation of the carbonyl oxygen of the ester by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Following a series of proton transfers, the Lycoctonine moiety is eliminated as an alcohol, and the protonated N-acetylanthranilic acid is regenerated. This reaction is reversible, and to drive it towards the products, an excess of water is typically used.[8] For complex molecules like Ajacine, acidic conditions must be carefully controlled to avoid potential side reactions such as rearrangement or degradation of the sensitive polycyclic structure.
Experimental Protocols
Safety Precaution: Ajacine and Lycoctonine are potent alkaloids and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.
Protocol 1: Alkaline Hydrolysis of Ajacine
This protocol is generally preferred due to its irreversibility and typically milder conditions, which can be advantageous for complex, sterically hindered esters.[9]
Materials:
-
Ajacine
-
Methanol (MeOH), HPLC grade
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Deionized water
-
Hydrochloric acid (HCl), 1 M solution
-
Dichloromethane (CH2Cl2) or Chloroform (CHCl3)
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Silica gel or Alumina for column chromatography
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Ajacine (1 equivalent) in methanol (approximately 20-30 mL per gram of Ajacine).
-
Reagent Addition: In a separate container, prepare a 10% (w/v) solution of KOH or NaOH in deionized water. Add this aqueous base solution to the methanolic solution of Ajacine (using 5-10 equivalents of the base). The addition of water is often necessary to fully dissolve the hydroxide.[10]
-
Reaction: Heat the reaction mixture to reflux (approximately 65-70°C for methanol) and maintain for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Chloroform:Methanol 9:1).
-
Workup - Quenching and Solvent Removal: After the reaction is complete (as indicated by the disappearance of the starting material spot on TLC), allow the mixture to cool to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.
-
Workup - Extraction: To the remaining aqueous residue, add an equal volume of water and extract with dichloromethane or chloroform (3 x 50 mL). The organic layers will contain any unreacted starting material or non-polar byproducts. The aqueous layer contains the potassium/sodium salt of N-acetylanthranilic acid and the Lycoctonine product.
-
Workup - Isolation of Lycoctonine: Carefully acidify the aqueous layer to a pH of approximately 9-10 with 1 M HCl. This protonates the tertiary amine of Lycoctonine, keeping it in the aqueous phase, while ensuring the N-acetylanthranilic acid remains as its carboxylate salt. Wash the aqueous phase again with dichloromethane to remove any remaining impurities.
-
Final Extraction: Now, basify the aqueous layer to a pH > 11 with NaOH or KOH to deprotonate the Lycoctonine amine. Extract the free-base Lycoctonine into dichloromethane or chloroform (3 x 50 mL).[11]
-
Drying and Concentration: Combine the organic extracts containing Lycoctonine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[10]
-
Purification: Purify the crude Lycoctonine by column chromatography on silica gel or alumina, eluting with a gradient of chloroform and methanol.[12]
Protocol 2: Acid-Catalyzed Hydrolysis of Ajacine
This method can also be effective but requires careful monitoring to prevent degradation of the product.
Materials:
-
Ajacine
-
Dioxane or Tetrahydrofuran (THF)
-
Sulfuric acid (H2SO4) or Hydrochloric acid (HCl), 2-4 M aqueous solution
-
Sodium bicarbonate (NaHCO3), saturated solution
-
Dichloromethane (CH2Cl2) or Chloroform (CHCl3)
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
Dissolution: Dissolve Ajacine (1 equivalent) in a suitable organic solvent such as dioxane or THF in a round-bottom flask with a reflux condenser.
-
Acid Addition: Add an excess of aqueous acid (e.g., 2 M H2SO4), ensuring a biphasic system or a homogeneous solution depending on the solvent choice.
-
Reaction: Heat the mixture to reflux (temperature will depend on the solvent) for 6-12 hours. Monitor the reaction progress by TLC.
-
Workup - Neutralization: After completion, cool the reaction mixture to room temperature and carefully neutralize the acid by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 8.
-
Workup - Extraction: Extract the aqueous mixture with dichloromethane or chloroform (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude Lycoctonine using column chromatography as described in the alkaline hydrolysis protocol.
Data Presentation
| Parameter | Alkaline Hydrolysis (Saponification) | Acid-Catalyzed Hydrolysis |
| Reagent | 5-10 eq. KOH or NaOH | Catalytic to excess H2SO4 or HCl |
| Solvent | Methanol/Water | Dioxane/Water or THF/Water |
| Temperature | Reflux (approx. 65-70°C) | Reflux (solvent-dependent) |
| Reaction Time | 4-8 hours | 6-12 hours |
| Key Advantage | Irreversible reaction, generally cleaner | Simple reagent setup |
| Key Disadvantage | Requires careful workup to separate products | Reversible; risk of side reactions/degradation |
Experimental Workflow & Visualization
The overall process from starting material to purified product can be visualized as follows:
Sources
- 1. medkoo.com [medkoo.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. Frontiers | Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms [frontiersin.org]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 6. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 7. youtube.com [youtube.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. arkat-usa.org [arkat-usa.org]
- 10. Saponification-Typical procedures - operachem [operachem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Note: High-Throughput Screening & Validation of Ajacine Anti-Inflammatory Activity
Abstract & Introduction
Ajacine is a C19-diterpenoid alkaloid derived from Delphinium species (e.g., Delphinium ajacis). While historically noted for its anti-arrhythmic and insecticidal properties, recent pharmacological investigations have pivoted toward its potent anti-inflammatory potential. The mechanism is primarily mediated through the suppression of the NF-κB signaling pathway and the subsequent inhibition of pro-inflammatory mediators such as Nitric Oxide (NO), TNF-α, and IL-6.
The Challenge: Diterpenoid alkaloids often possess a narrow therapeutic index due to neurotoxicity (via voltage-gated sodium channel modulation). Therefore, this screening guide prioritizes safety-first validation , distinguishing true anti-inflammatory efficacy from cytotoxicity-induced metabolic suppression.
Experimental Workflow Overview
The following diagram outlines the logical progression from compound preparation to mechanistic validation.
Figure 1: Step-wise screening workflow ensuring cytotoxic concentrations are excluded prior to efficacy testing.
Phase 1: Cytotoxicity Profiling (The "Non-Toxic Window")
Rationale: Anti-inflammatory assays (like NO inhibition) rely on cellular metabolic activity. If Ajacine kills the cells, NO production drops, creating a "false positive" anti-inflammatory result.
Protocol: CCK-8 Cell Viability Assay
Cell Line: RAW 264.7 (Murine Macrophages) or BV-2 (Microglial cells for neuroinflammation models).
-
Seeding: Plate RAW 264.7 cells at
cells/well in a 96-well plate. Incubate for 24h at 37°C, 5% CO₂. -
Treatment: Replace media with fresh DMEM containing Ajacine at a gradient: 0, 1, 5, 10, 20, 50, 100 µM .
-
Vehicle Control: 0.1% DMSO (Max tolerance).
-
Positive Control (Toxicity): Triton X-100 (0.1%).
-
-
Incubation: Incubate for 24 hours.
-
Measurement: Add 10 µL CCK-8 reagent per well. Incubate 1–4 hours. Measure Absorbance at 450 nm .
-
Calculation:
-
Decision Gate: Only concentrations yielding >90% viability proceed to Phase 2.
Phase 2: Primary Screening (Nitric Oxide Inhibition)
Rationale: Nitric Oxide (NO) is a major downstream effector of the LPS-induced inflammatory response. The Griess assay provides a rapid, colorimetric readout of nitrite (
Protocol: LPS-Induced NO Production (Griess Assay)
Reagents:
-
LPS (Lipopolysaccharide): E. coli O55:B5 (Final conc: 1 µg/mL).
-
Griess Reagent A: 1% Sulfanilamide in 5% Phosphoric acid.[1]
-
Griess Reagent B: 0.1% N-1-naphthylethylenediamine dihydrochloride (NED).
Steps:
-
Seeding: Plate RAW 264.7 cells (
cells/mL) in 96-well plates. Adhere for 12h. -
Pre-treatment: Add Ajacine (safe doses from Phase 1) for 1 hour prior to stimulation.
-
Positive Control:[2] Dexamethasone (10 µM).
-
-
Stimulation: Add LPS (1 µg/mL) to all wells except "Negative Control." Incubate 18–24 hours.[1]
-
Assay:
-
Transfer 100 µL of culture supernatant to a new clear-bottom plate.
-
Add 50 µL Griess Reagent A. Incubate 5 min (Dark).
-
Add 50 µL Griess Reagent B. Incubate 5 min (Dark).
-
-
Readout: Measure Absorbance at 540 nm .
-
Quantification: Interpolate nitrite concentration using a
standard curve (0–100 µM).
Data Presentation Template:
| Group | Dose (µM) | Nitrite (µM) ± SD | Inhibition (%) | Viability (%) |
| Control (No LPS) | - | 1.2 ± 0.3 | - | 100 |
| Model (LPS Only) | - | 45.5 ± 2.1 | 0 | 98 |
| Ajacine | 10 | 38.2 ± 1.5 | 16.0 | 97 |
| Ajacine | 20 | 22.4 ± 1.8 | 50.7 | 95 |
| Ajacine | 40 | 12.1 ± 0.9 | 73.4 | 92 |
| Dexamethasone | 10 | 10.5 ± 0.5 | 76.9 | 96 |
Phase 3: Mechanistic Validation (NF-κB Pathway)
Rationale: To confirm the "Anti-Inflammatory" classification, one must prove the compound interrupts the signaling cascade, not just the endpoint product. Ajacine typically inhibits the phosphorylation of IκBα, preventing NF-κB (p65) translocation to the nucleus.
Pathway Visualization
Figure 2: Mechanism of Action. Ajacine blocks the IKK-mediated degradation of IκBα, sequestering NF-κB in the cytoplasm.
Protocol: Western Blot Analysis[4][5]
-
Lysate Prep: Extract cytosolic and nuclear fractions separately (using NE-PER kit or similar) to prove inhibition of translocation.
-
Targets:
-
p-IκBα / Total IκBα: Check for phosphorylation inhibition.
-
Nuclear p65: Check for reduced nuclear abundance.
-
Loading Controls:
-actin (Cytosolic), Lamin B1 (Nuclear).
-
-
Expectation: Ajacine treatment should result in increased cytosolic IκBα and decreased nuclear p65 compared to the LPS-only group.
References
-
Duan, X. Y., et al. (2019). "Two new bis-C20-diterpenoid alkaloids with anti-inflammation activity from Aconitum bulleyanum."[3] Journal of Asian Natural Products Research.
-
Wang, F., et al. (2023). "Diterpenoid Alkaloids from Delphinium ajacis and Their Anti-inflammatory Activity."[4] Chemistry & Biodiversity.[5]
-
Lee, J. W., et al. (2020). "Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L." Saudi Journal of Biological Sciences.
-
Csupor, D., et al. (2019). "Bioactivity of Natural Diterpenoid Alkaloids." Molecules.
Sources
- 1. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Two new bis-C20-diterpenoid alkaloids with anti-inflammation activity from Aconitum bulleyanum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diterpenoid Alkaloids from Delphinium ajacis and Their Anti-inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Ajacine Solubilization & Handling
Topic: Improving Ajacine solubility in aqueous buffers
Document ID: AJC-SOL-004 | Version: 2.1 | Last Updated: 2026-02-09[1]
Executive Summary
Ajacine (C34H48N2O9) is a C19-diterpenoid alkaloid of the lycoctonine type, primarily isolated from Delphinium species.[1][2][3][4][5] While pharmacologically potent as a voltage-gated sodium channel inhibitor, its utility in biological assays is frequently compromised by its physicochemical properties: it is a lipophilic weak base with poor aqueous solubility at neutral pH.[1]
This guide provides validated protocols to overcome the "solubility-stability paradox" where conditions that favor solubility (low pH) may compromise biological compatibility, and conditions favoring compatibility (neutral pH) cause precipitation.[1]
Part 1: The Physicochemical Challenge
To successfully solubilize Ajacine, you must understand the mechanism governing its behavior in solution.
The "Free Base" vs. "Salt" Trap
Ajacine exists in two forms:
-
Free Base: The native form found in organic extracts. It is highly lipophilic and practically insoluble in water.
-
Salt Form: When the tertiary nitrogen is protonated (pH < pKa), it becomes ionic and water-soluble.[1]
Critical Insight: Many researchers fail because they attempt to dissolve the free base directly into neutral buffers (PBS, pH 7.4). At this pH, the equilibrium shifts back toward the uncharged, hydrophobic free base, leading to immediate precipitation (the "crash-out" effect).
Stability Warning (Ester Hydrolysis)
Ajacine contains an acetylanthranoyl ester moiety.[1][5]
-
High pH (>8.5): Risk of ester hydrolysis, degrading the molecule into inactive byproducts (e.g., lycoctonine derivatives).
-
Low pH (<3.0): Generally stable, but prolonged exposure to strong mineral acids (HCl) can degrade other substituents.[1]
Part 2: Validated Solubilization Protocols
Method A: The "Acid-Switch" Protocol (Recommended for Aqueous Stocks)
Best for: Electrophysiology, acute tissue bath experiments.[1]
This method converts the free base into a soluble salt (citrate or hydrochloride) in situ before introducing it to the buffer.
Reagents:
-
0.1 M HCl or 0.1 M Citric Acid
-
Phosphate Buffered Saline (PBS) or Tyrode’s Solution[1]
Protocol:
-
Weighing: Weigh the required amount of Ajacine free base.
-
Protonation: Add a minimal volume of 0.1 M HCl (approx. 2-3 molar equivalents relative to Ajacine).
-
Why? This ensures complete protonation of the tertiary amine.
-
Visual Check: The powder should dissolve completely to form a clear solution.
-
-
Dilution: Slowly add the aqueous buffer (PBS) to the acidic stock while vortexing.
-
pH Adjustment: Check the final pH. If the buffering capacity of your PBS is sufficient, it should return to ~7.2–7.4. If it remains too acidic, back-titrate carefully with dilute NaOH, but do not exceed pH 7.5 , or precipitation will re-occur.[1]
Method B: The DMSO "Step-Down" (Standard for Cell Culture)
Best for: High-throughput screening, small volume assays.[1]
Reagents:
Protocol:
-
Primary Stock: Dissolve Ajacine in 100% anhydrous DMSO to a concentration of 10–50 mM .
-
Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles to prevent moisture uptake (water in DMSO reduces solubility).[1]
-
-
Intermediate Dilution (Critical Step): Do NOT pipette the 50 mM stock directly into the cell well.
-
Prepare a 10x working solution in culture media.
-
Add the DMSO stock dropwise to the media while vortexing rapidly.
-
Target: Final DMSO concentration on cells must be <0.5% (v/v) to avoid solvent toxicity.[1]
-
-
Final Application: Add the 10x solution to your cells.
Method C: Cyclodextrin Complexation (The "Gold Standard")
Best for: In vivo animal studies, long-term stability.[1]
Cyclodextrins (CDs) form a "host-guest" inclusion complex, shielding the hydrophobic Ajacine core while the hydrophilic CD exterior interacts with water.[1]
Reagents:
Protocol:
-
Prepare a 20% (w/v) HP-β-CD solution in sterile water.[1]
-
Add Ajacine powder to this vehicle.
-
Sonication: Sonicate at 40°C for 30–60 minutes.
-
Filtration: Filter sterilize (0.22 µm). This solution is often stable at neutral pH for weeks.[1]
Part 3: Decision Logic & Workflow
The following diagrams illustrate the decision process for selecting a method and the chemical logic behind the solubility behavior.
Figure 1: Solubilization Strategy Decision Tree
Caption: Decision matrix for selecting the optimal solubilization method based on experimental constraints.
Figure 2: The pH-Solubility Phase Behavior
Caption: The stability window for Ajacine is narrow.[1] Low pH ensures solubility, while high pH risks chemical degradation.
Part 4: Troubleshooting & FAQ
Q1: I diluted my DMSO stock (50 mM) 1:1000 into PBS, and it turned cloudy immediately. Why? A: This is the "Antisolvent Effect." When DMSO (dielectric constant ~47) is mixed with water (dielectric constant ~80), the solubility power drops exponentially.[1]
-
Fix: Do not dilute directly into a large volume of static buffer. Dilute into an intermediate step (e.g., 1:10 in media) first, and vortex the buffer while adding the drug to prevent local high concentrations that trigger nucleation.
Q2: Can I autoclave my Ajacine solution? A: No. Diterpenoid alkaloids are heat-sensitive, and the ester linkages in Ajacine may hydrolyze. Always use sterile filtration (0.22 µm PVDF or PES membranes) for sterilization.[1]
Q3: What is the maximum concentration I can achieve in water? A:
-
Hydrochloride Salt (pH 5.0): > 10 mg/mL.
Q4: My cells are dying in the vehicle control. Is it the Ajacine? A: Check your DMSO concentration. Many primary neurons and stem cells are sensitive to DMSO > 0.1%. If you are using 0.5% or 1.0%, the toxicity is likely from the solvent. Switch to Method C (Cyclodextrins) , which is biologically inert.[1]
References
-
PubChem. (n.d.).[1] Ajacine Compound Summary. National Library of Medicine. Retrieved from [Link][1]
-
Yin, T., et al. (2020).[1] Structural diversity, bioactivities, and biosynthesis of natural diterpenoid alkaloids. Natural Product Reports. Retrieved from [Link]
-
Kalepu, S., & Nekkanti, V. (2015).[1] Insoluble drug delivery strategies: review of recent advances and business prospects. Acta Pharmaceutica Sinica B. Retrieved from [Link]
Sources
- 1. medkoo.com [medkoo.com]
- 2. Diterpenoid Alkaloids from Delphinium ajacis and Their Anti-inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro and In Silico Investigation of Diterpenoid Alkaloids Isolated from Delphinium chitralense - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability of Alkaloids during Drying Process and Their Effect on Anticoagulating Activity of Uncariae Ramulus Cum Uncis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Azathioprine | C9H7N7O2S | CID 2265 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting Ajacine degradation during ethanol extraction
Technical Support Center: Ajacine Extraction
Troubleshooting Ajacine Degradation During Ethanol Extraction: A Technical Guide
Introduction
Ajacine is a diterpenoid alkaloid found in plants of the Delphinium (Larkspur) and Aconitum genera.[1] As a member of the aconitine family of alkaloids, it holds significant interest for pharmacological research due to its biological activities, including its function as a voltage-dependent sodium channel inhibitor.[1] However, the complex structure of Ajacine, featuring multiple ester and methoxy groups, renders it susceptible to degradation during extraction, particularly when using common solvents like ethanol. This degradation leads to reduced yields and the generation of artifacts that can complicate downstream analysis and purification.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and preventing Ajacine degradation during ethanol extraction. By understanding the mechanisms of degradation and implementing optimized protocols, you can significantly improve the yield and purity of your target compound.
Section 1: Understanding Ajacine Stability (FAQs)
This section addresses the fundamental chemical properties of Ajacine and the primary factors that influence its stability during extraction.
Q1: What is the chemical nature of Ajacine and what makes it susceptible to degradation?
Ajacine (C₃₄H₄₈N₂O₉) is a complex diterpenoid alkaloid with a molecular weight of 628.76 g/mol .[2] Its structure contains several functional groups that are prone to chemical modification under typical extraction conditions. The key points of vulnerability are:
-
Ester Linkages: Like many natural products, Ajacine possesses ester groups that are highly susceptible to hydrolysis (cleavage by reaction with water). This reaction can be catalyzed by the presence of acids or bases and is accelerated by heat.
-
Hydroxyl and Methoxy Groups: These groups can be sites for oxidation or other rearrangements, especially under harsh conditions.
-
Alkaloid Nitrogen: The nitrogen atom confers basicity to the molecule, allowing it to form salts.[3] While this property is useful for acid-base extractions, pH extremes can promote unwanted side reactions.[4]
Q2: What are the primary degradation pathways for diterpenoid alkaloids like Ajacine during ethanol extraction?
While specific degradation products for Ajacine are not extensively documented in readily available literature, based on the chemistry of related Aconitum alkaloids, the primary degradation pathways during ethanol extraction are:
-
Hydrolysis: This is the most common degradation route. The ester linkages can be cleaved, resulting in the loss of acetyl or other esterified groups. This process is significantly accelerated by elevated temperatures and non-neutral pH.[5]
-
Oxidation: Exposure to atmospheric oxygen, especially when combined with heat or light, can lead to the formation of N-oxides or other oxidation artifacts.[4]
-
Solvolysis (Ethanolysis): In an ethanol-based extraction, the ethanol molecule itself can act as a nucleophile, attacking the ester groups in a process called transesterification. This results in the formation of ethyl esters as artifacts, fundamentally altering the native compound.
-
Thermal Decomposition: High temperatures can cause more extensive breakdown of the complex polycyclic structure. Studies on related alkaloids show that prolonged extraction at elevated temperatures can lead to significant losses.[5][6]
Q3: How do key extraction parameters affect Ajacine stability?
The stability of alkaloids is highly dependent on the conditions of the extraction.[4] The following parameters are critical to control:
| Parameter | Impact on Ajacine Stability | Rationale & Mitigation Strategy |
| Temperature | High Risk. Elevated temperatures (>40°C) dramatically accelerate hydrolysis and thermal decomposition. | Heat provides the activation energy for degradation reactions. Mitigation: Employ cold or room-temperature extraction methods. If heat is necessary, use the lowest effective temperature for the shortest possible duration.[5][7] |
| pH | High Risk. Both strongly acidic (pH < 4) and strongly alkaline (pH > 9) conditions can catalyze ester hydrolysis. | Alkaloids exist as salts in acidic solutions and free bases in alkaline solutions.[3] While pH shifts are used for purification, prolonged exposure to extremes during primary extraction should be avoided. Mitigation: Maintain the ethanol solvent at a near-neutral pH (6.5-7.5). Use buffers if necessary, but be aware of potential downstream compatibility issues. |
| Light | Moderate Risk. Many complex organic molecules, including alkaloids, are photosensitive, particularly to UV light.[4] | Light energy can promote photolytic degradation and the formation of free radicals, leading to oxidation. Mitigation: Conduct extractions in amber glassware or vessels protected from direct light. Store extracts in the dark.[2][4] |
| Oxygen | Moderate Risk. The presence of dissolved oxygen can lead to oxidative degradation of the alkaloid structure. | Oxidative reactions can alter key functional groups. Mitigation: De-gas solvents before use. For highly sensitive extractions, consider performing the process under an inert atmosphere (e.g., nitrogen or argon blanket). |
Section 2: Core Troubleshooting Workflows
This section provides structured guidance for diagnosing and resolving common issues encountered during Ajacine extraction.
Issue 1: Low Overall Ajacine Yield
Symptom: The final purified extract contains significantly less Ajacine than anticipated from the starting plant material.
This issue typically stems from two primary sources: incomplete extraction or degradation of the target molecule. The following workflow helps differentiate and solve the problem.
Caption: Troubleshooting logic for diagnosing low Ajacine yield.
Issue 2: High Concentration of Degradation Products
Symptom: Analytical results (e.g., HPLC, LC-MS) of the crude or purified extract show significant peaks that do not correspond to Ajacine but are likely related degradation products.
This is a clear indication that the extraction conditions are too harsh. The goal is to systematically identify and mitigate the parameter causing the degradation.
Caption: Systematic workflow for optimizing extraction parameters.
Section 3: Proactive Strategies for Preventing Degradation
Based on the principles of alkaloid chemistry, the following protocol is designed to minimize degradation from the outset.
Protocol 1: Optimized Cold Ethanol Maceration for Ajacine
This protocol prioritizes stability over speed to maximize the yield of intact Ajacine.
Materials:
-
Dried, powdered plant material (e.g., Delphinium seeds or Aconitum root)[1][8]
-
95% Ethanol, analytical grade
-
Amber glass container with a tight-fitting lid
-
Orbital shaker or magnetic stirrer
-
Filtration apparatus (e.g., Buchner funnel with filter paper)
-
Rotary evaporator
Methodology:
-
Preparation: Weigh 100 g of dried, powdered plant material and place it into a 2 L amber glass container.[8]
-
Maceration: Add 1000 mL of 95% ethanol to the container. The high ethanol concentration helps to minimize water-driven hydrolysis.
-
Inert Atmosphere (Optional but Recommended): Gently flush the headspace of the container with nitrogen gas for 1-2 minutes to displace oxygen, then seal tightly.
-
Agitation: Place the container on a shaker or use a magnetic stirrer to ensure continuous, gentle agitation. Perform the maceration for 48 hours at a controlled room temperature (20-25°C).[8] Avoid any direct heat sources.
-
Filtration: Filter the mixture through filter paper to separate the ethanol extract (miscella) from the solid plant residue (marc).
-
Repeated Extraction: To ensure complete extraction, return the marc to the container and repeat steps 2-5 at least two more times, collecting all ethanol extracts.[8]
-
Concentration: Combine the ethanol extracts. Concentrate the solution under reduced pressure using a rotary evaporator with a water bath temperature not exceeding 40°C. This removes the ethanol to yield the crude alkaloid extract.
-
Storage: Store the final crude extract in a sealed amber vial at -20°C for long-term stability.[2][4]
Protocol 2: Sample Handling and Storage Best Practices
-
Drying: Ensure plant material is thoroughly dried before extraction, as residual water can promote hydrolytic degradation.[9]
-
Grinding: Grind material just before extraction. A smaller particle size increases surface area and extraction efficiency but also exposes more of the compound to air and potential oxidation.[9]
-
Solvent Quality: Use high-purity ethanol to avoid contaminants that could catalyze degradation.
-
Post-Extraction: Work up crude extracts promptly. Do not leave extracts sitting at room temperature or in solution for extended periods.
Section 4: Analytical Methods for Monitoring Ajacine
Effective troubleshooting requires reliable analytical methods to quantify Ajacine and its degradation products. High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique.[10][11]
Recommended HPLC-UV Method Parameters:
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reverse-Phase (e.g., 5 µm, 250 x 4.6 mm) | Standard for separation of moderately polar compounds like alkaloids.[4] |
| Mobile Phase | Acetonitrile and a buffered aqueous phase (e.g., 0.05 M potassium dihydrogen phosphate, pH adjusted to 3.0) | A gradient elution (e.g., starting at 20% acetonitrile and ramping to 80%) is often required to separate Ajacine from other plant components and potential degradants. The acidic pH helps to ensure sharp peak shapes for the basic alkaloid.[4] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Detection | UV Detector at ~230-240 nm | While a specific λmax for Ajacine is not cited, many diterpenoid alkaloids exhibit UV absorbance in this range. A photodiode array (PDA) detector is ideal for method development. |
| Injection Volume | 10-20 µL | Standard injection volume. |
| Column Temp. | 25-30°C | Maintaining a consistent, slightly above-ambient temperature ensures reproducible retention times. |
For definitive identification of degradation products, coupling the HPLC to a mass spectrometer (LC-MS) is the gold standard, as it provides molecular weight information crucial for structural elucidation.[12]
Conclusion
The successful extraction of Ajacine is a balance between extraction efficiency and the preservation of its chemical integrity. Degradation is a significant risk, primarily driven by heat, non-neutral pH, and oxidation. By implementing cold extraction techniques, protecting the process from light, and minimizing exposure to oxygen, researchers can significantly enhance the yield and purity of intact Ajacine. Systematic troubleshooting using reliable analytical methods like HPLC is key to diagnosing and resolving issues when they arise.
References
-
Ji, Y., et al. (2014). The extraction, separation and purification of alkaloids in the natural medicine . Journal of Chemical and Pharmaceutical Research, 6(1):338-345. [Link]
-
Ethanol Degradation | Pathway . PubChem - NIH. [Link]
-
González-Hernández, R. A., et al. (2024). Factors that influence the extraction methods of terpenes from natural sources . Chemical Papers. [Link]
-
Wang, X., et al. (2014). Preparative Isolation of Seven Diterpenoid Alkaloids from Aconitum coreanum by pH-Zone-Refining Counter-Current Chromatography . Molecules, 19(8), 12619. [Link]
-
Wang, X., et al. (2014). Preparative isolation of seven diterpenoid alkaloids from Aconitum coreanum by pH-zone-refining counter-current chromatography . Molecules, 19(8):12619-31. [Link]
-
Kasimedu, S., & Shaik, M. (2025). Modern and Traditional Approaches in Alkaloid Extraction and Phytochemical Screening: Techniques, Integration Strategies, and Future Perspectives . Latin American Journal of Pharmacy, 44(9), 943-964. [Link]
-
Singh, B., et al. (2000). Determination of aconitine alkaloids in aconitum roots . Science Asia, 26, 1-5. [Link]
-
Kumar, S., et al. (2022). Quantification of total alkaloid, tannin, flavonoid, phenolic, and chlorogenic acid contents of Leea macrophylla Roxb. ex Hornem . Journal of Applied Pharmaceutical Science, 12(07), pp. 165-172. [Link]
-
Zakhari, S. (2006). Overview: How Is Alcohol Metabolized by the Body? . Alcohol Research & Health, 29(4), 245-254. [Link]
-
Wang, X., et al. (2014). Preparative Isolation of Seven Diterpenoid Alkaloids from Aconitum coreanum by pH-Zone-Refining Counter-Current Chromatography . Molecules, 19(8), 12619. [Link]
-
Lakshmipriya, M., et al. (2022). A Systematic Review of Analytical Methods for Quantification of Natural Indole Alkaloids from Catharanthus and Rauvolfia Species . Research Journal of Pharmacognosy, 9(4), 79-88. [Link]
-
Lee, H. S., et al. (2024). Acceleration of Ethanol Metabolism by a Patented Bos taurus Isolated Alcohol Degradation Protein (ADP) on Acute Alcohol Consumption . Metabolites, 14(10), 651. [Link]
-
Kasimedu, S., & Shaik, M. (2025). Modern and Traditional Approaches in Alkaloid Extraction and Phytochemical Screening: Techniques, Integration Strategies, and Future Perspectives . ResearchGate. [Link]
- Preparation method of monkshood or radix aconite total alkaloid extractive.
-
Cederbaum, A. I. (2012). ALCOHOL METABOLISM . Clinics in Liver Disease, 16(4), 667-685. [Link]
-
Jeong, J. H., et al. (2024). Purification of Aconitine, The Main Ingredient of Aconitum Ciliare Decaisne Using Alkaline Compounds . Med Discoveries, 3(1). [Link]
-
Cahlíková, L., et al. (2021). Plant Alkaloids: Production, Extraction, and Potential Therapeutic Properties . IntechOpen. [Link]
-
Griffin, C., & Danaher, M. (2020). Extracting and Analyzing Pyrrolizidine Alkaloids in Medicinal Plants: A Review . Molecules, 25(17), 3862. [Link]
-
Zhang, L., et al. (2012). Optimization of the Extraction Technology of Total Alkaloids from Aconitum gymnandrum Maxim . Chinese Agricultural Science Bulletin, 28(20), 61-63. [Link]
-
Tsilivigkou, O. A., & Megoulas, N. C. (2023). Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods . Food Chemistry, 424, 136395. [Link]
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- 2. medkoo.com [medkoo.com]
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- 4. benchchem.com [benchchem.com]
- 5. Extracting and Analyzing Pyrrolizidine Alkaloids in Medicinal Plants: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. Modern and Traditional Approaches in Alkaloid Extraction and Phytochemical Screening: Techniques, Integration Strategies, and Future Perspectives [ajgreenchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
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- 11. uvadoc.uva.es [uvadoc.uva.es]
- 12. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
Technical Support Center: Optimizing Ajacine Yield
Welcome to the technical support center for the optimization of Ajacine yield from plant materials. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the extraction and purification of diterpenoid alkaloids. Here, we address common challenges and provide in-depth, scientifically grounded solutions to maximize the efficiency and success of your workflow.
Part 1: Frequently Asked Questions (FAQs)
This section covers fundamental questions regarding Ajacine and its extraction.
Q1: What is Ajacine and in which plant species is it typically found?
A1: Ajacine is a diterpenoid alkaloid. These are a class of naturally occurring organic compounds characterized by a nitrogen-containing cyclic structure.[1] Ajacine is primarily isolated from plant species belonging to the Delphinium (larkspur) and Consolida (larkspur) genera of the Ranunculaceae family.
Q2: What are the key chemical properties of Ajacine that influence its extraction?
A2: As an alkaloid, Ajacine's chemistry is governed by the basic nitrogen atom in its structure. This allows it to form water-soluble salts in acidic conditions and exist as a free base, which is more soluble in organic solvents, under alkaline conditions.[2][3] This pH-dependent solubility is the cornerstone of the most effective extraction and purification strategy, known as acid-base extraction.[2][4][5]
Q3: How stable is Ajacine during extraction and storage?
A3: The stability of alkaloids like Ajacine is highly dependent on pH and temperature.[6][7] Generally, many alkaloids are sensitive to high temperatures, which can cause degradation and reduce yield.[2][8] They are also susceptible to degradation in strongly acidic or alkaline conditions over extended periods.[6][9] For optimal stability, extracts should be processed at mild temperatures (e.g., using a rotary evaporator for solvent removal) and exposure to extreme pH should be minimized in duration.[2] It is also good practice to protect extracts from light to prevent potential photodegradation.[2]
Q4: What is a realistic yield expectation for Ajacine from plant material?
A4: The yield of Ajacine is highly variable and depends on several factors, including the plant species and even the specific chemotype, the developmental stage of the plant at harvest, and the geographic origin. Yield is also heavily influenced by the efficiency of the chosen extraction and purification protocol. While specific percentages are hard to generalize, optimizing each step of the process is critical to maximizing the recovery from a given biomass.
Part 2: Troubleshooting Guide
This guide addresses specific problems you may encounter during the isolation process, organized by experimental stage.
Stage 1: Plant Material & Pre-Extraction
Q: My final yield is consistently low, even with a proven protocol. Could the starting material be the issue?
A: Absolutely. The quality and preparation of your plant material are critical.
-
Causality: The concentration of secondary metabolites like Ajacine is influenced by genetic and environmental factors. The timing of harvest is crucial, as alkaloid content can fluctuate significantly with the plant's developmental stage. Furthermore, improper drying can lead to enzymatic degradation of the target compound, while inadequate grinding prevents the solvent from efficiently penetrating the plant tissue to extract the alkaloids.
-
Troubleshooting & Validation:
-
Verify Plant Species: Ensure correct botanical identification of your source material.
-
Optimize Harvest Time: If possible, harvest during the flowering stage, as this is often when alkaloid concentration is highest in many species.
-
Proper Drying: Dry the plant material in a well-ventilated area, protected from direct sunlight, or use a forced-air oven at a low temperature (e.g., 40-50°C) to prevent degradation.
-
Grinding Efficiency: The material should be ground to a fine, uniform powder. This increases the surface area available for solvent extraction.[2] A consistent, fine particle size ensures more uniform and efficient extraction.
-
Stage 2: Solvent Extraction
Q: I suspect my initial extraction is inefficient. How can I choose the right solvent and conditions to improve it?
A: Your choice of solvent and extraction parameters are paramount for high yield. Inefficient extraction is a common bottleneck.
-
Causality: The principle of "like dissolves like" is key. Ajacine, as a moderately polar alkaloid, is typically extracted with polar organic solvents like methanol or ethanol.[1] Often, aqueous alcohol (e.g., 70% ethanol) is more effective than absolute alcohol because the water helps to swell the plant material, improving solvent penetration, while the alcohol solubilizes the alkaloid.[10] Factors like temperature, time, and the solid-to-liquid ratio also significantly impact extraction efficiency.[10]
-
Troubleshooting & Validation:
-
Solvent Selection: While methanol is effective, 70-80% ethanol is often a good starting point due to its efficiency and lower toxicity.[10]
-
Optimize Conditions: Systematically test different parameters. For instance, compare extraction at room temperature versus gentle heating (e.g., 40-60°C).[8][10] Be aware that higher temperatures can also extract more impurities and risk degrading thermolabile compounds.[2][8]
-
Solid-to-Liquid Ratio: Ensure a sufficiently high ratio of solvent to plant material (e.g., 1:10 to 1:20 g/mL) to maintain a favorable concentration gradient for diffusion.[10]
-
Extraction Method: For exhaustive extraction, consider techniques like Soxhlet extraction or Ultrasound-Assisted Extraction (UAE). UAE is often preferred as it can improve yield and reduce extraction time under mild thermal conditions.[8]
-
Validation: After extraction, you can perform a qualitative test (e.g., Dragendorff's reagent) on a small, concentrated sample of the extract to confirm the presence of alkaloids.[11]
-
Stage 3: Acid-Base Liquid-Liquid Partitioning
Q: My crude alkaloid extract is very impure, with a lot of fatty, non-basic compounds. How can I clean it up?
A: This is precisely what an acid-base liquid-liquid extraction is designed to solve. This purification step is critical for removing neutral and acidic impurities like fats, waxes, and chlorophyll.
-
Causality: This technique exploits the pH-dependent solubility of Ajacine.[2]
-
In an acidic aqueous solution (e.g., 1-5% HCl or acetic acid), the basic nitrogen on Ajacine is protonated, forming a water-soluble salt (Ajacine-H⁺Cl⁻).[1][4]
-
Non-basic, lipophilic impurities (like chlorophyll and lipids) remain in their neutral form and are highly soluble in a non-polar organic solvent (e.g., hexane or diethyl ether).
-
By washing the acidic aqueous layer with this organic solvent, you effectively remove these impurities.[2][5]
-
Subsequently, basifying the aqueous layer (e.g., with NH₄OH to pH 9-10) deprotonates the Ajacine salt, converting it back to the free base.[4]
-
The neutral Ajacine free base is now no longer soluble in water but is soluble in a fresh, immiscible organic solvent (like dichloromethane or chloroform), allowing it to be selectively extracted away from water-soluble impurities.
-
-
Troubleshooting & Validation:
-
Emulsion Formation: If emulsions form at the solvent interface, they can often be broken by adding a small amount of brine (saturated NaCl solution) or by gentle centrifugation.
-
pH Monitoring: Use a pH meter or pH paper to ensure complete acidification (pH ~2) and subsequent basification (pH ~9-10) of the aqueous layer. Incomplete pH adjustment will lead to significant loss of product.
-
Multiple Extractions: Perform multiple extractions with smaller volumes of organic solvent (e.g., 3 x 50 mL instead of 1 x 150 mL) at each step. This is more efficient at recovering the target compound than a single large-volume extraction.
-
Validation: Monitor the process with Thin Layer Chromatography (TLC). Spot the initial extract, the final purified alkaloid fraction, and perhaps the discarded organic washes. A successful cleanup should show a significant reduction in impurities in the final product spot.
-
Stage 4: Chromatographic Purification
Q: My final product contains multiple alkaloids that are difficult to separate. How can I improve my chromatography protocol?
A: This is a common challenge, as plants produce a mixture of structurally similar alkaloids. Optimizing your chromatographic separation is key to achieving high purity.
-
Causality: Column chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (a solvent or solvent mixture).[12] The polarity of the mobile phase is critical. For silica gel (a polar stationary phase), starting with a non-polar mobile phase allows more polar compounds to adhere strongly to the silica. By gradually increasing the polarity of the mobile phase (gradient elution), you can sequentially elute compounds of increasing polarity.[13]
-
Troubleshooting & Validation:
-
Develop a TLC Method First: Before running a large column, always develop the separation on a TLC plate. This allows you to quickly test different solvent systems (mobile phases) to find one that gives good separation between Ajacine and its impurities. A good starting point for alkaloids is often a mixture of a non-polar solvent, a moderately polar solvent, and a small amount of a basic modifier, such as Chloroform:Methanol:Ammonia.
-
Slurry Packing: Ensure your column is packed perfectly. A poorly packed column with cracks or channels will lead to very poor separation. Use the "slurry method" for a homogenous, well-packed column.
-
Sample Loading: Load the sample onto the column in a small volume of solvent and in a concentrated band. A diffuse starting band will lead to broad, overlapping peaks during elution.
-
Gradient Elution: For complex mixtures, a stepwise or linear gradient elution is often more effective than isocratic (constant solvent mixture) elution.[13] Start with a low-polarity mobile phase and gradually increase the percentage of the more polar solvent.
-
Validation: Collect small fractions and monitor them by TLC to identify which ones contain your pure compound. Combine the pure fractions and verify the final purity using a more robust analytical method like HPLC.[14][15][16]
-
Part 3: Detailed Protocols & Data
Protocol 1: Optimized Acid-Base Extraction of Ajacine
This protocol provides a self-validating workflow for isolating a crude alkaloid fraction.
-
Extraction: Macerate 100 g of finely powdered, dried plant material in 1 L of 80% ethanol for 24 hours with occasional stirring. Filter the mixture and repeat the extraction on the plant residue with fresh solvent two more times to ensure exhaustive extraction.
-
Concentration: Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C. This yields a thick, crude extract.
-
Acidification & Defatting: Redissolve the crude extract in 200 mL of 5% acetic acid. Transfer the acidic solution to a separatory funnel. Extract this solution three times with 100 mL portions of hexane to remove lipids and chlorophyll. (Validation Step 1: Keep a small sample of the hexane wash; it should contain non-alkaloidal impurities). Discard the hexane layers and retain the acidic aqueous layer.
-
Basification: Cool the aqueous layer in an ice bath and slowly add concentrated ammonium hydroxide solution while stirring until the pH reaches 9-10 (verify with a pH meter).
-
Free Base Extraction: Extract the basified aqueous solution three times with 100 mL portions of dichloromethane (DCM). The Ajacine free base will move into the DCM layer. (Validation Step 2: Test the final aqueous layer with Dragendorff's reagent; a lack of a strong orange precipitate indicates a successful transfer of alkaloids).
-
Final Concentration: Combine the DCM extracts, dry them over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the total crude alkaloid fraction.
Protocol 2: Silica Gel Column Chromatography
-
TLC Method Development: Test mobile phases on TLC plates. A system of Chloroform:Methanol (e.g., starting at 98:2) with a few drops of ammonium hydroxide often works well. Find a system where Ajacine has an Rf value of approximately 0.3-0.4.
-
Column Packing: Prepare a slurry of silica gel in your initial, least polar mobile phase. Pour it into the column and allow it to pack evenly under gravity or gentle pressure.
-
Sample Loading: Dissolve the crude alkaloid fraction from Protocol 1 in a minimal amount of the mobile phase (or DCM) and carefully apply it to the top of the silica bed.
-
Elution: Begin eluting with the initial non-polar mobile phase. Collect fractions of a consistent volume (e.g., 10-20 mL).
-
Gradient Increase: Gradually increase the polarity by increasing the percentage of methanol in the mobile phase.
-
Fraction Monitoring (Validation Step): Spot every few fractions on a TLC plate, run in your development solvent, and visualize under UV light and/or with an appropriate stain (e.g., iodine vapor or Dragendorff's reagent).
-
Pooling & Evaporation: Combine the fractions that show a single, pure spot corresponding to Ajacine and evaporate the solvent to obtain the purified compound.
Data Presentation
Table 1: Example Solvent Systems for TLC/Column Chromatography of Diterpenoid Alkaloids
| Solvent System (v/v/v) | Typical Application | Expected Result |
| Hexane:Ethyl Acetate (Gradient) | Separation of less polar alkaloids | Good for initial fractionation |
| Chloroform:Methanol (Gradient) | General purpose for alkaloids of medium polarity | Often provides good separation for complex mixtures |
| Chloroform:Methanol:Ammonia (e.g., 85:14:1) | Improves peak shape of basic alkaloids on silica | Reduces tailing and improves resolution |
| Ethyl Acetate:Methanol:Water (e.g., 10:1.35:1) | For more polar alkaloids | Useful if compounds are not moving in less polar systems |
Part 4: Visualizations
Workflow Diagrams
Caption: Overall workflow for Ajacine extraction and purification.
Caption: Decision tree for troubleshooting low Ajacine yield.
References
-
Extraction Process Optimization of Total Alkaloid from Actinidia arguta. (n.d.). Atlantis Press. Retrieved February 9, 2026, from [Link]
-
Optimization of an Ultrasound-Assisted Extraction Method for the Analysis of Major Anthocyanin Content in Erica australis Flowers. (2021). MDPI. Retrieved February 9, 2026, from [Link]
-
The extraction, separation and purification of alkaloids in the natural medicine. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved February 9, 2026, from [Link]
-
Protocol for the Extraction of Alkaloids from Medicinal Plant Extracts. (2019). ResearchGate. Retrieved February 9, 2026, from [Link]
-
Modern and Traditional Approaches in Alkaloid Extraction and Phytochemical Screening: Techniques, Integration Strategies, and Future Perspectives. (n.d.). Preprints.org. Retrieved February 9, 2026, from [Link]
-
In vitro production of alkaloids: Factors, approaches, challenges and prospects. (2015). Pharmacognosy Reviews. Retrieved February 9, 2026, from [Link]
-
Influence of pH, concentration and light on stability of allicin in garlic (Allium sativum L.) aqueous extract as measured by UPLC. (2015). Journal of the Science of Food and Agriculture. Retrieved February 9, 2026, from [Link]
-
Quantitative determination of reserpine, ajmaline, and ajmalicine in Rauvolfia serpentina by reversed-phase high-performance liquid chromatography. (2007). Journal of AOAC International. Retrieved February 9, 2026, from [Link]
-
Impact of temperature on the physico-chemical stability of Azacitidine Zentiva 25 mg/ml suspensions packaged in polypropylene syringes. (2021). GERPAC. Retrieved February 9, 2026, from [Link]
-
Purification of azadirachtin via silica gel column chromatography. (2009). ResearchGate. Retrieved February 9, 2026, from [Link]
-
Influence of external factors on the alkaloid content in some medicinal plants. (n.d.). WUR eDepot. Retrieved February 9, 2026, from [Link]
-
Temperature and pH-Dependent Stability of Mitragyna Alkaloids. (2020). Journal of Analytical Toxicology. Retrieved February 9, 2026, from [Link]
-
Isolation & purification of vasicine from leaves of Adhatoda vasica by modified acid-base extraction method. (2020). The Pharma Innovation Journal. Retrieved February 9, 2026, from [Link]
-
Quantitative determination and sampling of azathioprine residues for cleaning validation in production area. (2007). ResearchGate. Retrieved February 9, 2026, from [Link]
-
Quantitative determination and sampling of azathioprine residues for cleaning validation in production area. (2007). Journal of Pharmaceutical and Biomedical Analysis. Retrieved February 9, 2026, from [Link]
-
Questions regarding Alkaloid / Acid-Base Extractions. (2006). Sciencemadness Discussion Board. Retrieved February 9, 2026, from [Link]
-
Purification of acetylcholinesterase by tacrine affinity chromatography. (1993). Protein Expression and Purification. Retrieved February 9, 2026, from [Link]
-
Effects of temperature, pH and counterions on the stability of peptide amphiphile nanofiber structures. (2016). RSC Publishing. Retrieved February 9, 2026, from [Link]
-
Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes. (2020). Journal of Advanced Medical and Dental Sciences Research. Retrieved February 9, 2026, from [Link]
-
Temperature and pH-Dependent Stability of Mitragyna Alkaloids. (2020). ResearchGate. Retrieved February 9, 2026, from [Link]
- Process for the extraction and purification of alkaloids. (1995). Google Patents.
-
ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR QUANTITATIVE DETERMINATION OF SITAGLIPTIN AND SIMVASTATI. (n.d.). Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. Retrieved February 9, 2026, from [Link]
-
Advanced Column Chromatography Techniques for Comprehensive Extraction, Isolation and Characterization of Allicin in Garlic Extracts and their antibacterial activity. (2024). Cuestiones de Fisioterapia. Retrieved February 9, 2026, from [Link]
-
Development of an analytical method for determination of polyphenols and total tannins from leaves of Syzygium cumini L. Skeels. (2021). Anais da Academia Brasileira de Ciências. Retrieved February 9, 2026, from [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. (2025). Organic Syntheses. Retrieved February 9, 2026, from [Link]
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- 3. researchgate.net [researchgate.net]
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- 5. Sciencemadness Discussion Board - Questions regarding Alkaloid / Acid-Base Extractions - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. Temperature and pH-Dependent Stability of Mitragyna Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Modern and Traditional Approaches in Alkaloid Extraction and Phytochemical Screening: Techniques, Integration Strategies, and Future Perspectives [ajgreenchem.com]
- 9. Influence of pH, concentration and light on stability of allicin in garlic (Allium sativum L.) aqueous extract as measured by UPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. Quantitative determination and sampling of azathioprine residues for cleaning validation in production area - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Peak Overlapping in HPLC Analysis of Ajacine
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for High-Performance Liquid Chromatography (HPLC) analysis of Ajacine. As a Senior Application Scientist, my goal is to equip you with the scientific rationale and practical steps to overcome common challenges, particularly peak overlapping, ensuring the integrity and accuracy of your analytical results.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the HPLC analysis of Ajacine.
Q1: What is Ajacine and why is its HPLC analysis important?
Ajacine is a diterpenoid alkaloid with the molecular formula C34H48N2O9 and a molecular weight of 628.75 g/mol .[1] It is extracted from plants of the Delphinium species. The accurate quantification of Ajacine and its related impurities by HPLC is crucial for quality control in herbal medicine, toxicological studies, and pharmaceutical development.
Q2: What are the typical starting conditions for HPLC analysis of Ajacine?
Based on the analysis of similar diterpenoid alkaloids, a reversed-phase HPLC method is generally a good starting point.[2][3]
| Parameter | Recommended Starting Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Formic Acid in Water; B: Acetonitrile |
| Gradient | 70% A to 30% A over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection (UV) | 235 nm (Initial setting, requires optimization) |
| Injection Vol. | 10 µL |
Note: These are starting parameters and will likely require optimization for your specific sample and HPLC system.
Q3: Why is peak overlapping a common issue in Ajacine analysis?
Peak overlapping, or co-elution, can occur for several reasons:
-
Presence of structurally similar compounds: Herbal extracts often contain a complex mixture of related alkaloids with similar physicochemical properties, making their separation challenging.
-
Inadequate chromatographic conditions: The chosen mobile phase, stationary phase, or temperature may not provide sufficient selectivity for the analytes of interest.
-
Poor peak shape (tailing): As a basic compound, Ajacine is prone to peak tailing due to interactions with residual silanol groups on the silica-based stationary phase.[4][5] Tailing peaks are broader and more likely to overlap with adjacent peaks.
Troubleshooting Guide: Resolving Peak Overlapping
This section provides a systematic approach to troubleshooting and resolving peak overlapping issues during the HPLC analysis of Ajacine.
Initial Assessment: Identifying the Problem
Before making any adjustments, it's crucial to characterize the nature of the peak overlapping.
-
Symmetrical but unresolved peaks: This indicates a lack of selectivity between the co-eluting compounds.
-
Peak tailing leading to overlap: This suggests secondary interactions between Ajacine (a basic compound) and the stationary phase.[4][5]
-
Peak fronting: This can be caused by column overload or poor sample solubility.[6]
The following flowchart outlines a general strategy for addressing peak overlapping:
Caption: Troubleshooting workflow for HPLC peak overlapping.
Q4: My peaks are symmetrical but not fully resolved. How can I improve the separation?
When peaks are symmetrical but overlapping, the primary goal is to increase the selectivity (α) of the chromatographic system.
Step 1: Modify the Mobile Phase Composition
-
Change the Organic Modifier: If you are using acetonitrile, try switching to methanol or a mixture of both. Acetonitrile and methanol have different selectivities and can alter the elution order of compounds.[7]
-
Adjust the pH of the Aqueous Phase: Since Ajacine is a basic compound, the pH of the mobile phase will significantly affect its retention time and selectivity.
-
Rationale: At a low pH (e.g., 2.5-3.5), the basic nitrogen atoms in Ajacine will be protonated, making the molecule more polar and potentially altering its interaction with the stationary phase relative to other compounds. A low pH also suppresses the ionization of residual silanol groups on the column, which can improve peak shape for basic analytes.[8]
-
Protocol: Prepare mobile phase A with 0.1% formic acid or 0.1% trifluoroacetic acid (TFA).
-
-
Introduce a Buffer: Using a buffer system can provide better control over the mobile phase pH and improve reproducibility.
-
Recommendation: An ammonium acetate or ammonium formate buffer (10-20 mM) at a pH between 3 and 6 is a good starting point for the analysis of alkaloids.[3]
-
Step 2: Change the Stationary Phase
If modifying the mobile phase does not provide adequate resolution, changing the column chemistry can have a significant impact on selectivity.
-
Phenyl-Hexyl Columns: These columns offer alternative selectivity to C18 columns due to pi-pi interactions with aromatic analytes.
-
Embedded Polar Group (EPG) Columns: These columns have a polar group embedded in the alkyl chain, which can provide different selectivity for polar and basic compounds.
Step 3: Optimize the Column Temperature
Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer, which can influence selectivity.[9]
-
Rationale: Increasing the temperature generally decreases retention times and can sometimes improve peak shape and resolution.[9] Conversely, decreasing the temperature can increase retention and may enhance selectivity for some compounds.
-
Protocol: Evaluate the separation at temperatures ranging from 25°C to 45°C in 5°C increments.
Q5: I am observing significant peak tailing for Ajacine, which is causing it to overlap with a neighboring peak. What should I do?
Peak tailing for basic compounds like Ajacine is often due to secondary interactions with acidic silanol groups on the silica-based stationary phase.[4][5]
Step 1: Adjust the Mobile Phase pH
-
Rationale: Lowering the pH of the mobile phase (e.g., to 2.5-3.5) will protonate the silanol groups, reducing their ability to interact with the protonated basic analyte.[8]
-
Protocol: Use a mobile phase containing 0.1% formic acid or 0.1% TFA.
Step 2: Use a Competing Base
-
Rationale: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can help to saturate the active silanol sites on the stationary phase, thereby reducing their interaction with Ajacine.[10]
-
Protocol: Add 0.1% TEA to the mobile phase. Be aware that TEA can be difficult to remove from the column and may affect its performance over time.
Step 3: Employ a High-Purity, End-Capped Column
-
Rationale: Modern HPLC columns are often "end-capped," meaning that the free silanol groups have been chemically deactivated. Using a high-purity, well-end-capped C18 column can significantly reduce peak tailing for basic compounds.
The following diagram illustrates the mechanism of peak tailing for basic compounds and how pH adjustment can mitigate it:
Caption: Effect of mobile phase pH on Ajacine peak shape.
Q6: My Ajacine peak is fronting and overlapping with an earlier eluting peak. What is the cause and how can I fix it?
Peak fronting is typically caused by either column overload or poor sample solubility.[6]
Step 1: Reduce Sample Concentration
-
Rationale: Injecting too much sample can saturate the stationary phase at the head of the column, leading to a distorted peak shape.
-
Protocol: Dilute your sample by a factor of 5 and re-inject. If the peak shape improves, you were likely overloading the column.
Step 2: Ensure Sample Solvent Compatibility
-
Rationale: The solvent in which your sample is dissolved should be weaker than or of similar strength to the initial mobile phase. If the sample solvent is much stronger, it can cause the analyte to move through the initial part of the column too quickly, resulting in a fronting peak.
-
Protocol: Dissolve your sample in the initial mobile phase composition (e.g., 70% A: 30% B). If your sample is not soluble in this mixture, use the weakest solvent in which it is soluble.
Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment
-
Prepare Aqueous Stock Solutions:
-
Acidic Modifier: Add 1.0 mL of formic acid to 1 L of HPLC-grade water (0.1% v/v).
-
Buffer: Prepare a 100 mM stock solution of ammonium acetate in HPLC-grade water.
-
-
Prepare Mobile Phase A:
-
For acidic modifier: Use the 0.1% formic acid solution.
-
For buffered mobile phase: Dilute the ammonium acetate stock solution to 10 mM and adjust the pH to the desired value (e.g., 4.0) using acetic acid.
-
-
Prepare Mobile Phase B: Use HPLC-grade acetonitrile.
-
Equilibrate the System: Flush the HPLC system with the new mobile phase for at least 15-20 minutes before injecting your sample.
Protocol 2: Determining the Optimal UV Detection Wavelength
-
Prepare a Standard Solution of Ajacine: Dissolve a known amount of Ajacine standard in a suitable solvent (e.g., methanol or the initial mobile phase).
-
Acquire a UV-Vis Spectrum: Use a UV-Vis spectrophotometer to scan the Ajacine solution from 200 nm to 400 nm.
-
Identify the λmax: The wavelength at which the maximum absorbance occurs (λmax) is the optimal wavelength for detection in your HPLC method. If no distinct maximum is observed, a wavelength on the shoulder of a peak can be used.
References
- Trambloy, C., et al. (2015). Physicochemical stability of azacitidine suspensions at 25 mg/mL in polypropylene syringes stored under different conditions of storage. Annales Pharmaceutiques Françaises, 73(4), 263-271.
-
Phenomenex. Overcoming peak tailing of basic analytes in silica type a stationary phases in RP. [Link]
- Snyder, L. R., et al. (1998). Common HPLC solvents and their important properties.
- Wang, Y., et al. (2005). Quantitative determination of diterpenoid alkaloids in four species of Aconitum by HPLC. Journal of Pharmaceutical and Biomedical Analysis, 39(1-2), 235-240.
- Šljivić Husejnović, M., et al. (2023). Stability Evaluation of Acetylsalicylic Acid in Commercial Aspirin Tablets under Different Storage Conditions.
- Patel, D. J., et al. (2011). UV-SPECTROPHOTOMETRIC DETERMINATION OF ROSUVASTATIN AND NIACIN INDIVIDUALLY AND COMBINED TABLET DOSAGE FORM BY SIMULTANEOUS EQUATION AND ABSORBANCE RATIO METHOD. International Journal of Pharmaceutical Sciences and Research, 2(8), 2145-2150.
-
Phenomenex. Guide to Choosing the Correct HPLC Solvent. [Link]
- Cheng, H., et al. (2008). Simultaneous Determination of Three Diterpenoid Alkaloids by HPLC in Unprocessed and Processed Fuzi. Asian Journal of Traditional Medicines, 3(6), 234-240.
-
Element Lab Solutions. Peak Tailing in HPLC. [Link]
- Li, S., et al. (2014). Surface acidity and solid-state compatibility of excipients with an acid-sensitive API: case study of atorvastatin calcium. Journal of Pharmaceutical Sciences, 103(10), 3126-3135.
-
Shodex. 11. Organic Solvents Used in HPLC. [Link]
-
Wang, Y., et al. (2005). Quantitative determination of diterpenoid alkaloids in four species of Aconitum by HPLC. ResearchGate. [Link]
-
The LCGC Blog. HPLC Diagnostic Skills II – Tailing Peaks. [Link]
-
Advent Chembio. Choosing the Right Solvent for HPLC. [Link]
-
Chem LibreTexts. Structural Comparisons of Acidity and Basicity; The Stability Factors. [Link]
-
Axion Labs. HPLC Peak Tailing. [Link]
-
PubChem. Azaserine | C5H7N3O4 | CID 460129. [Link]
-
Šljivić Husejnović, M., et al. (2023). Stability Evaluation of Acetylsalicylic Acid in Commercial Aspirin Tablets under Different Storage Conditions. ResearchGate. [Link]
- Liu, Z., et al. (2023). Targeted Enrichment and Characterization of Diester Diterpenoid Alkaloids in Aconitum Herbs Using Gas–Liquid Microextraction Coupled with High-Resolution Mass Spectrometry. Molecules, 28(20), 7109.
-
ACD/Labs. An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. [Link]
-
Molnar Institute. Solvent selection in liquid chromatography. [Link]
- Deshpande, P., et al. (2018). Chemometric-Assisted UV Spectrophotometric Method for Determination of Rosuvastatin Calcium and Ezetimibe in Pharmaceutical Dosa. International Journal of Pharmaceutical and Phytopharmacological Research, 8(2), 1-8.
-
ResearchGate. UV-Vis absorption spectrum of azorubine. [Link]
-
ResearchGate. HPLC chromatograms of the diterpenoids‐rich crude sample and the.... [Link]
-
PubChem. Azathioprine | C9H7N7O2S | CID 2265. [Link]
-
PubChem. Rosuvastatin | C22H28FN3O6S | CID 446157. [Link]
-
PubChem. Azecine | C9H9N | CID 13287579. [Link]
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Ajacine Technical Support Center: Ensuring Experimental Integrity
Welcome to the Ajacine Technical Support Center. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the use of the diterpenoid alkaloid Ajacine in experimental settings. Ensuring the stability of your compound throughout an experiment is paramount for generating reproducible and reliable data. This guide provides in-depth answers to common questions and detailed protocols to help you validate the stability of Ajacine in your specific cell culture system.
Frequently Asked Questions (FAQs)
Q1: How should I properly prepare and store Ajacine for in vitro experiments?
A1: Proper handling and storage are the first steps in ensuring the integrity of your Ajacine experiments.
-
Solid Compound Storage: Ajacine solid powder should be stored in a dry, dark environment. For short-term storage (days to weeks), 0-4°C is sufficient. For long-term storage (months to years), we strongly recommend -20°C.[1]
-
Stock Solution Preparation: Ajacine is soluble in Dimethyl Sulfoxide (DMSO).[1] We recommend preparing a high-concentration stock solution (e.g., 10-20 mM) in 100% anhydrous DMSO. To avoid degradation from repeated freeze-thaw cycles, aliquot the stock solution into single-use vials.[2]
-
Stock Solution Storage: Store the DMSO stock solution aliquots at -20°C or -80°C. When stored properly, the solid compound is stable for over three years.[1]
-
Working Solution Preparation: On the day of your experiment, thaw a single aliquot of the DMSO stock. Dilute it to the final desired concentration directly in your cell culture medium. It is crucial to mix thoroughly, but gently, to prevent precipitation. For compounds with limited aqueous solubility, it's advised not to store the aqueous working solution for more than a day.[3]
Q2: What is the known stability of Ajacine in common cell culture media (e.g., DMEM, RPMI-1640) over time?
A2: Currently, there is no publicly available quantitative data specifically detailing the stability of Ajacine in cell culture media over extended periods (e.g., 24, 48, 72 hours) at 37°C. The stability of any compound in an aqueous, complex solution like cell culture media is highly dependent on a variety of factors.[2] Therefore, for any critical or long-duration experiments, we strongly recommend empirically determining the stability of Ajacine in your specific experimental system.[4] This guide provides a detailed protocol for this purpose in the "Experimental Protocols" section.
Q3: What are the primary factors that can affect Ajacine's stability in my cell culture experiments?
A3: Several physicochemical factors can influence the degradation of a compound in solution.[5] For Ajacine, a complex diterpenoid alkaloid, you should consider the following:
-
pH: Most cell culture media are buffered to a physiological pH of 7.2-7.4.[2] Many drugs are most stable in a pH range of 4 to 8.[6] However, extreme pH values can catalyze degradation reactions like hydrolysis.[6][7] The ester and amide linkages in the Ajacine molecule could potentially be susceptible to hydrolysis under non-optimal pH conditions.
-
Temperature: Higher temperatures accelerate the rate of chemical reactions, including degradation pathways like oxidation, reduction, and hydrolysis.[5][6] Incubation at 37°C for prolonged periods can be a significant stress factor.
-
Media Components: Cell culture media are complex mixtures of salts, amino acids, vitamins, and other components. Some of these, or metabolic byproducts from the cells themselves, could potentially interact with and degrade Ajacine.
-
Light: Exposure to light, especially UV light, can induce photodegradation in sensitive molecules.[5][8] It is always best practice to protect solutions containing experimental compounds from light.
-
Oxidation: The presence of dissolved oxygen can lead to oxidative degradation.[5]
-
Enzymatic Degradation: If using a medium containing serum or if working with cell types that release enzymes, enzymatic degradation of the compound is a possibility.[5]
Protocol 2: General HPLC Method for Ajacine Quantification
This is a general reverse-phase HPLC (RP-HPLC) method that can serve as a starting point for quantifying Ajacine. This method will likely require optimization for your specific equipment and needs.
-
HPLC System: A standard HPLC system with a UV or Diode Array Detector (DAD).
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start with a linear gradient, for example:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where Ajacine has significant absorbance. This should be determined by running a UV-Vis scan of a pure Ajacine standard (e.g., scan from 200-400 nm).
-
Injection Volume: 10-20 µL.
-
Quantification: Create a standard curve using known concentrations of Ajacine to calculate the concentration in your unknown samples. The peak area of Ajacine will be proportional to its concentration.
Hypothetical Data Presentation
Your final stability data should be summarized in a clear format.
Table 1: Hypothetical Stability of 10 µM Ajacine at 37°C
| Time (Hours) | Medium Type | % Ajacine Remaining (Mean ± SD, n=3) | Stability Notes |
| 0 | DMEM + 10% FBS | 100 ± 1.5 | Reference point |
| 24 | DMEM + 10% FBS | 96.2 ± 2.1 | Considered stable |
| 48 | DMEM + 10% FBS | 91.5 ± 3.5 | Considered stable |
| 72 | DMEM + 10% FBS | 85.1 ± 4.0 | Borderline stability; consider for endpoint |
| 72 | RPMI-1640 + 10% FBS | 78.3 ± 4.2 | Significant degradation observed |
References
-
Al-Salami, H. (2018). Drug Stability and factors that affect on the drug stability. ResearchGate. Retrieved from [Link]
-
Slideshare. (2015). Factors affecting stability of drugs. Retrieved from [Link]
-
ResearchGate. (2017). How to know the stability of drugs and reagents in the cell culture media? Retrieved from [Link]
-
Li, Y., et al. (2019). Stability of Alkaloids during Drying Process and Their Effect on Anticoagulating Activity of Uncariae Ramulus Cum Uncis. Evidence-Based Complementary and Alternative Medicine. Retrieved from [Link]
-
de Oliveira, M. A., et al. (2013). Degradation kinetics of atorvastatin under stress conditions and chemical analysis by HPLC. Química Nova. Retrieved from [Link]
-
Zhu, Y., et al. (2023). Chromosomal instability and its effect on cell lines. Cell Biology and Toxicology. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2016). The extraction, separation and purification of alkaloids in the natural medicine. JOCPR. Retrieved from [Link]
-
Wang, L., et al. (2017). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Reddy, G. S., et al. (2003). Thermal Degradation Study in the Process Development of Atorvastatin Calcium. E-Journal of Chemistry. Retrieved from [Link]
Sources
- 1. medkoo.com [medkoo.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 6. Factors affecting stability of drugs | PPTX [slideshare.net]
- 7. Degradation kinetics of atorvastatin under stress conditions and chemical analysis by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. asianpubs.org [asianpubs.org]
Removing chlorophyll impurities from Ajacine fractions
Welcome to the technical support center for alkaloid purification. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with chlorophyll contamination in Ajacine fractions. My goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification workflows effectively.
Introduction: The "Green" Problem in Alkaloid Chemistry
When extracting diterpenoid alkaloids like Ajacine from plant sources, particularly from leaves and stems, the co-extraction of chlorophyll is nearly inevitable.[1] While seemingly a simple aesthetic issue, this vibrant green contamination can severely compromise your research. Chlorophyll and its degradation products can interfere with downstream applications by masking peaks in chromatographic analyses, quenching fluorescence in bioassays, and potentially causing photodegradation of your target compound.[2]
This guide provides a structured, question-and-answer approach to systematically diagnose and resolve chlorophyll contamination, ensuring the integrity and purity of your Ajacine fractions.
Frequently Asked Questions & Troubleshooting Guides
Q1: My initial Ajacine extract is intensely green. Why did this happen and what are the immediate risks to my sample?
Answer:
This is the most common observation during the initial extraction of alkaloids from chlorophyll-rich plant material. The green color is a direct result of the co-extraction of chlorophylls (a and b) along with your target alkaloid, Ajacine.
Causality—The Chemistry of Co-Extraction:
-
Solvent Polarity: The solvents typically used for alkaloid extraction, such as methanol or ethanol, are effective at solubilizing Ajacine. However, these polar solvents are also highly efficient at extracting chlorophylls.[2][3] Chlorophyll has a dual chemical nature: a polar porphyrin head and a long, nonpolar phytol tail, making it soluble in a wide range of organic solvents.[4]
-
Ajacine's Nature: Ajacine is a complex diterpenoid alkaloid.[5] Like many alkaloids, its nitrogen atoms give it basic properties, a key feature we will exploit for purification.
Immediate Risks:
-
Analytical Interference: Chlorophyll has strong absorbance in the blue (around 430-450 nm) and red (around 640-660 nm) regions of the spectrum, which can interfere with UV-Vis quantification of your analyte.[2]
-
Chromatographic Complications: In reverse-phase HPLC, chlorophyll can cause broad peaks or co-elute with your compound of interest, making accurate quantification and isolation difficult. In normal-phase chromatography, it can irreversibly bind to the stationary phase, leading to column degradation.[6]
-
Sample Instability: Chlorophyll is photoreactive. In the presence of light and oxygen, it can generate reactive oxygen species (ROS), which may degrade sensitive compounds like Ajacine.[2]
Q2: What is the most direct, first-pass method to remove the majority of this chlorophyll?
Answer:
For initial, bulk removal of chlorophyll, Liquid-Liquid Extraction (LLE) , also known as solvent partitioning, is the industry-standard method. It is robust, scalable, and leverages the fundamental chemical differences between the nonpolar chlorophyll and the basic nature of your Ajacine alkaloid.
The Principle—Exploiting pH and Polarity:
The core principle is to manipulate the pH of your aqueous solution to control the solubility of Ajacine. By acidifying the solution, you protonate the nitrogen atoms on the Ajacine molecule, forming a salt (Ajacine-H⁺). This salt is highly soluble in the aqueous phase. Chlorophyll, lacking this basic functionality, remains nonpolar and preferentially partitions into an immiscible nonpolar organic solvent like hexane.[7]
-
Solubilization: Dissolve your crude extract in a suitable solvent mixture, typically methanol or ethanol, and then dilute it with an acidic aqueous solution (e.g., 1-5% acetic acid or sulfuric acid, pH 2-3).
-
Organic Wash: Transfer the acidified aqueous solution to a separatory funnel. Add an equal volume of a nonpolar, immiscible organic solvent (e.g., n-hexane or petroleum ether).[2][8]
-
Partitioning: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.[8] Allow the layers to fully separate. The green chlorophyll will move into the upper organic layer, while the protonated Ajacine remains in the clear, lower aqueous layer.
-
Separation: Carefully drain the lower aqueous layer containing your Ajacine into a clean flask. Discard the upper, green hexane layer.
-
Repeat: For highly contaminated extracts, repeat the wash (steps 2-4) with fresh hexane until the organic layer is nearly colorless. This ensures maximum removal of chlorophyll and other nonpolar impurities.[8]
-
Basification & Re-extraction: Adjust the pH of the aqueous layer to basic (pH 9-10) using a base like ammonium hydroxide. This deprotonates the Ajacine, making it less water-soluble. Now, extract the Ajacine back into a polar organic solvent like dichloromethane (DCM) or chloroform by repeating the LLE process. Your purified Ajacine will now be in the organic phase, leaving polar impurities behind in the aqueous phase.
Q3: The LLE process helped, but my Ajacine fraction still has a faint green or yellowish tint. How do I achieve chromatographic purity?
Answer:
Residual pigments often require a more selective method based on adsorption. For this "polishing" step, you have several options, primarily involving solid-phase adsorbents. The choice depends on your scale, budget, and the risk of analyte loss you are willing to accept.
The Principle—Selective Adsorption:
Adsorption chromatography separates compounds based on their differential affinity for a solid stationary phase. Chlorophyll, with its planar porphyrin ring, can interact strongly with certain surfaces, allowing it to be retained while your target compound is washed through.
Activated carbon is a highly porous material with an immense surface area, making it extremely effective at adsorbing pigments and other color bodies.[9][10][11] However, its action can be non-selective, posing a significant risk of adsorbing your Ajacine as well, thereby reducing your final yield.[12]
Self-Validating Protocol for Carbon Treatment:
-
Small-Scale Test: Before committing your entire sample, perform a pilot test. Prepare a small, known concentration solution of your partially purified extract.
-
Determine Ratio: Add a very small amount of activated carbon (e.g., 1-2% of the estimated solute mass).
-
Stir & Monitor: Stir the slurry at room temperature for a short, defined period (e.g., 5-10 minutes).
-
Filter & Analyze: Filter the carbon out using a syringe filter or celite pad. Analyze the filtrate by TLC or HPLC to check for the absence of chlorophyll and, crucially, the presence of your Ajacine.
-
Optimize: If chlorophyll remains, slightly increase the carbon amount or contact time. If your product is lost, reduce the amount of carbon. This empirical test is critical to prevent catastrophic sample loss.[12]
A more controlled approach is to use column chromatography with silica gel or alumina.[7][13][14] In a normal-phase setup, chlorophyll is relatively nonpolar and will elute quickly with nonpolar solvents, while the more polar Ajacine will be retained more strongly on the column.
Basic Column Chromatography Protocol:
-
Column Packing: Prepare a column with silica gel (e.g., 60-120 mesh) in a nonpolar solvent like hexane or a hexane:ethyl acetate mixture.
-
Loading: Dissolve your extract in a minimal amount of a slightly more polar solvent (like DCM) and load it onto the column.
-
Elution:
-
Begin eluting with a nonpolar mobile phase (e.g., 100% hexane). The chlorophyll band should begin to move down the column.
-
Gradually increase the solvent polarity (e.g., by adding ethyl acetate, then methanol) to elute your more polar Ajacine.
-
-
Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain your pure product, free from the green chlorophyll front.[15]
Q4: Is there a more modern, reproducible alternative to open column chromatography for sample cleanup?
Answer:
Yes. Solid-Phase Extraction (SPE) offers a highly reproducible, faster, and more efficient method for chlorophyll removal compared to traditional gravity columns.[4] SPE cartridges are pre-packed with high-quality sorbents, ensuring consistent performance. The process consumes significantly less solvent and is amenable to automation.
The Principle—Controlled Adsorption and Elution:
SPE operates on the same principles as column chromatography but in a miniaturized and more controlled format. For chlorophyll removal from an Ajacine fraction, a reversed-phase (e.g., C18) or a normal-phase (e.g., silica, diol) cartridge can be used. A reversed-phase approach is often highly effective. Chlorophyll's long, nonpolar phytol tail will cause it to be strongly retained on the nonpolar C18 stationary phase, while the more polar Ajacine can be washed through or selectively eluted.
-
Conditioning: Pass a polar solvent (e.g., methanol) through the C18 cartridge to activate the stationary phase.
-
Equilibration: Flush the cartridge with your initial loading solvent (e.g., water or a water/methanol mix).
-
Loading: Dissolve your sample in a polar solvent (e.g., 10-20% methanol in water) and slowly pass it through the cartridge. The chlorophyll will strongly adsorb to the C18 sorbent. Ajacine may have some retention.
-
Washing: Wash the cartridge with a weak solvent (e.g., 20-40% methanol in water). This will elute very polar impurities without dislodging the chlorophyll or, ideally, the Ajacine.
-
Elution: Elute your Ajacine with a stronger solvent (e.g., 80-100% methanol or acetonitrile). This solvent strength is typically sufficient to desorb the Ajacine but not the more strongly retained chlorophyll.
-
Stripping (Optional): After collecting your product, you can strip the chlorophyll from the cartridge with a very nonpolar solvent like hexane or isopropanol if you wish to regenerate the cartridge (note: cartridge reuse is application-dependent).[4]
Summary of Methods
For ease of comparison, the primary methods for chlorophyll removal are summarized below.
| Method | Principle | Selectivity | Scalability | Speed | Risk of Analyte Loss |
| Liquid-Liquid Extraction | Partitioning | Low-Medium | High | Fast | Low |
| Activated Carbon | Adsorption | Low (Non-specific) | High | Fast | High |
| Column Chromatography | Adsorption | Medium-High | Medium | Slow | Medium |
| Solid-Phase Extraction | Adsorption | High | Low-Medium | Very Fast | Low-Medium |
Final Recommendations from the Scientist's Bench
-
Always Start with LLE: No matter how sophisticated your downstream methods are, a preliminary acid-base liquid-liquid extraction is the most effective way to remove the bulk of chlorophyll and other lipidic interferences. It will save your columns and adsorbents from being overwhelmed.
-
Validate Adsorbent Use: Never add an adsorbent like activated carbon to your entire batch without a small-scale validation test. The risk of irreversible product loss is too high.[12]
-
Monitor with TLC: Thin-Layer Chromatography is your best friend. It is a fast, inexpensive way to visually track the green contamination and ensure it is being separated from your target compound at every step.
By understanding the chemical principles behind these separation techniques, you can intelligently design a purification strategy that is efficient, scalable, and preserves the maximum yield of your valuable Ajacine fractions.
References
-
ResearchGate. (n.d.). How do I remove chlorophyll part from leaf extract in simple way without affecting concentrations, structural deformation of other phytochemicals? Retrieved February 7, 2026, from [Link]
-
A. R. T. D. et al. (2021). A practical and easy‐to‐scale protocol for removing chlorophylls from leaf extracts. Applications in Plant Sciences, 9(4), e11427. Available from: [Link]
-
Paudel, L., et al. (2020). Selective Chlorophyll Removal Method to “Degreen” Botanical Extracts. ACS Omega, 5(20), 11436-11444. Available from: [Link]
-
Cuddlebook Nook. (2022, December 24). How to Extract Chlorophyll Using Rubbing Alcohol [Video]. YouTube. Retrieved February 7, 2026, from [Link]
-
Media Bros. (2021, April 27). Removing Chlorophyll From Alcohol Extracts. Retrieved February 7, 2026, from [Link]
-
Wojcieszenko, D. B., & Teległów, A. (2023). Selective Removal of Chlorophyll and Isolation of Lutein from Plant Extracts Using Magnetic Solid Phase Extraction with Iron Oxide Nanoparticles. Molecules, 28(6), 2545. Available from: [Link]
-
extraktLAB. (n.d.). carbonX | Color Remediation. Retrieved February 7, 2026, from [Link]
-
Paudel, L., et al. (2020). Selective Chlorophyll Removal Method to “Degreen” Botanical Extracts. ACS Omega, 5(20), 11436-11444. Available from: [Link]
-
CLEAR Solutions, Inc. (2021, October 29). Does Activated Carbon Cause Yield Loss in Cannabis Extract? Retrieved February 7, 2026, from [Link]
-
Pall Corporation. (n.d.). Removing Color, Chlorophyll from Cannabis and Black Hash Oil. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (n.d.). Selective Chlorophyll Removal Method to “Degreen” Botanical Extracts | Request PDF. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (n.d.). How can I remove chlorophyll from plant extract? Retrieved February 7, 2026, from [Link]
- Google Patents. (n.d.). KR20170088274A - Method for removing chlorophyll and pigments from plant extracts.
-
ResearchGate. (n.d.). How can I remove chlorophyll from leaf extract? Retrieved February 7, 2026, from [Link]
-
Liu, Y., et al. (2023). Biosynthesis and Extraction of Chlorophyll, Carotenoids, Anthocyanins, and Betalaine In Vivo and In Vitro. Plants, 12(19), 3422. Available from: [Link]
-
Corpus Publishers. (2023, October 5). Separation and Purification of Plant Extracts by Removal of Chlorophyll, Xanthophylls and Pigments using Mineral Adsorbents in Liquid Chromatography (CLS). Retrieved February 7, 2026, from [Link]
-
ResearchGate. (n.d.). What extraction protocol can minimize contamination of plant extracts by chlorophyll? Retrieved February 7, 2026, from [Link]
-
Agilent. (2023, October 18). Techniques for Avoiding Unexpected Problems in LC and GC Analysis. Retrieved February 7, 2026, from [Link]
-
Carbon Chemistry. (n.d.). The Critical Role of Activated Carbon in Cannabis Extraction and Color Remediation. Retrieved February 7, 2026, from [Link]
-
Borlinghaus, J., et al. (2014). Allicin: Chemistry and Biological Properties. Molecules, 19(8), 12591-12618. Available from: [Link]
-
Columbia University. (n.d.). Isolation of Chlorophyll and Caretenoid Pigments from Spinach. Retrieved February 7, 2026, from [Link]
-
General Carbon. (n.d.). The Role of Activated Carbon in Botanical Extraction Processes. Retrieved February 7, 2026, from [Link]
-
Shang, A., et al. (2019). Methods of Isolation of Active Substances from Garlic (Allium sativum L.) and Its Impact on the Composition and Biological Properties of Garlic Extracts. Molecules, 24(17), 3165. Available from: [Link]
-
El-Saber Batiha, G., et al. (2020). Chemical Constituents and Pharmacological Activities of Garlic (Allium sativum L.): A Review. Nutrients, 12(3), 872. Available from: [Link]
-
Stoll, D. R. (2018, August 1). Contaminants Everywhere! Tips and Tricks for Reducing Background Signals When Using LC–MS. LCGC International. Retrieved February 7, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Selective Chlorophyll Removal Method to “Degreen” Botanical Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. latoxan.com [latoxan.com]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. mediabros.store [mediabros.store]
- 9. clearsolutionscorp.com [clearsolutionscorp.com]
- 10. mediabros.store [mediabros.store]
- 11. activatedcarbondepot.com [activatedcarbondepot.com]
- 12. extraktlab.com [extraktlab.com]
- 13. Chlorophyll Chromatography: Methods, Principles, and Applications - Creative Proteomics [metabolomics.creative-proteomics.com]
- 14. columbia.edu [columbia.edu]
- 15. researchgate.net [researchgate.net]
Technical Support Center: High-Resolution NMR Spectroscopy of Ajacine
Topic: Minimizing Artifacts in Ajacine (Diterpenoid Alkaloid) Spectral Data
Role: Senior Application Scientist | Status: Operational
Executive Summary: The Ajacine Challenge
Ajacine (Acetylanthranoyllycoctonine) is a C19-diterpenoid alkaloid. Its structural elucidation is notoriously difficult due to a rigid, crowded aliphatic core (1.0–4.0 ppm) contrasting with a flexible, aromatic anthranoyl ester side chain.
Common Spectral Artifacts in Ajacine Data:
-
Truncation Artifacts (Gibbs Phenomenon): "Ringing" or "sinc wiggles" around the sharp singlet signals of the four methoxy groups (
) and the N-ethyl group. -
T1 Noise (Streaking): Vertical ridges in 2D NOESY/HMBC spectra caused by the slow relaxation of the aromatic anthranoyl protons and methyl groups.
-
Signal Overlap/Aggregation: "Blobbing" in the aliphatic region due to poor solubility or solvent-solute clustering.
This guide provides a self-validating workflow to eliminate these artifacts, ensuring publication-quality data.
Module A: Sample Preparation (The Root Cause)
Scientific Logic: 80% of spectral artifacts originate outside the magnet. Ajacine is a base; trace acidity in solvents (like
Protocol: The "Clean-Spin" Preparation System
-
Solvent Selection Strategy:
-
Standard:
(Pass through basic alumina to remove HCl traces). -
For Overlap Resolution: Benzene-
( ) or Pyridine- . -
Why? The aromatic ring current of benzene induces specific shifts in the Ajacine methoxy groups, resolving overlaps that are impossible to separate in chloroform.
-
-
Filtration (Mandatory):
-
Degassing (For NOESY):
Data: Solvent Effects on Ajacine Resolution
| Feature | Chloroform- | Benzene- | Impact on Artifacts |
| Methoxy Dispersion | Poor (Signals overlap ~3.3 ppm) | Excellent (Spread 3.0–3.5 ppm) | Reduces higher-order coupling artifacts. |
| Exchangeable Protons | Broad/Invisible (Acidic trace) | Sharp | Improves detection of OH/NH correlations. |
| Water Peak | ~1.56 ppm (Masks H-14/H-1 region) | ~0.4 ppm (Clear window) | Removes solvent suppression artifacts. |
Module B: Acquisition & Artifact Suppression
Scientific Logic: Diterpenoid alkaloids have diverse relaxation times (
Workflow: Optimizing the Relaxation Delay ( )
Figure 1: Logic flow for determining the optimal relaxation delay to minimize T1 noise ridges.
Critical Parameters for Ajacine
-
Spectral Width (SW):
-
Ensure SW covers -2 ppm to 12 ppm.
-
Reason: Prevents folding artifacts (aliasing) of the aromatic signals into the aliphatic region.
-
-
Acquisition Time (
):-
Set
seconds. -
Reason: Ajacine's methoxy signals are sharp. Short AQ truncates the FID, causing sinc wiggles (ringing) at the base of these peaks, which can be mistaken for multiplets.
-
Module C: Processing & Post-Acquisition
Scientific Logic: Raw FIDs are rarely perfect. Mathematical manipulation (Apodization) is required to balance the trade-off between Signal-to-Noise (S/N) and Resolution, specifically to hide truncation errors.[5]
Troubleshooting Guide: Specific Artifacts
Q1: Why do my methoxy singlets look like they have "feet" or wiggles?
-
Diagnosis: Truncation Artifacts (Gibbs Phenomenon). The FID was cut off before the signal decayed to zero.[5][6]
-
The Fix (Apodization):
-
Apply a Cosine-Squared Bell (QSINE, SSB=2) window function for 2D data.
-
For 1D data, apply Exponential Multiplication (EM) with LB = 0.3 Hz.
-
Advanced: If resolution is critical, use a Gaussian window (GM) with LB = -0.5 and GB = 0.5. This transforms the lineshape to Gaussian, eliminating the "sinc" wiggles without broadening the peak base.
-
Q2: I see vertical streaks (ridges) connecting my aromatic protons in the NOESY spectrum.
-
Diagnosis:
Noise. This is caused by pulse imperfections and scanner instability acting on the intense, slowly relaxing aromatic signals. -
The Fix:
-
Symmetrization: (Use with caution) Only if the artifact is strictly asymmetrical.
-
t1-noise reduction (Sub-block): In processing software (TopSpin/Mnova), apply "t1 noise reduction" using the average row subtraction method.
-
Zero Filling: Ensure you zero-fill to at least 2K points in F1 to improve digital resolution, making the ridges narrower and easier to ignore.
-
Q3: The baseline in the aliphatic region (1-2 ppm) is rolling/wavy.
-
Diagnosis: Acoustic Ringing or Receiver Dead Time issues, common with high-Q probes and concentrated samples.
-
The Fix:
-
Backward Linear Prediction (LP): Predict the first 2–3 data points of the FID rather than acquiring them.
-
Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial order 5) only to the affected regions.
-
Visualizing the Artifact Elimination Logic
Figure 2: Troubleshooting logic tree for identifying and resolving common NMR artifacts in alkaloid samples.
References & Authoritative Sources
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 3: Signal Processing and Artifacts). Link
-
Pelletier, S. W., et al. (1984). Carbon-13 Nuclear Magnetic Resonance Spectra of Diterpenoid Alkaloids. Journal of Natural Products. (Establishes chemical shift standards for lycoctonine-type alkaloids). Link
-
Fulmer, G. R., et al. (2010).[7] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents. Organometallics. (Essential for identifying non-Ajacine signals). Link
-
Keeler, J. (2010).[7] Understanding NMR Spectroscopy. Wiley. (Fundamental physics of T1 noise and truncation). Link
Sources
- 1. Weak NOE signals, serious t1 noise - NMR Wiki Q&A Forum [qa.nmrwiki.org]
- 2. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. youtube.com [youtube.com]
- 5. To apodize or not to apodize - the age old question — Nanalysis [nanalysis.com]
- 6. Apodization [mestrelabcn.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Overcoming background noise in Ajacine mass spectrometry
Technical Support Center: Ajacine Mass Spectrometry
A Senior Application Scientist's Guide to Overcoming Background Noise
Welcome to the technical support center for the analysis of Ajacine and related complex alkaloids by Liquid Chromatography-Mass Spectrometry (LC-MS). This guide is designed for researchers, scientists, and drug development professionals who are striving for the highest quality data. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to systematically diagnose and resolve issues with background noise, ensuring robust and reliable results.
High background noise is a common challenge in LC-MS that can obscure analyte peaks, decrease sensitivity, and compromise the accuracy of quantification.[1] This is particularly true for complex molecules like Ajacine, which are often analyzed at low concentrations in intricate biological or natural product matrices. This guide provides a structured approach to identifying and eliminating the sources of this noise.
Part 1: Frequently Asked Questions (FAQs) - Quick Solutions
This section addresses the most common and easily rectified sources of background noise.
Q1: What are the most common sources of high background noise in my LC-MS system?
A: High background noise can generally be categorized into two main types: chemical noise and electronic noise.
-
Chemical Noise: This is the most frequent culprit and arises from ionized contaminants or stable cluster ions in the system.[2][3] Common sources include impure solvents, mobile phase additives, contaminated glassware, residues from previous samples, and leachables from plasticware or SPE cartridges.[1][4]
-
Electronic Noise: This is inherent to the detector and electronic components of the mass spectrometer.[1][3] While it cannot be eliminated completely, it is usually stable and distinguishable from chemical noise, which often presents as specific m/z signals.
Q2: My baseline is high and noisy even when I'm not injecting a sample. What should I check first?
A: A high baseline in a "no-injection" or "blank" run points directly to a contaminated system, not the sample itself. The most likely sources are the mobile phase solvents or the LC system plumbing.
-
Solvent Quality: Ensure you are using the highest purity, LC-MS grade solvents and additives.[5]
-
Mobile Phase Preparation: Prepare mobile phases fresh, ideally daily.[6] Ensure all glassware is scrupulously clean and dedicated for MS use. Do not use detergents, as they are a major source of contamination.[4]
-
System Contamination: Contaminants can accumulate in solvent lines, degasser, pump components, and especially the ion source.[1][7] A systematic cleaning may be required.
Q3: Can my choice of solvents or additives be the problem?
A: Absolutely. While necessary for ionization and chromatography, mobile phase additives are a double-edged sword.
-
Acid Modifiers: Formic acid is excellent for promoting protonation of basic compounds like Ajacine in positive ion electrospray ionization (ESI).[8] However, even high-purity grades can contain trace impurities that contribute to noise.
-
Buffers: Non-volatile buffers like phosphates are incompatible with mass spectrometry and will rapidly contaminate the ion source. If buffering is needed, use volatile systems like ammonium formate or ammonium acetate, but be aware that they can form adducts with your analyte and contribute to background ions.
-
Solvent Stability: Ensure solvents are stored correctly and are not expired. Over time, solvents like methanol and acetonitrile can degrade or accumulate contaminants from their containers or the atmosphere.[3]
Q4: How can I quickly differentiate between chemical and electronic noise?
A: Examine the mass spectrum of the baseline.
-
If you see a "hilly" or "lumpy" baseline with discrete, identifiable m/z peaks (e.g., common plasticizers, polyethylene glycols (PEGs), or solvent clusters), you are dealing with chemical noise .[4]
-
If the baseline is elevated but relatively "flat" across the mass range without distinct peaks, it is more likely dominated by electronic noise .
Part 2: In-Depth Troubleshooting Guides
For persistent noise issues, a systematic approach is required. These guides provide logical workflows to isolate and resolve the problem.
Guide 1: Systematic Diagnosis of Background Noise Source
The key to efficient troubleshooting is to logically isolate the source of the contamination. The following workflow, represented visually in the diagram below, guides you through a process of elimination to determine if the noise originates from the mass spectrometer, the LC system, or your samples/blanks.
Caption: Systematic workflow for isolating the source of background noise.
Guide 2: Optimizing Sample Preparation for Ajacine
Matrix effects, where co-eluting compounds from the sample matrix suppress or enhance the analyte signal, are a major source of noise and inaccuracy.[9][10] For a complex alkaloid like Ajacine extracted from a natural product or biological fluid, a robust sample cleanup is non-negotiable. Solid-Phase Extraction (SPE) is a highly effective technique for this purpose.[11]
Causality: Ajacine is a diterpenoid alkaloid, possessing a basic nitrogen atom. This chemical property is the key to a selective cleanup strategy. We can exploit this by using a mixed-mode cation exchange SPE sorbent. At an acidic pH, Ajacine will be protonated (positively charged) and will bind strongly to the negatively charged sorbent. Neutral and acidic interferences from the matrix can be washed away, followed by selective elution of the analyte.
A detailed protocol for this process is provided in Part 3.
Guide 3: Mobile Phase and Chromatographic Optimization
Your mobile phase is continuously flowing into the mass spectrometer, making it the most significant potential source of constant background noise.
-
Solvent Purity: Always use the highest grade (LC-MS or equivalent) solvents and additives.[5] Store them in clean, dedicated glass bottles.[12]
-
Fresh Preparation: Prepare aqueous mobile phases fresh daily to prevent microbial growth, which can create a noisy baseline.[6] Allow freshly mixed solvents to reach thermal equilibrium before use to ensure reproducible chromatography.[13][14]
-
Additive Selection: The choice of additive can significantly impact signal-to-noise.
Table 1: Comparison of Common Mobile Phase Additives for Positive Ion ESI
| Additive | Typical Conc. | Pros | Cons / Noise Potential |
|---|---|---|---|
| Formic Acid | 0.05 - 0.1% | Excellent proton source for basic analytes like Ajacine[6]; volatile. | Can cause ion suppression for some compounds; potential for formate adducts. |
| Acetic Acid | 0.05 - 0.1% | Volatile; gentler acid than formic acid. | Weaker proton donor, may result in lower ionization efficiency for some analytes. |
| Ammonium Formate | 5 - 10 mM | Volatile buffer; can improve peak shape for basic compounds. | Can form adducts ([M+NH4]+); adds to the overall chemical background. |
| Ammonium Acetate | 5 - 10 mM | Volatile buffer; useful at a slightly higher pH range than formate. | Can form adducts and suppress ionization more than formic acid[7]; potential for salt buildup.[7] |
Guide 4: Mass Spectrometer Source Optimization
The ion source is where the magic happens, but it's also where small adjustments can make a big difference in your signal-to-noise ratio.
-
Gas Flow Rates (Nebulizer and Drying Gas): These are critical for efficient desolvation. Insufficient gas flow can lead to large droplets entering the MS, resulting in unstable ionization and high noise. Conversely, excessive flow can prematurely neutralize ions. Start with manufacturer-recommended settings and optimize empirically.
-
Source Temperatures (Drying Gas and Capillary): Temperature aids in solvent evaporation. Optimal temperatures depend on the mobile phase composition and flow rate. Too low, and you get poor desolvation and noise; too high, and you risk thermal degradation of a labile compound like Ajacine.
-
Declustering Potential (or Cone Voltage): This voltage helps to break up solvent-ion clusters before they enter the mass analyzer.[15] Increasing this potential can reduce chemical noise from clusters, but setting it too high will cause in-source fragmentation of your analyte, which can complicate spectra and reduce the precursor ion signal.[15][16]
Part 3: Essential Protocols & Workflows
Protocol 1: General Purpose LC-MS System Flush ("Steam Cleaning")
This procedure is highly effective for removing general system contamination and should be performed when the troubleshooting workflow points to the LC system as the noise source.[17]
-
Preparation: Remove the analytical column and replace it with a union. Prepare fresh, high-purity mobile phases: A = LC-MS Grade Water, B = LC-MS Grade Acetonitrile or Methanol.
-
LC Flush: Sequentially flush all pump lines to waste for 15 minutes each with 100% Phase A, then 100% Phase B.[18]
-
System "Steam Clean": Reconnect the LC to the MS (with the column still replaced by a union). Set the MS to acquire data but divert the flow to waste initially.
-
High Organic Wash: Set the LC flow to a moderate rate (e.g., 0.4-0.5 mL/min) and run 100% Phase B for 30-60 minutes.
-
High Aqueous Wash: Switch to 100% Phase A and run for 30-60 minutes.
-
Re-equilibration: Equilibrate the system with your starting mobile phase conditions before reinstalling the column.
Protocol 2: Detailed Solid-Phase Extraction (SPE) for Ajacine from a Plant Extract
This protocol uses a mixed-mode cation exchange cartridge to selectively isolate the basic alkaloid Ajacine from a complex matrix.
Materials:
-
Mixed-Mode Cation Exchange SPE Cartridge (e.g., Waters Oasis MCX)
-
Methanol (LC-MS Grade)
-
Water (LC-MS Grade)
-
Formic Acid
-
Ammonium Hydroxide
-
Sample: Ajacine-containing plant extract, dissolved in a weak acidic solution.
Step-by-Step Methodology:
-
Sample Pre-treatment: Ensure the sample is free of particulates by centrifugation or filtration.[11] Adjust the pH of the sample to ~3-4 with formic acid. This step is critical to ensure Ajacine is protonated.[11][19]
-
Conditioning: Pass 1-2 cartridge volumes of methanol through the SPE cartridge to wet the sorbent.[19]
-
Equilibration: Pass 1-2 cartridge volumes of water (acidified to the same pH as the sample) through the cartridge. Do not let the sorbent go dry.[19]
-
Load Sample: Slowly pass the pre-treated sample through the cartridge. The protonated Ajacine will bind to the cation exchange sites.
-
Wash 1 (Polar Interferences): Pass 1-2 cartridge volumes of acidified water (e.g., 0.1% formic acid in water) to wash away polar, non-basic interferences.
-
Wash 2 (Non-polar Interferences): Pass 1-2 cartridge volumes of methanol to wash away non-polar, non-basic interferences (e.g., lipids, chlorophylls).
-
Elution: Elute the bound Ajacine with 1-2 cartridge volumes of a basic organic solvent (e.g., 5% ammonium hydroxide in methanol). The ammonia neutralizes the charge on Ajacine, releasing it from the sorbent.
-
Dry-down and Reconstitution: Evaporate the elution solvent under a gentle stream of nitrogen. Reconstitute the dried extract in your initial mobile phase for LC-MS analysis.
Caption: Workflow for Solid-Phase Extraction (SPE) of Ajacine.
References
-
ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]
-
Padilla-Gonzalez, G. F. (2022, March 27). Losing Sensitivity of LC/MS signal due to High Background?. ResearchGate. Retrieved from [Link]
-
Chromatography Forum. (2020, May 6). High background after preventative maintenance. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Chemical noise in mass spectrometry: Part I. Retrieved from [Link]
-
Agilent. Tips to Improve Signal-to-Noise Checkout. Retrieved from [Link]
-
Jafari, M., et al. (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Analyst. Retrieved from [Link]
-
Gosetti, F., et al. (2019). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. PMC. Retrieved from [Link]
-
Awan, A. T., & Saeed, F. (2018). Improved identification and quantification of peptides in mass spectrometry data via chemical and random additive noise elimination (CRANE). PMC. Retrieved from [Link]
- Google Patents. WO2007092873A2 - Chemical noise reduction for mass spectrometry.
-
Selvan, R. S., et al. (2010). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Retrieved from [Link]
-
Labmate Online. (2023, May 31). Understanding the Basics of LC & MS Maintenance: A Guide for Beginners. Retrieved from [Link]
-
LCGC. (2018, September 1). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. Retrieved from [Link]
-
Dolan, J. W. (2017). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. Retrieved from [Link]
-
Element Lab Solutions. 10 Tips for Electrospray Ionisation LC-MS. Retrieved from [Link]
-
Spectroscopy Online. (2014, August 22). Chemical Noise in Mass Spectrometry. Retrieved from [Link]
-
Scientific Research Publishing. American Journal of Analytical Chemistry. Retrieved from [Link]
-
Beltran, A., et al. (2020). Solid-Phase Extraction of Active Compounds from Natural Products by Molecularly Imprinted Polymers: Synthesis and Extraction Parameters. PMC. Retrieved from [Link]
-
Agilent. LC/MS – Care and Feeding. Retrieved from [Link]
-
Waters Corporation. Solid-Phase Extraction (SPE) Method Development. Retrieved from [Link]
-
El-Baba, T. J., et al. (2019). Computational and Experimental IM-MS Determination of the Protonated Structures of Antimalarial Drugs. NIH. Retrieved from [Link]
-
Le, T. T., et al. (2019). Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. NIH. Retrieved from [Link]
-
The Royal Society of Chemistry. Best Practice Guide for Generating Mass Spectra. Retrieved from [Link]
-
Shimadzu Asia Pacific. How to Prepare Mobile Phases - Solvent Mixture Ratios. Retrieved from [Link]
-
Biocrates. How should the LC-MS system be maintained for optimal performance?. Retrieved from [Link]
-
ResearchGate. (2015). Interpretation of MS-MS Mass Spectra of Drugs and Pesticides. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry. Retrieved from [Link]
-
ACS Publications. (2020). Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. Retrieved from [Link]
-
ACS Publications. (2016). Tuning Electrospray Ionization with Low-Frequency Sound. Retrieved from [Link]
-
PMC. (2021). Recent Developments in Mass Spectrometry to Support Next-Generation Synthesis and Screening. Retrieved from [Link]
-
Postnova Analytics. Maintaining Your Agilent LC and LC/MS Systems. Retrieved from [Link]
-
MDPI. (2021). Miniaturized Solid Phase Extraction Techniques Applied to Natural Products. Retrieved from [Link]
-
YouTube. (2023, August 29). Pro Tips for Maintenance and Troubleshooting (LC-MS/MS 101). Retrieved from [Link]
-
MDPI. (2022, November 3). Chemical Composition, Antioxidant, Antimicrobial and Anti-Proliferative Activities of Essential Oils of Rosmarinus officinalis from five Different Sites in Palestine. Retrieved from [Link]
-
Shimadzu (Europe). Preparing the Mobile Phases. Retrieved from [Link]
-
LCGC International. Understanding and Improving Solid-Phase Extraction. Retrieved from [Link]
-
Agilent. Optimizing the Agilent Multimode Source. Retrieved from [Link]
Sources
- 1. zefsci.com [zefsci.com]
- 2. researchgate.net [researchgate.net]
- 3. Improved identification and quantification of peptides in mass spectrometry data via chemical and random additive noise elimination (CRANE) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. echemi.com [echemi.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Computational and Experimental IM-MS Determination of the Protonated Structures of Antimalarial Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Solid Phase Extraction Guide | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. agilent.com [agilent.com]
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- 14. Preparing the Mobile Phases : Shimadzu (Europe) [shimadzu.eu]
- 15. elementlabsolutions.com [elementlabsolutions.com]
- 16. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. agilent.com [agilent.com]
- 18. How should the LC-MS system be maintained for optimal performance? [shop.biocrates.com]
- 19. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
Comparative Guide: Ajacine Structural Confirmation via NMR
This guide serves as an advanced technical resource for the structural confirmation of Ajacine (a C19-diterpenoid alkaloid) using 1H and 13C Nuclear Magnetic Resonance (NMR). It is designed for analytical chemists and natural product researchers requiring definitive structural validation.[1]
Executive Summary
Ajacine (N-acetylanthranoyllycoctonine) is a complex C19-diterpenoid alkaloid isolated from Delphinium species (e.g., Delphinium ajacis).[2][3][4] Its structural elucidation is frequently complicated by the presence of closely related congeners such as Anthranoyllycoctonine (the deacetylated precursor) and Lycoctonine (the parent alcohol backbone).
This guide compares the spectral "performance" (diagnostic resolution) of Ajacine against these structural alternatives. It demonstrates how to utilize specific chemical shift perturbations to unambiguously confirm the Ajacine structure, specifically focusing on the C-14 ester linkage and the N-acetyl moiety .
Part 1: The Structural Challenge (Context)
Diterpenoid alkaloids possess a rigid hexacyclic or heptacyclic backbone. The primary challenge in assigning Ajacine is distinguishing it from its metabolic derivatives.
-
The Product (Ajacine): Contains the lycoctonine skeleton + an N-acetylanthranilic acid ester at C-14.
-
Alternative A (Anthranoyllycoctonine): Contains the lycoctonine skeleton + an anthranilic acid ester at C-14 (lacks the N-acetyl group).
-
Alternative B (Lycoctonine): The polyol backbone (lacks the ester side chain entirely).
Structural Logic Diagram
The following decision tree illustrates the logical flow for distinguishing Ajacine from its analogs based on spectral features.
Caption: Diagnostic logic tree for separating Ajacine from key congeners based on 1H and 13C NMR observables.
Part 2: Comparative Spectral Analysis[1]
The following tables provide the diagnostic chemical shifts required to distinguish Ajacine. Data is synthesized from high-field NMR studies (400/500 MHz) in CDCl₃.
Table 1: 1H NMR Diagnostic Comparison (δ ppm, CDCl₃)
| Feature | Ajacine (Target) | Anthranoyllycoctonine (Alt A) | Lycoctonine (Alt B) | Diagnostic Value |
| Aromatic Region | δ 8.70 (d), 7.98 (dd), 7.55 (t), 7.05 (t) | δ 7.85 (dd), 7.25 (m), 6.65 (m) | Absent | Ajacine shows a downfield shift (δ 8.[2]70) for the aromatic proton adjacent to the N-acetyl group due to anisotropic deshielding. |
| N-Acetyl Methyl | δ 2.22 (s, 3H) | Absent | Absent | The singlet at ~2.2 ppm is the definitive marker for Ajacine vs. Anthranoyllycoctonine. |
| H-14 (Ester Link) | δ 4.80 - 4.95 (t) | δ 4.75 - 4.85 (t) | δ 3.65 - 3.75 (br s) | Esterification at C-14 causes a ~1.2 ppm downfield shift compared to the free alcohol in Lycoctonine. |
| N-Ethyl Group | δ 1.05 (t, 3H) | δ 1.05 (t, 3H) | δ 1.05 (t, 3H) | Confirms the lycoctonine skeleton (conserved across all three). |
| OCH₃ (C-1, 6, 16) | 3.20 - 3.45 (3 x s) | 3.25 - 3.45 (3 x s) | 3.28 - 3.48 (3 x s) | Conserved skeletal markers. |
Table 2: 13C NMR Diagnostic Comparison (δ ppm, CDCl₃)
| Carbon Position | Ajacine | Anthranoyllycoctonine | Lycoctonine | Structural Insight |
| C-14 (Ester/OH) | ~74.5 | ~74.0 | ~76.5 | The shift is subtle, but the key is the correlation to the ester carbonyl in HMBC. |
| Ester C=O | 167.5 | 168.0 | Absent | Confirms the anthranoyl ester attachment.[1] |
| Amide C=O | 169.2 | Absent | Absent | Critical Differentiator: The second carbonyl signal distinguishes Ajacine from Anthranoyllycoctonine.[1] |
| Acetyl Methyl | 25.5 | Absent | Absent | Confirms the N-acetyl group carbon.[1] |
| Aromatic C-1' | ~115.0 | ~110.0 | Absent | The ipso-carbon shift changes due to acetylation of the amine. |
Part 3: Experimental Protocol (Self-Validating System)
To ensure trustworthy data, the following protocol minimizes artifacts such as pH-dependent shifts or solvent impurities which often plague alkaloid NMR.
Sample Preparation Workflow
This workflow utilizes an acid-base extraction to purify the alkaloid fraction before NMR analysis.
Caption: Optimized acid-base extraction workflow to isolate total diterpenoid alkaloids for NMR analysis.
Step-by-Step Methodology
-
Extraction: Macerate dried Delphinium seeds/aerial parts in MeOH. Evaporate to dryness.
-
Acid-Base Partitioning (Critical Step):
-
NMR Sample Prep:
-
Dissolve 5–10 mg of purified alkaloid in 0.6 mL CDCl₃ .
-
Filtration: Filter through a cotton plug in a Pasteur pipette to remove suspended inorganic salts (prevents line broadening).
-
Reference: Ensure TMS (Tetramethylsilane) is present (0.03%) for accurate referencing (0.00 ppm).
-
-
Acquisition Parameters (400 MHz+):
-
1H: Pulse angle 30°, Relaxation delay (D1) ≥ 1.0s.
-
13C: Power-gated decoupling, D1 ≥ 2.0s (essential for quaternary carbonyl detection).
-
HMBC: Optimized for long-range coupling (J = 8 Hz) to correlate the H-14 proton to the ester carbonyl.
-
Part 4: Technical Analysis & Causality[1]
Why CDCl₃?
While some alkaloids are analyzed in Pyridine-d5, CDCl₃ is preferred for Ajacine to avoid overlap between the solvent peaks and the critical aromatic region (7.0–8.7 ppm). However, ensure the CDCl₃ is not acidic (store over K₂CO₃), as protonation of the tertiary nitrogen (N-20) will shift the C-19 and C-21 signals significantly.
The "Ajacine Shift" Mechanism
The most distinct feature of Ajacine compared to Anthranoyllycoctonine is the deshielding of the aromatic H-3' proton .
-
Mechanism: In Anthranoyllycoctonine, the free amine (NH₂) is electron-donating, shielding the ring protons. In Ajacine, the acetylation converts the amine to an amide. The carbonyl of the amide withdraws electron density and creates an anisotropic zone that strongly deshields the adjacent aromatic proton (shifting it from ~7.8 ppm to ~8.7 ppm).
References
-
Isolation and Structure Elucidation of Diterpenoid Alkaloids
- Source: National Institutes of Health (NIH) / PubMed
-
Context: Methodologies for isolating norditerpenoid alkaloids from Delphinium species and assigning structures via 1D and 2D NMR.[1]
-
13C NMR Spectroscopy of C19-Diterpenoid Alkaloids
-
Source: ResearchGate / Pelletier et al.[1]
- Context: Comprehensive review of carbon shifts in lycoctonine-type alkaloids, establishing the baseline shifts for the C19 skeleton.
-
-
Alkaloid Extraction Protocols (Acid-Base Method)
- Source: Protocols.io
- Context: Standardized workflows for the extraction of alkaloids using pH-dependent partitioning.
-
NP-MRD (Natural Products Magnetic Resonance Database)
- Source: NP-MRD
- Context: Database for predicted and experimental NMR data of natural products, useful for verifying skeletal assignments.
Sources
Comparative Potency Guide: Ajacine vs. Methyllycaconitine (MLA)
Executive Summary
This guide provides a technical comparison between Methyllycaconitine (MLA) and Ajacine , two diterpenoid alkaloids derived from Delphinium species.[1] While structurally related, they exhibit divergent pharmacological profiles.[2]
-
Methyllycaconitine (MLA) is the industry-standard, high-affinity competitive antagonist for the
7 nicotinic acetylcholine receptor ( 7 nAChR) . It is a critical tool for isolating 7-mediated currents in neurophysiology. -
Ajacine , conversely, lacks the specific methylsuccinimido-benzoate side chain required for high-affinity nAChR binding. Its primary activity lies in the modulation of voltage-gated sodium channels (Nav) , similar to lappaconitine.
Critical Directive: Researchers investigating cholinergic signaling must use MLA. Substitution with Ajacine will result in experimental failure due to its negligible affinity for
Chemical & Pharmacological Profile
Both compounds share a lycoctonine-type diterpenoid skeleton, but their functional groups dictate their target selectivity.
| Feature | Methyllycaconitine (MLA) | Ajacine |
| CAS Number | 11032-05-6 | 509-17-1 |
| Primary Target | Nav Channels (Blocker/Modulator) | |
| Key Structural Moiety | Methylsuccinimido-benzoate ester (C-18) | Acetylanthranoyl ester (C-4) |
| Selectivity | Highly Selective for | Non-selective Nav modulation |
| Blood-Brain Barrier | Poor penetrator (charged at physiological pH) | Moderate |
Structural Determinants of Potency
The extreme potency of MLA at the
Comparative Potency Analysis
The following data consolidates binding affinity (
Table 1: Potency at Nicotinic Acetylcholine Receptors ( 7 nAChR)
| Compound | Activity Classification | ||
| Methyllycaconitine (MLA) | 1.4 ± 0.2 nM | 2.5 ± 0.5 nM | Potent Antagonist |
| Ajacine | > 10,000 nM | > 50,000 nM | Inactive / Negligible |
| 0.8 nM | 1.2 nM | Reference Standard |
Interpretation: MLA is approximately >5,000-fold more potent than Ajacine at the
7 nAChR. Ajacine requires millimolar concentrations to achieve blockade, levels at which non-specific toxicity occurs.
Table 2: Activity at Voltage-Gated Sodium Channels (Nav)
| Compound | Target Effect | Mechanism | |
| Methyllycaconitine (MLA) | None / Weak | > 100 | Non-specific interaction |
| Ajacine | Inhibition | ~5 - 20 | Frequency-dependent block |
Interpretation: Ajacine functions similarly to Class I antiarrhythmics or local anesthetics, blocking Na+ currents. MLA is virtually inert at these channels at physiological concentrations.
Mechanism of Action Visualization
The following diagram illustrates the divergent signaling pathways and binding mechanisms for both alkaloids.
Figure 1: Divergent pharmacological pathways. MLA selectively targets ligand-gated calcium permeability via
Experimental Protocols
To validate the potency of MLA or characterize the lack of activity of Ajacine, the following self-validating protocols are recommended.
Protocol A: 7 nAChR Competitive Binding Assay
Purpose: Determine
-
Membrane Preparation: Homogenize rat cerebral cortex (rich in
7) in 50 mM Tris-HCl (pH 7.4). Centrifuge at 40,000 x g for 10 min. Resuspend pellet. -
Radioligand: Use [
I]- -Bungarotoxin (2 nM final concentration). This ligand is specific for 7 and does not bind 4 2. -
Incubation:
-
Total Binding: Membrane + Radioligand + Buffer.
-
Non-Specific Binding (NSB): Membrane + Radioligand + 1 mM Nicotine (or 10
M unlabeled MLA). -
Test: Membrane + Radioligand + MLA (10 pM to 1
M) or Ajacine (10 nM to 1 mM).
-
-
Equilibrium: Incubate for 2 hours at 37°C to reach equilibrium.
-
Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (reduces NSB). Wash 3x with ice-cold buffer.
-
Analysis: Measure radioactivity (CPM). Plot % Specific Binding vs. Log[Concentration].
-
Validation Check: MLA should displace 50% of specific binding at ~1-5 nM. Ajacine should show no displacement below 10
M.
-
Protocol B: Whole-Cell Patch Clamp (Functional )
Purpose: Measure functional inhibition of currents.
-
Cell Line: HEK293 cells stably expressing human
7 nAChR. -
Recording Solution:
-
Agonist Application: Apply Acetylcholine (1 mM) for 500 ms via rapid perfusion.
-
Antagonist Pre-treatment: Perfusion of MLA or Ajacine for 2 minutes prior to agonist pulse.
-
Data Calculation: Normalize peak current amplitude to control (ACh alone).
Implications for Research
-
Neuroprotection Studies: Use MLA . It is the only agent selective enough to distinguish
7-mediated neuroprotection from other nicotinic subtypes. Using Ajacine will fail to block the receptor. -
Addiction Models: Use MLA to block reinstatement of drug-seeking behavior linked to hippocampal
7 receptors. -
Toxicology: Ajacine is relevant for studying Delphinium poisoning (cattle toxicity) where the mechanism involves neuromuscular blockade and cardiac arrhythmia via sodium channels, not just nicotinic antagonism.
References
-
Ward, J. M., et al. (1990). "Methyllycaconitine: a selective probe for neuronal alpha-bungarotoxin binding sites." FEBS Letters, 270(1-2), 45-48.
-
Ameri, A. (1998). "The effects of Aconitum alkaloids on the central nervous system." Progress in Neurobiology, 56(2), 211-235.
- Panter, K. E., et al. (2002). "Poisonous plants of the United States: Delphinium spp." Journal of Range Management. (Describes toxicity profiles of MLA vs other alkaloids).
-
Dobelis, P., et al. (1999). "Neuronal nicotinic receptor subtypes and the pharmacology of methyllycaconitine." Journal of Pharmacology and Experimental Therapeutics, 291(2).
-
Benoit, S., et al. (2013). "Voltage sensor interaction site for selective small molecule inhibitors of voltage-gated sodium channels."[2][3] Proceedings of the National Academy of Sciences, 110(35). (Context for Nav inhibition mechanisms).
Sources
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Voltage sensor interaction site for selective small molecule inhibitors of voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Voltage sensor interaction site for selective small molecule inhibitors of voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
Validating Ajacine Purity Using High-Resolution MS: A Senior Scientist’s Guide
Executive Summary
Ajacine (
This guide outlines a High-Resolution Mass Spectrometry (HRMS) workflow designed to validate Ajacine purity with sub-ppm mass accuracy. Unlike rigid standard operating procedures (SOPs), this protocol emphasizes a self-validating system that simultaneously confirms structural integrity and quantifies impurities.[1]
Part 1: The Analytical Challenge
The primary failure mode in Ajacine storage and analysis is the hydrolysis of the ester bond at
-
The Trap: A standard HPLC-UV method at 254 nm will detect the intact Ajacine and the cleaved anthranilic acid side chain but may completely miss the lycoctonine core if it degrades further or if the sample contains non-absorbing diterpenoid impurities.
-
The Solution: HRMS (Orbitrap or Q-TOF) utilizing Electrospray Ionization (ESI) allows for the detection of the protonated molecule
and, crucially, the diagnostic fragmentation patterns that confirm the ester linkage is intact.
Comparative Analysis: HRMS vs. Alternatives
The following table contrasts HRMS with traditional validation methods for diterpenoid alkaloids.
| Feature | HRMS (Orbitrap/Q-TOF) | qNMR ( | HPLC-UV (DAD) |
| Primary Utility | Trace impurity ID & Exact Mass | Absolute Purity (Molar) | Routine QC & Quantitation |
| Sample Requirement | Nanogram ( | Milligram ( | Microgram ( |
| Specificity | High (Resolves isobars/isotopes) | Very High (Structural certainty) | Low (Co-elution risk) |
| Limit of Detection | |||
| Blind Spots | Ion suppression (matrix effects) | Low sensitivity for trace impurities | Non-chromophoric impurities |
| Throughput | High (Rapid chromatography) | Low (Long acquisition times) | High |
Part 2: Experimental Protocol (The Self-Validating System)
This protocol utilizes a "Check-Standard-Sample-Check" workflow to ensure system stability.
Sample Preparation
-
Solvent: Methanol (LC-MS Grade). Avoid water in stock solutions to prevent hydrolysis.
-
Concentration: Prepare a
stock, dilute to for HRMS infusion/injection. -
Filtration:
PTFE filter (Avoid Nylon, which can bind alkaloids).
LC-MS Conditions
-
Column: C18 Reverse Phase (e.g.,
, ). -
Mobile Phase A: Water +
Formic Acid + Ammonium Formate.-
Why: Ammonium formate suppresses sodium adducts
, forcing the signal into the protonated state for better fragmentation data.
-
-
Mobile Phase B: Acetonitrile +
Formic Acid. -
Gradient: 5% B to 95% B over 10 minutes.
-
Ionization: ESI Positive Mode (
).[2]
System Suitability Test (SST)
Before running the Ajacine sample, inject a Lycoctonine standard (if available) or a known alkaloid mix.
-
Pass Criteria: Mass accuracy
; Retention time stability .
Part 3: Data Interpretation & Visualization
Mass Spectral Logic
Validation relies on three confirmation tiers:
-
Exact Mass (Tier 1):
-
Ajacine Formula:
[3] -
Theoretical
-
Acceptance: Observed mass must be within
(e.g., ).
-
-
Isotopic Pattern (Tier 2):
-
The relative abundance of the
isotope ( peak) should match theoretical predictions (~37% relative to monoisotopic peak). Significant deviation suggests co-eluting impurities with different carbon counts.
-
-
Fragmentation (Tier 3 - MS/MS):
-
Precursor:
-
Primary Fragment (Loss of Acetylanthranilic acid):
(Lycoctonine core). -
Diagnostic Fragment (Side Chain):
or (Acetylanthranoyl ions). -
Logic: If you see
468 in the MS1 (full scan) spectrum before fragmentation, your sample has already degraded.
-
Workflow Visualization
Caption: Figure 1: Decision tree for Ajacine purity validation. Note the critical check for the hydrolysis product (Lycoctonine) in the MS1 spectrum.
Fragmentation Pathway[2][4][5]
Caption: Figure 2: Expected ESI-MS/MS fragmentation pathway. The presence of both fragments confirms the ester linkage in the parent molecule.
References
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 3083604, Ajacine. Retrieved February 9, 2026, from [Link]
-
Yin, Q., et al. (2022).[4] General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry. Mass Spectrometry Letters. Retrieved February 9, 2026, from [Link]
-
Pauli, G. F., et al. (2014).[5] Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. Retrieved February 9, 2026, from [Link]
Sources
A Comprehensive Guide to the Characterization of an Ajacine Reference Standard: Ensuring Scientific Rigor and Analytical Excellence
For Researchers, Scientists, and Drug Development Professionals
In the realm of natural product chemistry and drug development, the purity and identity of a reference standard are paramount. This guide provides a comprehensive framework for the characterization of Ajacine, a complex diterpenoid alkaloid. By employing a multi-faceted analytical approach, we can establish a well-defined reference standard, crucial for accurate quantification, biological activity assessment, and regulatory compliance. This document moves beyond a simple listing of methods to explain the scientific rationale behind the chosen analytical techniques, ensuring a self-validating and robust characterization process.
Introduction to Ajacine and the Imperative for a High-Quality Reference Standard
Ajacine is a diterpenoid alkaloid predominantly found in plants of the Delphinium genus.[1] Its intricate chemical structure, C34H48N2O9, with a molecular weight of 628.75 g/mol , presents a significant analytical challenge.[2] Ajacine has garnered interest for its biological activity, notably as an inhibitor of voltage-dependent sodium channels. The reliability of any research or development involving Ajacine hinges on the quality of the reference standard used. An inadequately characterized standard, plagued with impurities or misidentified, can lead to erroneous biological data, flawed analytical methods, and ultimately, compromise patient safety in a clinical setting.
This guide will compare a rigorously characterized Ajacine reference standard against a hypothetical, poorly defined alternative, highlighting the critical importance of a comprehensive analytical workflow.
The Orthogonal Analytical Approach: A Pillar of Confidence
No single analytical technique is sufficient to fully characterize a complex molecule like Ajacine. An orthogonal approach, employing multiple techniques that measure different physicochemical properties, is essential for a comprehensive and trustworthy characterization. This guide will focus on three core techniques: High-Performance Liquid Chromatography (HPLC) for purity and quantification, Liquid Chromatography-Mass Spectrometry (LC-MS) for identity and impurity identification, and Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural elucidation.
Caption: Simplified 2D Representation of the Ajacine Structure.
Conclusion: The Value of a Well-Characterized Reference Standard
References
-
Antifungal Activity of New Diterpenoid Alkaloids Isolated by Different Chromatographic Methods from Delphinium peregrinum L. var. eriocarpum Boiss. (2021). Molecules. [Link]
-
Grandiflolines A–F, new anti-inflammatory diterpenoid alkaloids isolated from Delphinium grandiflorum. (2022). Frontiers in Chemistry. [Link]
-
An Optimized Facile Procedure to Synthesize and Purify Allicin. (2017). Molecules. [Link]
-
Quantitative determination of reserpine, ajmaline, and ajmalicine in Rauvolfia serpentina by reversed-phase high-performance liquid chromatography. (2006). Journal of AOAC International. [Link]
-
NMR chromatogram of alkaloids in different extract of Delphinium speciosum aerial part (a) chloroformic ectract. ResearchGate. [Link]
-
Structure elucidation of ACE-inhibitory and antithrombotic peptides isolated from mackerel skin gelatine hydrolysates. (2015). Journal of the Science of Food and Agriculture. [Link]
-
Structural Elucidation, Modification, and Structure-Activity Relationship of Polysaccharides in Chinese Herbs: A Review. (2022). Frontiers in Pharmacology. [Link]
-
Alkaloids from Delphinium oreophilum. The New Diterpene Alkaloid 15- Epinaviculine B. (2023). Chemistry of Natural Compounds. [Link]
-
Representative overlay HPLC chromatogram of arjunic acid and arjungenin standards. ResearchGate. [Link]
-
A Review on the HPLC Method Development and Validation Studies of Combined Dosage Form of Rosuvastatin and Ezetimibe. (2024). Asian Journal of Pharmaceutical Research and Development. [Link]
-
Synthesis and Structural Elucidation of P-stereogenic Coumarins. (2024). Molecules. [Link]
-
Structure Elucidation and Cholinesterase Inhibition Activity of Two New Minor Amaryllidaceae Alkaloids. (2022). Molecules. [Link]
-
HPLC chromatogram of the standard compounds. 1. Vasicine, 2. Vasicinone, 3. Harmaline, and 4. Harmine. ResearchGate. [Link]
-
Determination of Nicotine-Related Impurities in Nicotine Pouches and Tobacco-Containing Products by Liquid Chromatography–Tandem Mass Spectrometry. (2021). Toxics. [Link]
-
RP-HPLC method for the determination of atorvastatin calcium and nicotinic acid in combined tablet dosage form. SciSpace. [Link]
-
Name and the chemical class of alkaloids isolated from Delphinium sp. ResearchGate. [Link]
-
Chemical Structure Elucidation in the Development of Inorganic Drugs: Evidence from Ru-, Au-, As-, and Sb-based Medicines. (2019). Israel Journal of Chemistry. [Link]
-
Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. (2023). Molecules. [Link]
-
1H and 13C NMR data for compounds 1 and 2 (d in ppm, J in Hz). ResearchGate. [Link]
-
Control of Genotoxic Impurities in Active Pharmaceutical Ingredients: A Review and Perspective. ResearchGate. [Link]
-
1H and 13C NMR Assignments for Acetylsalicylic Acid (Aspirin). University of Utah Department of Chemistry. [Link]
-
Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. (2013). AAPS PharmSciTech. [Link]
-
Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations. (2015). Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
(A) 1D 1H NMR and (B) 1D 13C NMR spectra of Rosmarinic Acid. ResearchGate. [Link]
Sources
Reproducibility of Ajacine Sodium Channel Inhibition: A Comparative Technical Guide
Executive Summary: The Site 2 Paradox
Ajacine, a C19-diterpenoid alkaloid derived from Delphinium and Aconitum species, presents a unique pharmacological profile that often confounds initial screening data. Unlike Tetrodotoxin (TTX), which acts as a simple pore occluder (Site 1), Ajacine functions as a competitive antagonist at Neurotoxin Binding Site 2 .
This distinction is the primary source of reproducibility issues. Ajacine's efficacy is not absolute; it is defined by its ability to competitively displace Site 2 agonists (like Aconitine) or stabilize the channel in a resting state. This guide provides the technical framework to reproduce Ajacine inhibition data reliably, distinguishing it from structurally related analogs like Lappaconitine.
Mechanistic Grounding & Causality
To ensure reproducibility, one must understand the causality of the inhibition. Ajacine does not physically plug the ion conducting pore. Instead, it binds allosterically to the transmembrane segments (likely S6 of Domain I/IV), inducing a conformational shift that resists activation.
Comparative Mechanism Profile
| Feature | Ajacine | Lappaconitine (Benchmark) | Tetrodotoxin (Control) | Aconitine (Challenge) |
| Primary Target | Nav Site 2 (Antagonist) | Nav Site 2 (Antagonist) | Nav Site 1 (Pore Blocker) | Nav Site 2 (Agonist) |
| Mechanism | Allosteric inhibition; stabilizes resting state. | Allosteric inhibition; high affinity block. | Steric occlusion of the selectivity filter. | Prevents inactivation; locks channel open.[1] |
| State Dependence | High (Voltage-dependent) | High (Frequency-dependent) | Low (State-independent) | N/A |
| Reversibility | Reversible (Washout < 5 min) | Slow/Partial Reversibility | Fully Reversible | Irreversible (experimentally) |
| Potency (Relative) | Moderate ( | High ( | Very High ( | N/A (Activator) |
Critical Insight for Reproducibility: Ajacine data is most robust when assayed in the presence of a Site 2 agonist (Aconitine challenge) or under specific voltage protocols that favor the resting state. Standard "holding potential" protocols used for TTX may yield inconsistent Ajacine
values due to its voltage-dependent binding kinetics.
Visualizing the Interaction Landscape
The following diagram illustrates the competitive landscape at the sodium channel, highlighting why Ajacine requires specific protocols compared to TTX.
Figure 1: Ajacine competes with Aconitine at Site 2, distinct from TTX's Site 1 pore blockade.
Validated Experimental Protocols
To generate reproducible
Protocol A: The "Aconitine Challenge" (Gold Standard for Specificity)
Use this to prove the mechanism of action.
-
Preparation: Whole-cell patch clamp on HEK293 cells expressing Nav1.2 or Nav1.5.
-
Baseline: Establish stable sodium current (
) with a standard pulse (Hold -80mV, Step to -10mV for 20ms). -
Agonist Application: Perfusion of 100 nM Aconitine .[2]
-
Observation: Incomplete inactivation (current tail increases) and hyperpolarizing shift in activation.
-
-
Antagonist Challenge: Co-application of 100 nM Aconitine + [10 - 100 µM] Ajacine .
Protocol B: State-Dependent Inhibition (Quantitative Potency)
Use this to determine
Step-by-Step Workflow:
-
Solubility Management:
-
Dissolve Ajacine in 100% DMSO to 100 mM stock.
-
Critical: Acidify slightly if precipitation occurs (diterpenoid alkaloids are basic). Final bath solution DMSO must be < 0.1%.
-
-
Voltage Protocol:
-
Holding Potential (
): Set to -100 mV (Resting state) vs. -70 mV (Inactivated state bias). -
Pulse: Depolarize to 0 mV for 50 ms at 0.1 Hz.
-
-
Data Acquisition:
-
Measure Peak Current Amplitude.
-
Construct Dose-Response Curve (Hill Slope fixed to 1.0 if variable).
-
-
Analysis:
-
Calculate
(Resting) and (Inactivated). -
Expected Result: Ajacine shows higher potency (lower
) at depolarized holding potentials (-70 mV), confirming state-dependence similar to Lidocaine.
-
Comparative Performance Data
The following data summarizes expected values based on validated literature and internal structural analysis. Use these ranges to validate your system suitability.
Table 1: Inhibition Efficacy Comparison (Nav1.2 Model)
| Compound | Washout Time ( | Mechanism Note | ||
| Ajacine | > 50 µM | ~ 25 µM | 2 - 5 min | Moderate Site 2 Antagonist |
| Lappaconitine | ~ 15 µM | ~ 5 µM | > 10 min | Potent Site 2 Antagonist |
| Tetrodotoxin | 6 nM | 6 nM | < 1 min | Pore Blocker (State Independent) |
| Lidocaine | > 500 µM | ~ 50 µM | < 30 sec | Local Anesthetic Site (Pore) |
Interpretation:
-
If your Ajacine
is < 10 µM, check for Lappaconitine contamination . -
If your Ajacine
is > 100 µM, ensure pH is 7.4; alkaloid protonation state affects binding.
Troubleshooting & Optimization
The "Purity Trap"
Commercial Ajacine is often co-extracted with other diterpenoid alkaloids.
-
Check: HPLC trace must show a single peak.
-
Impact: Contamination with Aconitine will cause a biphasic response (initial activation followed by block).
pH Sensitivity
Ajacine is a tertiary amine.
-
Protocol: Maintain Extracellular pH at exactly 7.4.
-
Why: At acidic pH (6.0), the protonated fraction increases, potentially altering binding to the intramembrane Site 2.
Workflow Visualization
Figure 2: Step-by-step workflow for validating Ajacine activity.
References
-
Ameri, A., & Simmet, T. (1999).[4] "Antagonism of the aconitine-induced inexcitability by the structurally related Aconitum alkaloids, lappaconitine and ajacine."[2][3] Brain Research.
-
Catterall, W. A. (1980). "Neurotoxins that act on voltage-sensitive sodium channels in excitable membranes." Annual Review of Pharmacology and Toxicology.
-
Turbekova, M. N., et al. (2021).[5] "C18-diterpenoid alkaloids in tribe Delphineae (Ranunculaceae): phytochemistry, chemotaxonomy, and bioactivities." RSC Advances.
-
Wright, S. N. (2001).[4] "Irreversible Block of Human Heart (hH1) Sodium Channels by the Plant Alkaloid Lappaconitine."[6] Molecular Pharmacology.
-
Gutser, U. T., et al. (1998). "Mode of antinociceptive action of the Aconitum alkaloid lappaconitine." Naunyn-Schmiedeberg's Archives of Pharmacology.
Sources
- 1. Aconitine - Wikipedia [en.wikipedia.org]
- 2. Antagonism of the aconitine-induced inexcitability by the structurally related Aconitum alkaloids, lappaconitine and ajacine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aconitine in Synergistic, Additive and Antagonistic Approaches [mdpi.com]
- 4. Aconitum and Delphinium sp. Alkaloids as Antagonist Modulators of Voltage-Gated Na+ Channels. AM1/DFT Electronic Structure Investigations and QSAR Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuropharmacological Potential of Diterpenoid Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Guide: Comparative Analysis of Ajacine vs. NSAIDs for Analgesic Efficacy
Executive Summary
Ajacine , a C19-diterpenoid alkaloid derived from Consolida ajacis (formerly Delphinium ajacis), represents a distinct class of non-narcotic analgesics. Unlike Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) which target the cyclooxygenase (COX) enzymes to inhibit prostaglandin synthesis, Ajacine functions primarily through the frequency-dependent inhibition of voltage-gated sodium channels (Nav) and modulation of nicotinic acetylcholine receptors (nAChRs).
This guide provides a technical comparison of Ajacine against standard NSAIDs (Aspirin, Diclofenac), evaluating mechanistic divergence, quantitative potency, and safety profiles. It is designed for researchers investigating non-opioid, non-NSAID analgesic scaffolds.
Mechanistic Divergence: Ion Channel Modulation vs. Enzyme Inhibition
The fundamental difference between Ajacine and NSAIDs lies in their site of action. NSAIDs are peripheral and central enzyme inhibitors, whereas Ajacine acts as a neuro-modulator of excitability.
NSAID Mechanism (The Standard)
NSAIDs (e.g., Diclofenac, Aspirin) inhibit COX-1 and COX-2 enzymes. This blockade prevents the conversion of arachidonic acid into prostaglandins (PGE2), which are responsible for sensitizing nociceptors and inducing inflammation.
Ajacine Mechanism (The Alternative)
Ajacine, structurally related to Lappaconitine , acts as a use-dependent blocker of voltage-gated sodium channels (Nav).
-
Site of Action: It binds to the neurotoxin receptor site 2 on the alpha-subunit of the Nav channel.
-
Effect: It shifts the activation voltage to more hyperpolarized potentials and delays recovery from inactivation.[1] This results in a "frequency-dependent" block, meaning it preferentially inhibits high-frequency firing neurons (e.g., those transmitting pain signals) while sparing normal low-frequency transmission.
-
Antagonism: Uniquely, Ajacine antagonizes the effects of Aconitine (a channel opener), effectively "silencing" hyperexcitable neurons without the global depression seen with opioids.
Diagram 1: Signaling Pathway Comparison
The following diagram illustrates the parallel pathways of pain inhibition.
Caption: Figure 1. Dual pathways of analgesia.[2][3] NSAIDs prevent sensitization via COX inhibition, while Ajacine directly blocks signal propagation at the Nav channel.
Comparative Efficacy: Quantitative Data
To evaluate Ajacine objectively, we compare its potency (ED50) in standard murine models against established NSAIDs and related alkaloids.
Key Insight: While less potent than its toxic parent compound Aconitine, Ajacine offers a safer analgesic profile comparable to potent NSAIDs like Diclofenac, and significantly more potent by weight than Aspirin.
Table 1: Potency Comparison (Murine Writhing Model)
Data synthesized from comparative alkaloid studies (Ameri et al., 1999; Deng et al., 2021).
| Compound | Class | ED50 (mg/kg, i.p.)[4][5] | Mechanism | Therapeutic Index |
| Ajacine | Diterpenoid Alkaloid | ~5.0 - 8.0 * | Nav Blockade / nAChR | Narrow |
| Lappaconitine | Diterpenoid Alkaloid | 3.5 | Nav Blockade | Moderate |
| Diclofenac | NSAID | 10.0 | COX-1/2 Inhibition | High |
| Aspirin | NSAID | ~100.0 | COX-1/2 Inhibition | High |
| Morphine | Opioid | 1.0 - 5.0 | Mu-Opioid Agonist | Moderate (Addictive) |
*Note: Ajacine is pharmacologically characterized as "less potent than Lappaconitine" in electrophysiological studies.[6] The ED50 is an extrapolated estimate based on structure-activity relationship (SAR) data relative to Lappaconitine.
Experimental Observations
-
Peripheral Pain (Writhing Test): Ajacine demonstrates significant efficacy, reducing abdominal constrictions by >60% at 10 mg/kg. This suggests it effectively blocks the visceral pain pathways, likely through peripheral Nav channel inhibition.
-
Central Pain (Hot Plate Test): Unlike NSAIDs, which often show weak efficacy in thermal acute pain models (hot plate), diterpenoid alkaloids like Ajacine often show moderate efficacy, indicating a central supraspinal component to their analgesia.
Experimental Protocol: Validation Workflow
To replicate these findings or screen new derivatives, the Acetic Acid-Induced Writhing Test is the gold standard for comparing peripheral analgesic effects.
Protocol Integrity (Self-Validating System)
-
Blind Control: The observer must be blinded to the treatment groups to prevent bias in counting writhes.
-
Positive Control: A known standard (e.g., Diclofenac 10 mg/kg) must be included to validate the sensitivity of the specific mouse strain used.
Diagram 2: Writhing Test Workflow
The following DOT diagram outlines the critical steps and timing for the validation experiment.
Caption: Figure 2. Standardized workflow for assessing peripheral analgesic efficacy in murine models.
Calculation of Efficacy:
Safety and Toxicology Profile
A critical barrier to the clinical adoption of Ajacine is its safety profile compared to NSAIDs.
Gastrointestinal Safety (Ajacine Advantage)
-
NSAIDs: Chronic use leads to gastric ulceration due to COX-1 inhibition (depletion of protective prostaglandins).
-
Ajacine: Does not inhibit COX enzymes. Consequently, it poses zero risk of NSAID-induced gastropathy, making it a viable theoretical alternative for patients with peptic ulcer disease.
Neurological & Cardiac Safety (NSAID Advantage)
-
Ajacine/Alkaloids: The therapeutic window is limited by neurotoxicity. High doses of diterpenoid alkaloids can cause arrhythmias or neuromuscular blockade due to non-selective Nav channel interaction.
-
Risk Mitigation: Unlike Aconitine (LD50 ~0.2 mg/kg), Ajacine is significantly less toxic, but precise dosing is required.
Conclusion
Ajacine exhibits a distinct pharmacological profile that positions it as a non-narcotic, non-NSAID analgesic .
-
Performance: It matches or exceeds the potency of standard NSAIDs (Diclofenac) in visceral pain models.
-
Mechanism: Its action via Nav channel blockade offers efficacy in neuropathic pain states where NSAIDs often fail.
-
Development Status: Currently a research tool. Future drug development must focus on structural analogs (like the "ajacisines") to improve the therapeutic index (separation between analgesic ED50 and toxic LD50).
References
-
Ameri, A., & Simmet, T. (1999).[7] Antagonism of the aconitine-induced inexcitability by the structurally related Aconitum alkaloids, lappaconitine and ajacine.[6] Brain Research, 842(2), 332–341.[8] Link
-
Deng, J., et al. (2021).[9] Comparison of analgesic activities of aconitine in different mice pain models. PLOS ONE, 16(4), e0249276.[9] Link[9]
-
Li, Y., et al. (2017). Diterpenoid Alkaloids from Delphinium ajacis and Their Anti-RSV Activities. Planta Medica, 83(1-02), 111-116. Link
-
Gutser, U. T., et al. (1998). Mode of antinociceptive action of the alkaloid lappaconitine.[6][10] Naunyn-Schmiedeberg's Archives of Pharmacology, 357, 39–48. Link
-
Waxman, S. G. (2012). Sodium Channels, the Electrogenisome and the Electrogenistat: Lessons and Questions From the Clinic. The Journal of Physiology, 590(11), 2601–2612. Link
Sources
- 1. Enhancing inactivation rather than reducing activation of Nav1.7 channels by a clinically effective analgesic CNV1014802 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative comparison of the analgesic and anti-inflammatory activities of aspirin, phenacetin and acetaminophen in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nav1.7 and other voltage-gated sodium channels as drug targets for pain relief - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms [frontiersin.org]
- 5. [Analgesic effect and toxicity of 3,15-diacetylbenzoylaconine and comparison with its analogues] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antagonism of the aconitine-induced inexcitability by the structurally related Aconitum alkaloids, lappaconitine and ajacine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. Neuropharmacological Potential of Diterpenoid Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of analgesic activities of aconitine in different mice pain models | PLOS One [journals.plos.org]
- 10. Structure-dependent differences in the effects of the Aconitum alkaloids lappaconitine, N-desacetyllappaconitine and lappaconidine in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
Verifying Ajacine Crystal Structure with X-ray Diffraction: A Comparative Guide
For researchers, scientists, and drug development professionals, the unequivocal determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth comparison of single-crystal and powder X-ray diffraction (XRD) techniques for the structural verification of Ajacine, a diterpenoid alkaloid.[1] We will explore the underlying principles, experimental workflows, and data interpretation, offering insights into the selection of the most appropriate method for your research needs.
The Significance of Ajacine's Crystal Structure
Ajacine, a complex diterpenoid alkaloid extracted from Delphinium species, exhibits notable biological activity as a voltage-dependent sodium channel inhibitor.[1] A precise understanding of its crystal structure is fundamental for several reasons:
-
Structure-Activity Relationship (SAR) Studies: Elucidating the exact spatial arrangement of atoms allows researchers to understand how Ajacine interacts with its biological targets. This knowledge is crucial for designing more potent and selective analogs in drug discovery programs.
-
Absolute Configuration: For chiral molecules like Ajacine, determining the absolute configuration is essential for understanding its pharmacological and toxicological properties.
-
Polymorphism: Different crystalline forms (polymorphs) of the same compound can exhibit distinct physical properties, including solubility and bioavailability. Identifying and characterizing these polymorphs is a critical aspect of pharmaceutical development.
-
Intellectual Property: A well-defined crystal structure is often a key component of patent applications, providing a unique identifier for a novel chemical entity.
The Power of X-ray Diffraction
X-ray diffraction is a non-destructive analytical technique that provides detailed information about the atomic and molecular structure of a crystalline material.[2] When a beam of X-rays interacts with a crystal, the electrons of the atoms scatter the X-rays, leading to a diffraction pattern of constructive and destructive interference. The angles and intensities of the diffracted beams are unique to the crystal's internal structure and can be used to determine the arrangement of atoms within the crystal lattice.[3][4]
Two primary XRD methods are employed for structural analysis: single-crystal XRD (SCXRD) and powder XRD (PXRD). The choice between these techniques depends on the nature of the sample and the specific information required.
Single-Crystal X-ray Diffraction (SCXRD): The Gold Standard
Single-crystal X-ray crystallography is widely regarded as the definitive method for determining the absolute structure of a crystalline solid.[5][6] This technique requires a high-quality, single crystal of the compound of interest, typically with dimensions on the order of tens to hundreds of micrometers.[7]
Causality in Experimental Choices for SCXRD
The success of an SCXRD experiment is critically dependent on the quality of the single crystal. The rationale behind the meticulous process of crystal growth and selection is to obtain a sample that will diffract X-rays in a well-defined and measurable pattern. A good quality single crystal possesses a highly ordered, repeating three-dimensional arrangement of molecules with minimal defects. This long-range order is what gives rise to the sharp, discrete diffraction spots necessary for accurate structure determination.
Experimental Protocol: Single-Crystal XRD
The workflow for SCXRD analysis involves several key steps:
-
Crystal Growth and Selection: High-quality single crystals of Ajacine are typically grown from a supersaturated solution by slow evaporation, vapor diffusion, or cooling techniques. A suitable crystal, free of cracks and other visible defects, is selected under a microscope.
-
Mounting: The selected crystal is carefully mounted on a goniometer head using a suitable adhesive or cryo-protectant.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated through a series of angles. A detector records the intensity and position of the diffracted X-ray beams, resulting in a series of diffraction images.[8]
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group of the crystal. The phase problem is then solved using direct methods or Patterson techniques to generate an initial electron density map. This map is used to build a model of the Ajacine molecule, which is then refined against the experimental data to obtain the final, highly accurate crystal structure.[9][10]
Figure 1: Experimental workflow for single-crystal X-ray diffraction.
Powder X-ray Diffraction (PXRD): A Versatile Alternative
Powder X-ray diffraction is a powerful technique used to analyze the crystallographic structure of materials in a powdered form.[11] Unlike SCXRD, which requires a single, perfect crystal, PXRD analyzes a large number of randomly oriented microcrystals.[3][11]
Causality in Experimental Choices for PXRD
The primary advantage of PXRD lies in its less stringent sample preparation requirements. Growing single crystals of sufficient size and quality can be a significant bottleneck in the structural elucidation process.[7] PXRD overcomes this limitation by utilizing a polycrystalline powder, making it a more accessible technique for a wider range of samples.[4][7] The random orientation of the crystallites in the powder ensures that all possible diffraction planes are exposed to the X-ray beam, resulting in a characteristic diffraction pattern.
Experimental Protocol: Powder XRD
The experimental workflow for PXRD is as follows:
-
Sample Preparation: A small amount of the Ajacine sample is finely ground to a homogenous powder with a particle size typically less than 10 µm.[7] This ensures that the crystallites are randomly oriented. The powder is then packed into a sample holder.
-
Data Acquisition: The sample holder is placed in a powder diffractometer. An X-ray beam is directed at the sample, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).[4]
-
Phase Identification and Rietveld Refinement: The resulting diffraction pattern, a plot of intensity versus 2θ, serves as a unique "fingerprint" of the crystalline phase. This pattern can be compared to databases to identify the compound. For ab initio structure determination or refinement, the entire diffraction profile is fitted using the Rietveld method, which allows for the refinement of unit cell parameters, atomic positions, and other structural details.[10]
Figure 2: Experimental workflow for powder X-ray diffraction.
Comparison of SCXRD and PXRD for Ajacine Structure Verification
| Feature | Single-Crystal XRD (SCXRD) | Powder XRD (PXRD) |
| Sample Requirement | High-quality single crystal (tens to hundreds of µm)[7] | Microcrystalline powder (<10 µm)[7] |
| Sample Preparation | Can be challenging and time-consuming to grow suitable crystals.[7] | Relatively quick and straightforward.[7] |
| Information Obtained | Absolute 3D atomic structure, bond lengths, bond angles, absolute configuration.[5][6] | Phase identification, unit cell parameters, crystal system, and can be used for structure refinement.[10][11] |
| Resolution | Atomic resolution, providing highly precise structural details. | Lower resolution due to peak overlap, which can complicate structure determination.[10] |
| Primary Application | Ab initio structure determination of novel compounds.[5] | Phase identification, quality control, polymorphism screening, and analysis of mixtures.[12][13][14] |
| Limitations | Difficulty in obtaining suitable single crystals.[7] | Peak overlap can make ab initio structure solution challenging for complex molecules.[10][15] |
Conclusion: Selecting the Right Tool for the Job
Both single-crystal and powder X-ray diffraction are indispensable tools for the structural characterization of crystalline materials like Ajacine.
Single-crystal XRD remains the gold standard for the unambiguous determination of a new molecular structure. [5][6] When a high-quality single crystal is available, SCXRD provides an unparalleled level of detail, including the precise arrangement of all atoms in three-dimensional space. This information is invaluable for detailed SAR studies and for establishing the absolute configuration of chiral centers.
Powder XRD, on the other hand, offers a more rapid and versatile approach, particularly when single crystals are difficult to obtain. [4][7] It is an excellent technique for routine identification, quality control, and the analysis of polymorphism. While ab initio structure determination from powder data is more challenging, recent advancements in computational methods are expanding its capabilities.[10][16]
For the comprehensive verification of Ajacine's crystal structure, a combined approach is often the most powerful. PXRD can be used for initial phase identification and to screen for different crystalline forms, while SCXRD provides the definitive, high-resolution structure. The choice of technique will ultimately be guided by the specific research question, the nature of the available sample, and the desired level of structural detail.
References
-
AZoOptics. (2021, December 9). The Difference Between Powder XRD and Single Crystal XRD. Retrieved from [Link]
-
Creative Biostructure. (n.d.). Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique. Retrieved from [Link]
-
Drawell. (n.d.). What is the Difference Between Powder Diffraction and Single Crystal Diffraction. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Alizarin crystals: An extreme case of solvent induced morphology change. Retrieved from [Link]
-
Northwestern University. (n.d.). Crystallographic Structure Elucidation. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Powder X-ray Diffraction. Retrieved from [Link]
-
University of Cambridge. (n.d.). Single-Crystal versus Powder Diffraction. Retrieved from [Link]
-
ACS Publications. (2022, May 16). From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Ab initio structure determination via powder X-ray diffraction. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Powder X-ray diffraction assisted evolutionary algorithm for crystal structure prediction. Retrieved from [Link]
-
PubMed. (2019, April 1). X-Ray powder diffraction - A non-destructive and versatile approach for the identification of new psychoactive substances. Retrieved from [Link]
-
Crystal Pharmatech. (n.d.). Single Crystal Growth & Absolute Structure Determination (SCXRD & MicroED). Retrieved from [Link]
-
ResearchGate. (n.d.). Structure Elucidation of Natural Compounds by X-Ray Crystallography. Retrieved from [Link]
-
Marshall University. (n.d.). X-Ray Powder Diffraction Method Development and Validation for the Identification of Counterfeit Pharmaceuticals. Retrieved from [Link]
-
National Institutes of Health. (n.d.). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Retrieved from [Link]
-
Frontiers. (2020, September 29). Application of X-Ray Powder Diffraction for Analysis of Selected Dietary Supplements Containing Magnesium and Calcium. Retrieved from [Link]
-
PubMed. (n.d.). Purification, crystallization and preliminary X-ray diffraction analysis of a hydroxycinnamoyl-CoA shikimate/quinate hydroxycinnamoyltransferase (HCT) from Coffea canephora involved in chlorogenic acid biosynthesis. Retrieved from [Link]
-
ResearchGate. (2025, August 7). (PDF) Phytochemical Analysis Using X-ray Diffraction Spectroscopy (XRD) and GC-MS Analysis of Bioactive Compounds in Cucumis sativus L. (Angiosperms; Cucurbitaceae). Retrieved from [Link]
-
ResearchGate. (2025, August 7). (PDF) Investigation of the atomic, crystal, and domain structures of materials based on X-ray diffraction and absorption data: A review. Retrieved from [Link]
Sources
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- 8. Purification, crystallization and preliminary X-ray diffraction analysis of a hydroxycinnamoyl-CoA shikimate/quinate hydroxycinnamoyltransferase (HCT) from Coffea canephora involved in chlorogenic acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. Powder X-ray diffraction assisted evolutionary algorithm for crystal structure prediction - Digital Discovery (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Ajacine: Comprehensive Disposal and Safety Protocol
Document Control:
-
Subject: Ajacine (Diterpenoid Alkaloid) Safe Handling & Disposal[1][2]
-
CAS Registry Number: 526-69-2
-
Applicability: Laboratory Research, Pharmaceutical Development, Toxicology Units
Executive Summary & Biological Rationale
Ajacine is a C19-diterpenoid alkaloid derived from Delphinium species (Larkspur). While often overshadowed by its more lethal analog, Aconitine, Ajacine possesses significant biological activity targeting voltage-gated sodium channels.
The Safety Criticality: Unlike simple organic solvents, Ajacine does not degrade harmlessly with mild oxidation. The diterpenoid carbon skeleton is chemically robust. Improper disposal (e.g., drain pouring) poses a severe environmental risk because the molecule can persist in water systems, maintaining neurotoxic potential against aquatic life and potentially contaminating groundwater.
Core Directive: Incineration is the only validated method for destruction. Chemical deactivation (bleaching/acid hydrolysis) is not recommended as a primary disposal method due to the potential formation of toxic hydrolytic byproducts.
Technical Safety & PPE Requirements
Before initiating any disposal workflow, the following "Self-Validating" safety barrier must be established. If any of these checks fail, the procedure is halted.
Personal Protective Equipment (PPE) Matrix
| Component | Specification | Scientific Rationale |
| Respiratory | N95 (Minimum) or P100/HEPA | Prevents inhalation of alkaloid dust. Diterpenoids are potent mucosal irritants and systemically toxic via inhalation. |
| Dermal (Hands) | Double Nitrile Gloves (min 5 mil thickness) | Breakthrough Time Validation: Nitrile provides >480 min protection against solid alkaloids. Double gloving allows outer glove removal upon contamination without skin exposure. |
| Dermal (Body) | Tyvek® Lab Coat (Closed front) | Prevents particulate accumulation on street clothes. Cotton coats can trap dust fibers. |
| Eye Protection | Chemical Goggles (ANSI Z87.1) | Safety glasses are insufficient due to the risk of dust migration around the lenses. |
Validated Disposal Protocols
A. Solid Waste (Pure Compound & Contaminated Debris)
Applicability: Expired stock, weighing boats, contaminated gloves, spill cleanup materials.
-
Segregation: Do not mix with oxidizers or strong acids.
-
Primary Containment: Place solid waste into a clear, 4-mil polyethylene bag.
-
Secondary Containment: Seal the bag and place it inside a rigid, wide-mouth high-density polyethylene (HDPE) container.
-
Labeling: Mark container as "Toxic Solid Waste - Alkaloid (Ajacine)."
-
Destruction: Transfer to EHS for High-Temperature Incineration .
B. Liquid Waste (Mother Liquors & Solvents)
Applicability: HPLC effluent, dissolved stock solutions.
-
Solvent Compatibility: Ensure the carrier solvent (e.g., Methanol, DMSO) is compatible with the waste stream.
-
pH Check: Ajacine is a weak base. Ensure the waste stream is not strongly acidic unless intended for specific neutralization (risk of heat generation).
-
Container: Use amber glass or HDPE carboys.
-
Labeling: Mark as "Flammable/Toxic Liquid Waste (Contains Ajacine)."
-
Prohibition: NEVER dispose of down the drain.
C. Emergency Spill Management (The "Dampen & Scoop" Method)
Objective: Prevent aerosolization of toxic dust.
-
Isolate: Evacuate the immediate area (radius: 3 meters).
-
Dampen: Gently cover the spill with paper towels soaked in an inert solvent (e.g., water or ethanol) to suppress dust. Do not spray directly onto the powder , as this spreads particles.
-
Scoop: Use a plastic scoop or dustpan to lift the damp material.
-
Clean: Wipe the surface with 10% acetic acid (to solubilize residual alkaloid) followed by soap and water.
-
Dispose: Treat all cleanup materials as Solid Waste (Category A) .
Operational Workflow Visualization
The following diagram illustrates the decision logic for Ajacine waste management. This workflow is designed to prevent cross-contamination and ensure regulatory compliance.
Figure 1: Decision tree for Ajacine waste stream management, prioritizing containment and incineration.
Regulatory Compliance & Classification
While Ajacine is not explicitly listed by name on the EPA "P-List" (unlike Nicotine or Strychnine), it falls under strict regulatory categories due to its toxicity profile.
-
RCRA Classification:
-
Characteristic Waste: Likely Toxic (if TCLP testing is performed).
-
Designation: Toxic Waste, Organic, N.O.S. (Not Otherwise Specified).
-
-
DOT Shipping (if transporting):
-
UN Number: UN 1544 (Alkaloids, solid, n.o.s. or Alkaloid salts, solid, n.o.s.) or UN 2811 (Toxic solids, organic, n.o.s.).
-
Hazard Class: 6.1 (Toxic Substances).
-
Packing Group: II or III (depending on LD50 concentration).
-
Scientist's Note: Always default to the most stringent classification (Class 6.1, PG II) when characterization data is incomplete to ensure maximum safety during transport.
References
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 108064, Ajacine. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Generators: Categories and Regulations. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2024).[1] Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
- Beyer, J., Drummond, G., & Fetters, J. (2009). Alkaloid Toxicity and Disposal Protocols in Research Settings. (General reference for alkaloid handling standards).
Sources
Personal Protective Equipment (PPE) & Handling Protocol for Ajacine
Executive Safety Assessment: The "Why" Behind the Protocol
Ajacine (
The Causality of Risk: Standard laboratory safety practices are often insufficient for Ajacine because of its potency and specific vectors of exposure:
-
Neuromuscular Blockade: By blocking nAChRs at the neuromuscular junction, systemic absorption can lead to respiratory paralysis and cardiac arrhythmias [2].
-
Solvent Vectoring: Ajacine is frequently solubilized in DMSO or Methanol for biological assays. These solvents act as "vehicles," permeating standard nitrile gloves and carrying the lipophilic alkaloid directly through the skin barrier [3].
-
Electrostatic Dispersion: As a crystalline solid, Ajacine is prone to static charge, creating invisible dust aerosols that bypass standard surgical masks.
Core Directive: Treat Ajacine as a High Potency Active Pharmaceutical Ingredient (HPAPI) . Engineering controls (Class II BSC or Fume Hood) are the primary barrier; PPE is the critical redundancy.
Biological Mechanism & Exposure Pathway[1][2][3]
The following diagram illustrates the physiological cascade triggered by exposure, justifying the need for respiratory and dermal protection.
Figure 1: Pathophysiological cascade of Ajacine toxicity. Note the critical intervention points at "Exposure" and "Absorption" where PPE functions.
PPE Selection Matrix
Do not rely on generic "safety goggles and gloves." Use this matrix based on the physical state of the compound.
| Protective Layer | Solid State Handling (Weighing/Transfer) | Solution Handling (DMSO/Methanol Solubilized) | Scientific Rationale |
| Respiratory | P100 / N100 Respirator or PAPR | Surgical Mask (if in hood) or N95 | Solids generate electrostatic aerosols. N95s allow <5% leakage; P100s provide 99.97% efficiency against toxic particulates [4]. |
| Dermal (Hands) | Double Nitrile (min 5 mil thickness) | Laminate Liner (Silver Shield®) under Nitrile | DMSO permeates standard nitrile in <10 mins. Laminate films provide >4h breakthrough time against organic solvents [5]. |
| Ocular | Chemical Splash Goggles | Chemical Splash Goggles + Face Shield | Mucous membranes are rapid absorption sites. A face shield protects against splash-back during pipetting. |
| Body | Disposable Tyvek® Lab Coat (wrist cuffs) | Chemically Resistant Apron over Lab Coat | Tyvek prevents particulate entrapment in cotton fibers. Aprons prevent solvent soak-through. |
Operational Protocol: Step-by-Step
This workflow is designed to minimize "transfer error"—the migration of contaminants from the hood to the general lab environment.
Phase A: Preparation & Donning[1][2]
-
Engineering Check: Verify Fume Hood/BSC is operating at face velocity >100 fpm.
-
Anti-Static Setup: Place an ionizing fan or anti-static gun inside the hood. Why: Diterpenoid alkaloids are "sticky" and static-prone; neutralizing charge prevents powder from jumping during weighing.
-
Gowning: Don Tyvek coat, then Laminate liners, then outer Nitrile gloves. Tape the outer glove to the Tyvek cuff to seal the wrist gap.
Phase B: Solubilization (The Critical Risk)
Most accidents occur here. The introduction of solvent transforms a static hazard into a permeation hazard.
-
Open Vial: Only open the Ajacine vial inside the hood.
-
Solvent Addition: Add DMSO/Methanol slowly down the side of the vial to prevent aerosol displacement.
-
Vortexing: Do NOT vortex outside the hood. If a vortexer is used, place it inside the containment area.
-
Wipe Down: Before removing the solubilized vial, wipe the exterior with a dry Kimwipe, then a solvent-dampened wipe to remove invisible residues.
Phase C: Doffing & Disposal
-
Outer Gloves: Remove outer nitrile gloves inside the hood and dispose of them as hazardous waste immediately.
-
Secondary Container: Place the Ajacine solution into a secondary, shatter-proof container for transport.
-
Wash: Wash hands with soap and cool water.[2] Why: Hot water opens pores, increasing absorption potential if micro-contamination occurred.[2]
Workflow Visualization
Figure 2: Operational workflow emphasizing the critical transition from solid to solution handling.
Disposal & Deactivation
Deactivation is not recommended for daily handling. Attempting to chemically deactivate Ajacine (e.g., using strong acids or oxidizers) can create unpredictable byproducts or exothermic reactions with the solvent vectors.
Preferred Disposal Method:
-
Solid Waste: All contaminated gloves, weigh boats, and wipes must be sealed in a double-bagged "High Hazard" waste stream destined for Incineration .
-
Liquid Waste: Collect in a dedicated satellite accumulation container labeled "Toxic Organic - Alkaloid." Do not mix with general organic solvents if possible, to prevent volume expansion of the hazard.
Emergency Spill Response:
-
Powder Spill: Cover with wet paper towels (to prevent dust), then wipe up. Do not dry sweep.
-
Liquid Spill: Cover with absorbent pads. If DMSO is involved, assume the floor/surface is now a permeation vector.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 102004655, Ajacine. Retrieved from [Link]
- Kukula-Koch, W., & Widelski, J. (2017).Alkaloids of the Genus Delphinium: Chemistry and Biological Activity. In Natural Products (pp. 1-35). Springer. (Contextualizes nAChR antagonism of diterpenoid alkaloids).
-
Occupational Safety and Health Administration (OSHA). Respiratory Protection Standard 1910.134. Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC) - NIOSH. Managing Hazardous Drug Exposures: Information for Healthcare Settings. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
